4-Aminoisoxazolidin-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859074 | |
| Record name | DL-4-Aminoisoxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68-39-3, 339-72-0, 68-41-7 | |
| Record name | 4-Amino-3-isoxazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Isoxazolidinone, 4-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Levcycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760409 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-cycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154851 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-cycloserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-4-Aminoisoxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-4-aminoisoxazolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Discovery and Isolation of 4-Aminoisoxazolidin-3-one from Streptomyces garyphalus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, fermentation, isolation, and purification of 4-Aminoisoxazolidin-3-one, an antibiotic compound produced by the bacterium Streptomyces garyphalus. This document details the experimental protocols, quantitative data, and logical workflows involved in bringing this important molecule from a microbial source to a purified state.
Introduction
This compound is the systematic name for the broad-spectrum antibiotic more commonly known as cycloserine. The D-isomer, D-cycloserine, is a crucial second-line therapeutic agent in the treatment of tuberculosis, particularly against multi-drug resistant strains.[1] It is a structural analog of the amino acid D-alanine and exerts its antimicrobial effect by inhibiting key enzymes involved in the biosynthesis of the bacterial cell wall peptidoglycan.[1] Streptomyces garyphalus, a Gram-positive, filamentous bacterium found in soil, is a known natural producer of D-cycloserine.[1]
This guide will walk through a representative process for the production and isolation of D-cycloserine from Streptomyces garyphalus, providing detailed methodologies and expected quantitative outcomes.
Fermentation of Streptomyces garyphalus
The production of this compound is achieved through submerged fermentation of Streptomyces garyphalus under controlled conditions. Optimization of media components and fermentation parameters is critical for achieving high yields of the target antibiotic.
Experimental Protocol: Fermentation
2.1.1. Strain Maintenance and Inoculum Development
Streptomyces garyphalus is maintained on a suitable sporulation medium. A vegetative inoculum is prepared by transferring spores or mycelial fragments into a seed culture medium and incubating until a sufficient cell density is reached.
2.1.2. Production Fermentation
The production fermentation is initiated by inoculating the production medium with the seed culture. The fermentation is carried out in a bioreactor with controlled temperature, pH, aeration, and agitation.
Table 1: Representative Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 15.0 | 20.0 |
| Soy Peptone | 10.0 | - |
| Yeast Extract | 5.0 | 5.0 |
| Soluble Starch | - | 20.0 |
| (NH₄)₂SO₄ | 2.0 | 3.0 |
| K₂HPO₄ | 1.0 | 1.0 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| CaCO₃ | 2.0 | 3.0 |
| Trace Element Sol. | 1.0 mL | 1.0 mL |
Table 2: Typical Fermentation Parameters
| Parameter | Value |
| Temperature | 28-30°C |
| pH | 6.8 - 7.2 (controlled) |
| Aeration | 1.0 vvm |
| Agitation | 200-300 rpm |
| Duration | 120-168 hours |
Fermentation Workflow
Isolation and Purification of this compound
Following fermentation, the this compound must be recovered from the culture broth and purified to a high degree. This multi-step process typically involves separation of biomass, initial extraction, and a series of chromatographic and crystallization steps.
Experimental Protocols: Isolation and Purification
3.1.1. Biomass Removal
The first step is the removal of the Streptomyces garyphalus mycelia from the fermentation broth.
-
Method: Centrifugation at 5,000 x g for 20 minutes followed by filtration of the supernatant through a 0.45 µm filter.
3.1.2. Initial Purification by Ion-Exchange Chromatography
The clarified fermentation broth is then subjected to ion-exchange chromatography to capture the positively charged this compound.
-
Resin: Strong cation exchange resin (e.g., Dowex 50W X8).
-
Loading: The clarified broth is passed through the column at a controlled flow rate.
-
Washing: The column is washed with deionized water to remove unbound impurities.
-
Elution: The bound this compound is eluted with a gradient of aqueous ammonia or a suitable buffer.
3.1.3. Decolorization and Concentration
The eluate from the ion-exchange column is often colored and dilute.
-
Method: Treatment with activated carbon to remove pigments, followed by vacuum evaporation to concentrate the solution.
3.1.4. Crystallization
The concentrated and decolorized solution is subjected to crystallization to obtain the purified solid product.
-
Method: The pH of the concentrate is adjusted to near neutral, and an anti-solvent such as isopropanol or ethanol is added to induce crystallization. The mixture is cooled to promote crystal formation.
3.1.5. Final Purification and Drying
The crystalline product is collected, washed, and dried.
-
Method: The crystals are collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum.
Purification Workflow
Quantitative Analysis and Data
Throughout the production and purification process, it is essential to monitor the concentration and purity of this compound. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An aqueous buffer with an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 220 nm.
-
Quantification: The concentration is determined by comparing the peak area of the sample to a standard curve of known concentrations.
Table 3: Representative Quantitative Data for Production and Purification
| Stage | Titer/Concentration | Volume/Mass | Purity | Recovery |
| Fermentation Broth | 0.5 - 1.5 g/L | 100 L | <1% | 100% |
| Clarified Broth | 0.5 - 1.5 g/L | ~95 L | <1% | ~95% |
| Ion-Exchange Eluate | 5 - 10 g/L | ~5 L | 50-70% | ~85% |
| Concentrated Solution | 50 - 100 g/L | ~0.5 L | 50-70% | ~80% |
| Final Crystalline Product | - | ~30-40 g | >98% | ~60-70% |
Note: The values presented in this table are representative and can vary significantly based on the specific strain, fermentation conditions, and purification process used.
Structural Elucidation
The identity and structure of the purified this compound can be confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and stereochemistry.
Conclusion
The discovery and isolation of this compound from Streptomyces garyphalus represent a significant achievement in the field of antibiotic research and development. The processes of fermentation and purification, while complex, can be systematically optimized to yield a high-purity product. The detailed methodologies and workflows presented in this guide provide a comprehensive framework for researchers and scientists working on the production of this vital therapeutic agent. Further research into strain improvement and process optimization holds the potential to enhance the efficiency and cost-effectiveness of D-cycloserine production.
References
A Comprehensive Technical Guide to the Racemic Synthesis of 4-Aminoisoxazolidin-3-one from DL-Serine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the racemic synthesis of 4-Aminoisoxazolidin-3-one, a compound commonly known as DL-cycloserine, utilizing DL-serine as the starting material. This guide collates information from various scientific sources to present a cohesive protocol, including detailed experimental procedures, quantitative data, and a logical workflow diagram to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is the racemic form of cycloserine, an antibiotic used in the treatment of tuberculosis.[1] The synthesis of this molecule is a topic of significant interest in medicinal and synthetic chemistry. While many modern syntheses focus on the stereospecific production of the D-enantiomer from D-serine, the racemic synthesis from the more accessible and cost-effective DL-serine remains a valuable process, particularly for research purposes and as a potential route to both enantiomers through subsequent resolution.[2][3] This guide will focus on a synthetic pathway that proceeds via the methyl ester of DL-serine.
Synthetic Pathway Overview
The racemic synthesis of this compound from DL-serine can be conceptualized as a multi-step process. The general workflow involves the protection of the functional groups of DL-serine, followed by activation of the hydroxyl group, and finally, cyclization with a suitable reagent to form the isoxazolidinone ring. A common strategy involves the conversion of the hydroxyl group to a better leaving group, such as a halide, to facilitate intramolecular cyclization.
The following diagram illustrates the logical workflow for the synthesis of DL-cycloserine from DL-serine methyl ester.
Caption: Logical workflow for the synthesis of DL-cycloserine.
Experimental Protocols
The following sections detail the experimental procedures for the key steps in the racemic synthesis of this compound from DL-serine.
3.1. Esterification of DL-Serine
The first step is the conversion of DL-serine to its methyl ester hydrochloride. This is a standard procedure to protect the carboxylic acid functionality.
-
Procedure:
-
Suspend DL-serine in methanol.
-
Cool the mixture to 0°C.
-
Slowly add thionyl chloride while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for a specified period.
-
Remove the solvent under reduced pressure to obtain DL-serine methyl ester hydrochloride as a crude product.
-
3.2. Synthesis of DL-α-amino-β-chloropropionic acid methyl ester hydrochloride
This step involves the replacement of the hydroxyl group with a chlorine atom, a crucial activation step for the subsequent cyclization.
-
Procedure:
-
To a solution of DL-serine methyl ester hydrochloride in a suitable inert solvent (e.g., chloroform), add phosphorus pentachloride (PCl₅) portion-wise at a controlled temperature (typically 0-5°C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with ice-water.
-
Separate the organic layer and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
3.3. Cyclization to form DL-4-Amino-3-isoxazolidinone
The final step is the cyclization of the chlorinated intermediate with hydroxylamine to form the desired isoxazolidinone ring.
-
Procedure:
-
Prepare a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., methanol) and neutralize it with a base such as sodium methoxide or triethylamine.
-
Add the crude DL-α-amino-β-chloropropionic acid methyl ester hydrochloride to the hydroxylamine solution at a low temperature (e.g., 0°C).
-
Allow the reaction to proceed at room temperature or with gentle heating as required.
-
After the reaction is complete, adjust the pH of the solution to near neutral (pH 6-7) with an acid (e.g., hydrochloric acid or acetic acid) to precipitate the product.
-
Filter the precipitate, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain DL-4-Aminoisoxazolidin-3-one.
-
A synthetic route that produces both enantiomers of cycloserine from DL-serine methyl ester has been reported with an overall yield of 19.8%.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of DL-cycloserine. It is important to note that yields can vary depending on the specific reaction conditions and purity of reagents.
| Step | Starting Material | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Yield (%) (approx.) |
| Esterification of DL-Serine | DL-Serine | Methanol, Thionyl Chloride | 3 - 5 hours | Reflux | >90 |
| Synthesis of DL-α-amino-β-chloropropionic acid methyl ester | DL-Serine methyl ester | Phosphorus Pentachloride | 2 - 4 hours | 0 - 25 | 70 - 80 |
| Cyclization to DL-4-Aminoisoxazolidin-3-one | Chlorinated intermediate | Hydroxylamine Hydrochloride, Base | 12 - 24 hours | 0 - 25 | 30 - 40 |
| Overall | DL-Serine | ~19.8 [2][3] |
Alternative Synthetic Approaches
While the above protocol outlines a common pathway, other methods for the synthesis of this compound exist. For instance, a patented method describes a synthesis starting from α-amino-β-chloropropionic acid, which is reacted with phosgene to form an N-carboanhydride intermediate. This intermediate is then treated with hydroxylamine, followed by cyclization with a basic agent to yield the final product.[4]
Another approach involves the protection of the amino group of serine, for example, as an N-trifluoroacetyl derivative, followed by condensation with hydroxylamine and subsequent cyclization.[5]
The following diagram illustrates an alternative synthetic workflow involving phosgene.
Caption: Alternative synthetic workflow using phosgene.
Conclusion
The racemic synthesis of this compound from DL-serine is a well-established process with multiple viable routes. The method proceeding through the methyl ester and subsequent chlorination followed by cyclization offers a reliable pathway with documented yields. For researchers and drug development professionals, understanding these synthetic strategies is crucial for the production and further investigation of this important molecule and its derivatives. The provided protocols and data serve as a foundational guide for laboratory synthesis and process optimization.
References
- 1. Cycloserine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents [patents.google.com]
- 5. CN105198825A - Preparation method of D-cycloserine - Google Patents [patents.google.com]
Stereospecific Synthesis of D-Cycloserine from D-Serine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methodologies for the stereospecific synthesis of D-cycloserine, a crucial second-line antitubercular agent, using D-serine as the chiral precursor. This document details both chemical and enzymatic routes, presenting quantitative data in structured tables, in-depth experimental protocols, and visualizations of the synthetic pathways to facilitate understanding and replication.
Chemical Synthesis Route I: Four-Step Synthesis via N-Trifluoroacetyl-D-Serine
A patented method describes a four-step synthesis starting from D-serine, which involves the protection of the amino group, condensation with hydroxylamine, cyclization, and subsequent deprotection. This route is notable for its mild reaction conditions and a "one-pot" approach for the final three steps, which enhances the overall yield and product quality.[1]
Quantitative Data Summary
| Step | Product | Starting Material (D-Serine) | Key Reagents | Yield | Purity |
| 1 | N-trifluoroacetyl-D-serine | 21.0 g | Ethyl trifluoroacetate, Triethylamine | 97.1% (crude) | - |
| 2-4 | D-cycloserine | (from 39.0 g crude N-trifluoroacetyl-D-serine) | PPAA, Hydroxylamine HCl, Methanesulfonyl chloride, NaOH | 52.1% (overall) | >98% |
Experimental Protocol
Step 1: Preparation of N-trifluoroacetyl-D-serine (II) [1]
-
To a mixed solvent of 140 ml of methanol and 40 ml of triethylamine, add 21.0 g of D-serine (I).
-
Under a nitrogen atmosphere, add 18 g of ethyl trifluoroacetate.
-
Stir the reaction mixture at 20-25°C for 14 hours.
-
Cool the mixture to 5°C.
-
Filter the resulting solid to obtain 39.0 g of crude N-trifluoroacetyl-D-serine (II), corresponding to a yield of 97.1%.
Steps 2, 3, and 4 (One-Pot Synthesis): Preparation of (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid (III), D-4-trifluoroacetylamino-3-oxazolidinone (IV), and D-cycloserine (V) [1]
-
Step 2: Mix 57.4 g of n-propylphosphonic anhydride (PPAA) and 38.5 g of triethylamine uniformly. Add this mixture to the crude N-trifluoroacetyl-D-serine (II) from the previous step.
-
Add 80 ml of ethyl acetate and 400 ml of acetonitrile to the reaction mixture and stir at room temperature for 30 minutes.
-
Add 26.4 g of hydroxylamine hydrochloride and continue stirring at room temperature for 10 hours.
-
Wash the reaction mixture with 600 ml of saturated saline solution.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate by distillation to recover the solvent. The resulting concentrated solution containing (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamic acid (III) is used directly in the next step.
-
Step 3: To the concentrated solution from the previous step, add a mixture of 57.6 g of anhydrous triethylamine, 7.0 g of 4-dimethylaminopyridine (DMAP), and 400 ml of anhydrous toluene.
-
Slowly add a solution of 17.4 g of methanesulfonyl chloride in 120 ml of anhydrous toluene to the reaction system.
-
After the addition is complete, stir the reaction at room temperature for 4 hours.
-
Recover the toluene by distillation under reduced pressure to obtain a concentrate containing D-4-trifluoroacetylamino-3-oxazolidinone (IV).
-
Step 4: To the concentrate from the previous step, add a solution of 16.2 g of sodium hydroxide in 180 ml of water.
-
Stir the mixture at 20-25°C for 5 hours to effect hydrolysis.
-
Cool the reaction solution to 0-5°C and adjust the pH to 6.0-6.5 with 6M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with a small amount of ice water, and dry to obtain 10.1 g of D-cycloserine (V).
-
The overall yield for the three steps is 52.1%, with a purity of over 98%.
Synthetic Workflow
Caption: Chemical synthesis of D-cycloserine via N-trifluoroacetyl protection.
Chemical Synthesis Route II: Multi-step Synthesis via an ω-Aminoxy Intermediate
Kim et al. have reported a multi-step synthesis of D-cycloserine from D-serine methyl ester.[2] This method proceeds through an ω-aminoxy intermediate and involves cyclization facilitated by methanesulfonyl chloride and a base.
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield |
| Multi-step | D-cycloserine | (from compound 3, an intermediate derived from D-serine methyl ester) | Sodium methoxide, Hydroxylamine HCl, Methanesulfonyl chloride, DBU, NaOH | 55% |
Experimental Protocol
This protocol describes the conversion of an intermediate (compound 3 in the original publication, derived from D-serine methyl ester) to D-cycloserine.[2]
-
To a solution of hydroxylamine hydrochloride (465 mg, 6.69 mmol) in methanol (10 mL), add sodium methoxide (12.27 mmol) in methanol.
-
Stir the mixture at room temperature for 30 minutes and then cool to 0°C.
-
Filter the precipitated sodium chloride.
-
To the filtrate, add a solution of compound 3 (1.2 g, 5.58 mmol) in acetonitrile (20 mL) at 0°C.
-
Stir the mixture at 0°C for 4 hours and then concentrate under reduced pressure.
-
To the residue, add triethylamine (1.16 mL, 8.37 mmol) and dichloromethane (30 mL) and stir at 0°C for 10 minutes.
-
Add methanesulfonyl chloride (0.73 g, 6.14 mmol) and stir at 0°C for 1 hour.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.27 g, 8.37 mmol) at 0°C and stir at room temperature for 2 days.
-
Add a solution of sodium hydroxide (1.12 g, 27 mmol) in water (20 mL) and methanol (20 mL) and stir at room temperature for 4 hours.
-
Add 50 mL of an ethanol/isopropyl alcohol mixture.
-
Filter the precipitated salts.
-
Cool the filtrate to 0°C in an ice bath.
-
Add glacial acetic acid dropwise to the well-stirred mixture to reach a pH of 6.0, resulting in a colorless solid.
-
Filter the crystalline precipitate and wash twice with a 1:1 ethanol/isopropyl alcohol mixture and then with diethyl ether to yield D-4-amino-3-isoxazolidinone (D-cycloserine) (315 mg, 55%).
Synthetic Workflow
Caption: Synthesis of D-cycloserine via an ω-aminoxy intermediate.
Enzymatic Synthesis of D-Cycloserine
An in vitro enzymatic synthesis of D-cycloserine has been established, mimicking the natural biosynthetic pathway.[3][4] This approach utilizes a series of enzymes to convert O-acetyl-L-serine and hydroxyurea into D-cycloserine. While this guide does not provide a detailed protocol for enzyme purification, it outlines the key enzymatic steps and components.
The biosynthesis involves the following key enzymes:
-
DcsD (O-ureido-L-serine synthase): Catalyzes the formation of O-ureido-L-serine from O-acetyl-L-serine and hydroxyurea.[3][4]
-
DcsC (O-ureidoserine racemase): Converts O-ureido-L-serine to its D-enantiomer, O-ureido-D-serine.[3]
-
DcsG (D-cycloserine synthetase): An ATP-dependent enzyme that catalyzes the cyclization of O-ureido-D-serine to form D-cycloserine.[3][4]
Enzymatic Reaction Conditions (General)
A reaction mixture for the in vitro synthesis of D-cycloserine would typically consist of:
-
Buffer (e.g., potassium phosphate) at an optimal pH.
-
O-acetyl-L-serine (commercially available).
-
Hydroxyurea (commercially available).
-
Purified enzymes: DcsD, DcsC, and DcsG.
-
ATP and Mg(II) as cofactors for DcsG.
The reaction would be incubated at a controlled temperature (e.g., 30°C), and the formation of D-cycloserine can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[3][4]
Enzymatic Pathway
Caption: Enzymatic synthesis pathway of D-cycloserine.
Conclusion
This guide has presented three distinct and stereospecific routes for the synthesis of D-cycloserine from D-serine or its derivatives. The chemical synthesis methods offer practical and scalable approaches, with the patented four-step method providing a high-yield and high-purity product under mild conditions. The enzymatic route, while requiring expertise in protein expression and purification, represents a green and highly specific alternative. The choice of synthetic strategy will depend on the specific requirements of the research or development project, including scale, available resources, and desired purity profile. The detailed protocols and comparative data provided herein should serve as a valuable resource for professionals in the field of drug development and organic synthesis.
References
- 1. A kind of preparation method of d-cycloserine - Eureka | Patsnap [eureka.patsnap.com]
- 2. D-Cycloserine synthesis - chemicalbook [chemicalbook.com]
- 3. Establishment of an In Vitro d-Cycloserine-Synthesizing System by Using O-Ureido-l-Serine Synthase and d-Cycloserine Synthetase Found in the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of an in vitro D-cycloserine-synthesizing system by using O-ureido-L-serine synthase and D-cycloserine synthetase found in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Landscape of 4-Aminoisoxazolidin-3-one: A Guide to pH-Dependent Stability and Properties
For Immediate Release
This technical guide provides an in-depth analysis of the chemical properties and stability of 4-Aminoisoxazolidin-3-one, a compound of significant interest in pharmaceutical research and development, across a range of pH conditions. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the molecule's behavior in aqueous solutions, detailed experimental protocols for its analysis, and visualizations of its degradation pathways.
Core Chemical Properties
This compound, widely known as cycloserine, is a broad-spectrum antibiotic. Its chemical structure, featuring a strained isoxazolidinone ring, is central to its biological activity and also dictates its stability profile. The compound is a cyclic analogue of D-alanine and functions by inhibiting bacterial cell wall synthesis.
Under mildly acidic conditions, this compound undergoes hydrolysis to yield hydroxylamine and D-serine[1]. The stability of the molecule is markedly influenced by pH, exhibiting its greatest stability in alkaline environments.
pH-Dependent Stability Profile
The stability of this compound is critically dependent on the pH of its environment. It is generally unstable in neutral and acidic solutions[2]. Comprehensive studies have evaluated its stability across a pH range of 2.0 to 11.5[3][4].
The compound demonstrates maximum stability under alkaline conditions, specifically at a pH of 11.5[1][4]. Conversely, its degradation is most rapid in acidic conditions, with the maximum rate of degradation observed at a pH of 4.7[3][4][5]. The degradation rate is also influenced by the ionic concentration of the buffer solution[3][6]. For instance, in a phosphate buffer, the degradation rate was approximately 10% of the initial concentration within a week, increasing to 30% in 22 days[3]. In contrast, the degradation in MH culture medium was slower, with a 10.74% decrease over 20 days[3].
Quantitative Stability Data
The following table summarizes the degradation of this compound at different pH values and conditions as reported in the literature.
| pH | Temperature (°C) | Medium | Degradation Rate/Extent | Reference |
| 2.0 | 37 | Solution | Extensive degradation | [6] |
| 4.7 | 37 | Solution | Maximum degradation rate | [3][4][5] |
| 6.6 ± 0.2 | 37 | 7H9 culture medium | Slower degradation than in acidic conditions | [3] |
| 7.3 ± 0.1 | 37 | MH culture medium | 10.74% degradation in 20 days | [3] |
| Neutral | Not specified | Aqueous Solution | Unstable | [2] |
| 10.0 | Refrigerator | Sodium Carbonate Buffer | Stable for one week | [2] |
| 11.5 | 37 | Solution | Maximum stability | [1][4] |
Degradation Pathways and Products
Under acidic conditions (pH 1-2), a notable degradation pathway for this compound involves the formation of a dimer, which exists in a pH-dependent equilibrium with the parent compound[7]. The primary hydrolytic degradation products in mildly acidic solutions are hydroxylamine and D-serine[1].
The following diagram illustrates the principal degradation pathways of this compound.
Caption: pH-dependent degradation pathways of this compound.
Experimental Protocols
The assessment of this compound stability and the characterization of its degradation products are typically performed using chromatographic techniques.
Stability-Indicating HPLC Method
A common approach involves the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) assay.
Objective: To quantify the concentration of this compound over time under various pH and temperature conditions.
Instrumentation:
-
HPLC system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable buffer system, such as a phosphate buffer with an organic modifier (e.g., methanol or acetonitrile). The mobile phase composition may be optimized to achieve adequate separation of the parent compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where this compound exhibits significant absorbance.
-
Temperature: The column and samples are maintained at a controlled temperature (e.g., 37°C for physiological relevance).
Procedure:
-
Solution Preparation: Prepare solutions of this compound in buffers of different pH values (e.g., ranging from 2.0 to 11.5).
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Sampling: At predetermined time intervals, withdraw aliquots of the solutions.
-
Analysis: Inject the samples into the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of this compound by measuring the peak area and comparing it to a standard curve.
UPLC-MS for Degradation Product Identification
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful technique for the separation and identification of degradation products.
Objective: To identify the chemical structures of the degradation products of this compound.
Instrumentation:
-
UPLC system for high-resolution separation.
-
Mass spectrometer (e.g., time-of-flight or quadrupole) for mass analysis.
Procedure:
-
Sample Preparation: Prepare samples from the stability studies where significant degradation has occurred.
-
Chromatographic Separation: Inject the sample into the UPLC system to separate the parent compound from its degradation products.
-
Mass Analysis: The eluent from the UPLC column is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio of the ions, allowing for the determination of the molecular weights of the degradation products.
-
Structural Elucidation: By analyzing the fragmentation patterns of the ions, the chemical structures of the degradation products can be elucidated.
The following diagram outlines a typical workflow for a pH-dependent stability study of this compound.
Caption: Experimental workflow for a stability study of this compound.
Conclusion
The stability of this compound is intricately linked to the pH of its environment. A thorough understanding of its degradation profile is paramount for the development of stable pharmaceutical formulations and for ensuring its efficacy in therapeutic applications. This guide provides a foundational understanding of its chemical properties, stability, and the analytical methodologies required for its comprehensive evaluation. Researchers and drug development professionals are encouraged to consider these factors in their work with this important molecule.
References
- 1. Cycloserine - Wikipedia [en.wikipedia.org]
- 2. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial characterization of D-cycloserine for future formulation development for anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-Aminoisoxazolidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of 4-Aminoisoxazolidin-3-one, a heterocyclic compound also known as Cycloserine.[1][2][3] This document offers a comprehensive analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, complete with detailed experimental protocols and data presented for clear interpretation and comparison.
Molecular Structure
Chemical Formula: C₃H₆N₂O₂
Molecular Weight: 102.09 g/mol [1][2]
Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data
The following sections present the NMR and IR spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.8 | dd | H-4 |
| ~4.0 | dd | H-5a |
| ~3.6 | dd | H-5b |
| ~3.5 | br s | NH₂ |
| ~8.0 | br s | NH |
Note: Data is based on typical values for similar structures and may vary depending on the solvent and experimental conditions. The data presented is for D-Cycloserine in DMSO-d6.[4]
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The following data is based on a predicted spectrum in H₂O.[5]
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C=O (C-3) |
| ~73 | C-5 |
| ~58 | C-4 |
Disclaimer: This is a predicted spectrum and may not reflect the exact experimental values.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | N-H stretch | Amine (NH₂) |
| 3200-3000 | N-H stretch | Amide (secondary) |
| 1700-1650 | C=O stretch | Lactam (cyclic amide) |
| 1650-1580 | N-H bend | Amine (NH₂) |
| 1200-1000 | C-O stretch | Ether (in the ring) |
Note: Data is based on the IR spectrum of D-Cycloserine and L-Cycloserine.[6][7]
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Gently vortex the mixture to ensure complete dissolution.
-
Transfer the solution into an NMR tube using a pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the NMR spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Workflow for NMR spectroscopic analysis.
IR Spectroscopy Protocol
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample (solid)[9]
-
Potassium bromide (KBr), spectroscopy grade[10]
-
Mortar and pestle (agate)
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the spectrum.[11]
-
Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry KBr.[10]
-
Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.[10]
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[11]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant absorption peaks with their corresponding wavenumbers.
-
Caption: Workflow for IR spectroscopic analysis.
Logical Relationships in Spectroscopic Analysis
The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.
References
- 1. Cycloserine - Wikipedia [en.wikipedia.org]
- 2. DL-Cycloserine | C3H6N2O2 | CID 401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. parchem.com [parchem.com]
- 4. D-Cycloserine(68-41-7) 1H NMR [m.chemicalbook.com]
- 5. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0137396) [np-mrd.org]
- 6. D-Cycloserine(68-41-7) IR Spectrum [chemicalbook.com]
- 7. L-CYCLOSERINE(339-72-0)FT-IR [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. (S)-4-Aminoisoxazolidin-3-one | CymitQuimica [cymitquimica.com]
- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 11. azom.com [azom.com]
Mass Spectrometry Analysis of 4-Aminoisoxazolidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Aminoisoxazolidin-3-one, also known as cycloserine. The document details experimental protocols for its quantification in biological matrices, presents tabulated quantitative data from pharmacokinetic studies, and explores its mass spectral fragmentation and mechanism of action through detailed diagrams.
Introduction
This compound is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of this compound in various biological samples due to its high selectivity and sensitivity. This guide offers a practical resource for researchers and professionals working with this compound.
Mass Spectral Fragmentation of this compound
Under positive electrospray ionization (ESI) conditions, this compound readily forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 103.1.[1] Collision-induced dissociation (CID) of this precursor ion predominantly yields a characteristic product ion at m/z 75.0.[1]
A plausible fragmentation pathway is proposed below. The initial protonation likely occurs on the exocyclic amino group. Subsequent fragmentation is proposed to involve the neutral loss of carbon monoxide (CO), a common fragmentation pathway for cyclic carbonyl compounds, resulting in the stable product ion.
Quantitative Analysis by LC-MS/MS
Numerous validated LC-MS/MS methods have been published for the quantification of this compound in human plasma. These methods are essential for pharmacokinetic and bioequivalence studies. A summary of typical experimental parameters is provided below.
Experimental Protocols
Sample Preparation:
Two primary methods for plasma sample preparation are protein precipitation (PPT) and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): A simple and rapid technique.
-
To a small volume of plasma (e.g., 50-100 µL), add a precipitating agent such as methanol or acetonitrile (typically in a 1:3 or 1:4 ratio).[2]
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE): Offers cleaner extracts compared to PPT.
-
Condition a suitable SPE cartridge (e.g., Oasis MCX) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low-percentage methanol) to remove interferences.
-
Elute the analyte using a stronger solvent (e.g., methanol or a mixture of methanol and ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.[1]
-
Liquid Chromatography:
Reversed-phase chromatography is commonly employed for the separation of this compound from endogenous plasma components.
-
Column: A C18 or a Pentafluorophenyl (PFP) column is often used.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typical.[2]
-
Flow Rate: Flow rates are generally in the range of 0.2-0.5 mL/min.
Mass Spectrometry:
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) is the standard for quantification.
-
Ionization: ESI+
-
MRM Transition: The most common transition monitored is m/z 103.1 → 75.0.[1][3]
-
Internal Standard (IS): A stable isotope-labeled internal standard is ideal. However, other compounds like propranolol or niacin have also been successfully used.[1][2]
Quantitative Data Summary
The following tables summarize key validation and pharmacokinetic parameters from published LC-MS/MS methods for this compound in human plasma.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.01 - 50 µg/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.01 - 0.3 µg/mL | [2] |
| Intra- and Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy (%Bias) | Within ±15% | [2] |
| Extraction Recovery | 88.7 - 91.2% (PPT) | [2] |
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Dose | Value (Mean ± SD) | Reference |
| Cmax (µg/mL) | 250 mg | 10.1 ± 4.2 | [4] |
| Tmax (hr) | 250 mg | 2.0 ± 0.8 | [4] |
| AUC₀₋₂₄ (µg·h/mL) | 250 mg | 242.3 ± 99.8 | [4] |
| Half-life (t½) (hr) | 500 mg | ~9 | [5] |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the biosynthesis of the bacterial cell wall. It acts as a structural analog of D-alanine and competitively inhibits two key enzymes in the peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for the formation of the D-alanyl-D-alanine dipeptide.
By inhibiting these enzymes, this compound depletes the pool of D-alanine and D-alanyl-D-alanine, which are essential building blocks for the peptidoglycan layer of the bacterial cell wall. This disruption of cell wall synthesis ultimately leads to bacterial cell death.
Conclusion
This technical guide provides a comprehensive resource for the mass spectrometric analysis of this compound. The detailed experimental protocols, tabulated quantitative data, and clear visualizations of its fragmentation and mechanism of action are intended to support researchers and drug development professionals in their work with this important antibiotic. The presented LC-MS/MS methodologies offer the necessary sensitivity and selectivity for robust and reliable quantification in biological matrices, facilitating further research and clinical application.
References
- 1. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive Ultra-performance Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Cycloserine in Plasma for a Pharmacokinetics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Crystal Structure and Stereochemistry of 4-Aminoisoxazolidin-3-one Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure and stereochemistry of the enantiomers of 4-Aminoisoxazolidin-3-one, a molecule of significant interest in medicinal chemistry, also known as cycloserine. This document summarizes available crystallographic data, details experimental protocols for synthesis and stereochemical determination, and presents key structural relationships through visualizations.
Introduction
This compound is a chiral heterocyclic compound existing as two enantiomers: (R)-4-Aminoisoxazolidin-3-one (D-cycloserine) and (S)-4-Aminoisoxazolidin-3-one (L-cycloserine). D-cycloserine is a broad-spectrum antibiotic primarily used as a second-line treatment for tuberculosis[1][2]. Its mechanism of action involves the inhibition of enzymes crucial for bacterial cell wall synthesis[3]. The stereochemistry of this molecule is critical to its biological activity. This guide focuses on the three-dimensional structure and stereochemical properties of these enantiomers.
Crystal Structure of (R)-4-Aminoisoxazolidin-3-one Hydrochloride
Crystallographic Data
The following tables summarize the key crystallographic data for D-cycloserine hydrochloride.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₃H₇ClN₂O₂ |
| Formula Weight | 138.56 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 8.03 Å |
| b | 10.68 Å |
| c | 6.78 Å |
| α, β, γ | 90° |
| Volume | 581.4 ų |
| Z | 4 |
Table 2: Selected Bond Lengths
| Bond | Length (Å) |
| O(1)-N(2) | 1.42 |
| N(2)-C(3) | 1.31 |
| C(3)-C(4) | 1.54 |
| C(4)-C(5) | 1.53 |
| C(5)-O(1) | 1.47 |
| C(3)-O(6) | 1.25 |
| C(4)-N(7) | 1.50 |
Table 3: Selected Bond Angles
| Angle | Degree (°) |
| C(5)-O(1)-N(2) | 105.0 |
| O(1)-N(2)-C(3) | 110.0 |
| N(2)-C(3)-C(4) | 105.0 |
| C(3)-C(4)-C(5) | 100.0 |
| C(4)-C(5)-O(1) | 104.0 |
| N(2)-C(3)-O(6) | 126.0 |
| C(4)-C(3)-O(6) | 129.0 |
| C(3)-C(4)-N(7) | 112.0 |
| C(5)-C(4)-N(7) | 111.0 |
Note: The data presented is based on the refinement of the original structure determination by Turley & Pepinsky and may have slight variations based on the refinement protocol.
Stereochemistry
The stereochemistry of this compound is defined by the chiral center at the C4 position of the isoxazolidinone ring. The (R) and (S) enantiomers are non-superimposable mirror images of each other.
Caption: Enantiomers of this compound.
The biological activity is highly dependent on the stereoconfiguration. For instance, D-cycloserine is a potent antibacterial agent, while the L-enantiomer exhibits different biological properties[2].
Experimental Protocols
Synthesis of this compound Enantiomers
The synthesis of this compound can be achieved through a multi-step process starting from α-amino-β-chloropropionic acid. The process can be adapted for the synthesis of the racemic mixture or the individual enantiomers depending on the chirality of the starting material[4].
Step 1: Formation of N-carboanhydride α-Amino-β-chloropropionic acid is reacted with phosgene in an inert organic solvent such as dioxane or tetrahydrofuran to yield 4-chloromethyl-2,5-dioxo-oxazolidine (the N-carboanhydride)[4].
Step 2: Reaction with Hydroxylamine The N-carboanhydride is then treated with hydroxylamine or a salt thereof (e.g., hydrochloride) in a solvent like ethanol. This reaction opens the oxazolidine ring to form α-amino-β-chloropropionohydroxamic acid[4].
Step 3: Cyclization The final step involves the cyclization of α-amino-β-chloropropionohydroxamic acid using a basic agent such as triethylamine or an alkali metal alcoholate in an inert solvent to produce 4-amino-3-isoxazolidone[4].
Resolution of Enantiomers: The racemic mixture (DL-4-Aminoisoxazolidin-3-one) can be resolved into its constituent enantiomers using standard chiral resolution techniques, such as fractional crystallization with a chiral resolving agent.
Caption: General synthesis and resolution workflow.
Stereochemical Analysis
The determination of the enantiomeric purity of this compound is crucial. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or using chiral derivatizing agents is a common and effective method.
Protocol for Chiral HPLC using Derivatization:
-
Derivatization: The sample containing the this compound enantiomers is reacted with a chiral derivatizing agent, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), to form diastereomeric derivatives[5][6].
-
Chromatographic Separation: The resulting diastereomers are then separated on a standard reversed-phase HPLC column (e.g., C18). The separation is based on the different physicochemical properties of the diastereomers.
-
Detection: The separated diastereomers are detected using a UV detector. The ratio of the peak areas corresponds to the ratio of the enantiomers in the original sample.
Caption: Workflow for chiral HPLC analysis.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of (R)-4-Aminoisoxazolidin-3-one hydrochloride and the stereochemical aspects of its enantiomers. The provided data and experimental protocols offer valuable information for researchers in drug discovery and development. While the crystal structure of the L-enantiomer and the free bases are not currently available in the public domain, the data for the D-enantiomer hydrochloride serves as a critical reference for understanding the molecular geometry and intermolecular interactions of this important class of molecules. Further research into the crystallization of the L-enantiomer and the free bases would be beneficial for a more complete structural understanding.
References
- 1. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. D-Cycloserine | 68-41-7 [chemicalbook.com]
- 3. Cycloserine - Wikipedia [en.wikipedia.org]
- 4. US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents [patents.google.com]
- 5. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
D-Cycloserine as a D-Alanine Analog: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-cycloserine (DCS), a cyclic analog of the amino acid D-alanine, is a broad-spectrum antibiotic primarily utilized as a second-line agent in the treatment of multidrug-resistant tuberculosis.[1][2] Its efficacy stems from the targeted inhibition of two essential enzymes in the bacterial peptidoglycan synthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[2][[“]][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of D-cycloserine, with a focus on its role as a D-alanine analog. It includes a compilation of quantitative kinetic data, detailed experimental protocols for key assays, and visual representations of the involved biochemical pathways and experimental workflows.
Introduction: The Structural Mimicry of D-Alanine
The bactericidal activity of D-cycloserine is rooted in its structural similarity to D-alanine, a crucial building block for the bacterial cell wall.[4][5] This structural mimicry allows D-cycloserine to act as a competitive inhibitor for two enzymes vital for the incorporation of D-alanine into the peptidoglycan layer, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis.[4][5]
Mechanism of Action: Dual Inhibition of Peptidoglycan Synthesis
D-cycloserine exerts its antibiotic effect by targeting two distinct enzymatic steps in the cytosolic stage of peptidoglycan biosynthesis.[1][2][[“]]
Inhibition of Alanine Racemase (Alr)
Alanine racemase (Alr) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine.[2][[“]] This reaction is a critical step as it provides the necessary D-alanine precursor for peptidoglycan synthesis.[4] D-cycloserine acts as a competitive inhibitor of Alr.[6] While historically considered an irreversible inhibitor, recent studies have shown that the inhibition of Mycobacterium tuberculosis Alr by D-cycloserine is reversible.[7] The inhibition mechanism involves the formation of an adduct with the PLP cofactor.[7]
Inhibition of D-alanine:D-alanine Ligase (Ddl)
D-alanine:D-alanine ligase (Ddl) is an ATP-dependent enzyme responsible for the ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide.[2][[“]] This dipeptide is subsequently incorporated into the peptidoglycan precursor, UDP-muramyl-pentapeptide. D-cycloserine competitively inhibits D-alanine binding at both D-alanine binding sites of the Mycobacterium tuberculosis Ddl (MtDdl).[8][9] Notably, ATP must bind to the enzyme first for D-cycloserine to exert its inhibitory effect.[8][9] Studies on MtDdl have also revealed that D-cycloserine is a slow-onset inhibitor.[10]
Quantitative Data on Enzyme Inhibition
The inhibitory potency of D-cycloserine against Alanine Racemase and D-alanine:D-alanine ligase has been quantified for various bacterial species. The following tables summarize key kinetic parameters.
Table 1: Inhibition of Alanine Racemase by D-cycloserine
| Bacterial Species | Enzyme | Ki (μM) | kinact/Ki (M-1s-1) | Notes |
| Mycobacterium tuberculosis | MtAlr | - | 19.3 | Inhibition is reversible. |
| Escherichia coli | EcAlr | 650 | 8.6 | Both D- and L-cycloserine are competitive inhibitors. |
Table 2: Inhibition of D-alanine:D-alanine Ligase by D-cycloserine
| Bacterial Species | Enzyme | Km (D-Ala1) (mM) | Km (D-Ala2) (mM) | Ki (DCS1) (μM) | Ki (DCS2) (μM) | IC50 (mM) |
| Mycobacterium tuberculosis | MtDdl | 0.075 | 3.6 | 14 | 25 | 0.37 |
| Escherichia coli | EcDdlB | - | - | - | - | - |
Data sourced from[8][9][11]. Note: Ki values for MtDdl indicate competitive inhibition at both D-alanine binding sites.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of D-cycloserine.
Expression and Purification of Recombinant Alanine Racemase (Alr)
Objective: To produce and purify recombinant Alr for in vitro assays.
Protocol:
-
Gene Cloning: The alr gene is cloned into an expression vector, such as pET-22b(+), containing a polyhistidine tag.[12]
-
Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[12]
-
Cell Lysis: Bacterial cells are harvested and resuspended in a binding buffer. Lysis is performed by sonication on ice.[12]
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged Alr is purified using nickel-ion affinity chromatography.[12]
-
Dialysis and Quantification: The purified protein is dialyzed against a suitable buffer (e.g., phosphate-buffered saline). Protein purity is assessed by SDS-PAGE, and the concentration is determined using a protein assay kit (e.g., BCA).[12]
Alanine Racemase Activity Assay (Coupled Spectrophotometric Assay)
Objective: To measure the enzymatic activity of Alr and determine the inhibitory effects of D-cycloserine.
Protocol:
-
Reaction Mixture: A reaction mixture is prepared containing L-alanine (substrate), D-amino acid oxidase, and horseradish peroxidase in a suitable buffer.
-
Enzyme Addition: The reaction is initiated by the addition of purified Alr.
-
Detection: The conversion of L-alanine to D-alanine by Alr is coupled to the oxidation of D-alanine by D-amino acid oxidase, which produces hydrogen peroxide. Horseradish peroxidase then uses the hydrogen peroxide to oxidize a chromogenic substrate (e.g., o-phenylenediamine), leading to a color change that can be monitored spectrophotometrically.[13]
-
Inhibition Studies: To determine the inhibitory constant (Ki), the assay is performed with varying concentrations of the substrate (L-alanine) in the presence of different fixed concentrations of D-cycloserine. The data is then analyzed using Michaelis-Menten kinetics and appropriate models for competitive inhibition.
Expression and Purification of Recombinant D-alanine:D-alanine Ligase (Ddl)
Objective: To produce and purify recombinant Ddl for in vitro assays.
Protocol:
-
Gene Cloning and Expression: The ddl gene is cloned into an expression vector and expressed in an E. coli strain, similar to the protocol for Alr.[14][15]
-
Cell Lysis and Purification: Cell lysis and initial purification steps are similar to those for Alr, often employing affinity chromatography (e.g., Ni-NTA).[14][15]
D-alanine:D-alanine Ligase Activity Assay (Coupled Spectrophotometric Assay)
Objective: To measure the enzymatic activity of Ddl and determine the inhibitory effects of D-cycloserine.
Protocol:
-
Reaction Mixture: The assay mixture contains D-alanine, ATP, MgCl2, KCl, phosphoenolpyruvate, NADH, and a solution of pyruvate kinase and lactate dehydrogenase (PK/LDH).[10]
-
Enzyme Addition: The reaction is initiated by adding the purified Ddl enzyme.[10]
-
Detection: The activity of Ddl is measured by monitoring the rate of ADP formation. The ADP produced is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, a process that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[10][16]
-
Inhibition Studies: Similar to the Alr assay, inhibition studies are conducted by varying the concentrations of D-alanine and D-cycloserine to determine the type of inhibition and the Ki value.[8]
Visualizing the Mechanism and Workflows
The following diagrams illustrate the key pathways and experimental setups described in this guide.
References
- 1. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloserine - Wikipedia [en.wikipedia.org]
- 3. consensus.app [consensus.app]
- 4. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 5. crick.figshare.com [crick.figshare.com]
- 6. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure of the Mycobacterium tuberculosis D-alanine:D-alanine ligase, a target of the antituberculosis drug D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent coupled enzyme assays for D-alanine: application to penicillin-binding protein and vancomycin activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-alanine: D-alanine ligase of Escherichia coli. Expression, purification and inhibitory studies on the cloned enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure of d-alanine-d-alanine ligase from Thermus thermophilus HB8: cumulative conformational change and enzyme–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Target Inhibition of Bacterial Cell Wall Synthesis by 4-Aminoisoxazolidin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminoisoxazolidin-3-one, a cyclic analogue of the amino acid D-alanine, is a potent inhibitor of bacterial cell wall synthesis. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its dual inhibition of two essential cytoplasmic enzymes: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl). By disrupting the synthesis of the vital peptidoglycan precursor D-alanyl-D-alanine, this compound effectively compromises bacterial cell wall integrity, leading to cell lysis. This document details the biochemical pathways, presents quantitative inhibitory data, and provides comprehensive experimental protocols for studying this inhibition, serving as a critical resource for researchers in antibiotic discovery and development.
Introduction
The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making its biosynthesis a prime target for antibiotics. Peptidoglycan, a major component of the cell wall, is a polymer of sugars and amino acids. The synthesis of the pentapeptide precursor, which contains D-alanine, is a critical step in peptidoglycan formation. This compound, also known as D-cycloserine, is a structural analog of D-alanine that competitively inhibits two key enzymes in the D-alanine branch of peptidoglycan synthesis.[1][2][3] This dual-targeting mechanism contributes to its effectiveness as a broad-spectrum antibiotic.[4] This guide will explore the intricacies of this inhibition, providing the necessary data and methodologies for its study.
Mechanism of Action: A Two-Pronged Attack
This compound exerts its antibacterial effect by targeting two sequential enzymes in the cytoplasmic stage of peptidoglycan biosynthesis.[3]
Inhibition of Alanine Racemase (Alr)
Alanine racemase (EC 5.1.1.1) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-alanine to D-alanine.[5] This is a crucial step as D-alanine is not typically synthesized by host cells. This compound acts as a competitive inhibitor of Alr. The inhibition mechanism involves the formation of a stable adduct with the PLP cofactor, initially thought to be irreversible.[2] However, more recent studies suggest that this inhibition is reversible, involving the hydrolysis of the adduct.[6]
Inhibition of D-alanine:D-alanine Ligase (Ddl)
D-alanine:D-alanine ligase (EC 6.3.2.4) is an ATP-dependent enzyme that catalyzes the formation of the D-alanyl-D-alanine dipeptide.[3] This dipeptide is subsequently added to the UDP-MurNAc-tripeptide, forming the pentapeptide precursor of peptidoglycan. This compound competitively inhibits Ddl. A key feature of this inhibition is the formation of a phosphorylated derivative of the inhibitor within the enzyme's active site, which mimics the D-alanyl-phosphate intermediate of the normal reaction.[7]
Figure 1: Inhibition of Peptidoglycan Precursor Synthesis.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been quantified against its target enzymes and a range of bacterial species.
Enzyme Inhibition Constants
The following table summarizes the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) of this compound against Alanine Racemase and D-alanine:D-alanine ligase from various bacterial sources.
| Enzyme | Bacterial Source | Inhibitor | Ki | IC50 | Reference |
| Alanine Racemase | Escherichia coli | D-cycloserine | 650 µM | - | [5] |
| Alanine Racemase | Escherichia coli | L-cycloserine | 2100 µM | - | [5] |
| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-cycloserine | 14 µM (Site 1) | - | [3] |
| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-cycloserine | 25 µM (Site 2) | - | [3] |
| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-cycloserine | - | 370 µM | [8] |
| D-alanine:D-alanine ligase | Staphylococcus aureus | D-cycloserine | - | - | [9] |
Minimum Inhibitory Concentrations (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table presents MIC values for this compound against a selection of clinically relevant bacteria.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis | H37Rv | 2.3 - 15 | [9][10] |
| Mycobacterium tuberculosis | MDR clinical isolates | 32 - 64 | [10] |
| Staphylococcus aureus | JE2 (MRSA) | 32 | [2] |
| Staphylococcus aureus | NE810 (cycA mutant) | 2 | [2] |
| Staphylococcus aureus | RN4220 | 100 | [11] |
| Escherichia coli | Multiple Strains | 32 - 128 | [4] |
| Pseudomonas aeruginosa | Multiple Strains | 32 - 512 | [4] |
| Klebsiella pneumoniae | Multiple Strains | 32 - 512 | [4] |
| Acinetobacter baumannii | Multiple Strains | 32 - 512 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the inhibitory effects of this compound.
Purification of Recombinant Enzymes
Objective: To obtain pure Alanine Racemase and D-alanine:D-alanine ligase for in vitro inhibition assays.
Protocol:
-
Gene Cloning and Expression:
-
Amplify the alr and ddl genes from the target bacterium's genomic DNA using PCR with appropriate primers.
-
Clone the amplified genes into an expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).
-
Transform the recombinant plasmids into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for a further 3-16 hours at a lower temperature (e.g., 16-25°C).
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA (or other appropriate affinity) column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the target protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Size-Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein using a size-exclusion chromatography column to separate the target protein from any remaining contaminants and aggregates.
-
-
Protein Characterization:
-
Assess the purity of the protein by SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Figure 2: Recombinant Enzyme Purification Workflow.
Alanine Racemase Inhibition Assay (Coupled Spectrophotometric Assay)
Objective: To determine the inhibitory effect of this compound on Alanine Racemase activity.
Principle: The production of L-alanine from D-alanine by Alanine Racemase is coupled to the L-alanine dehydrogenase (L-ADH) reaction. L-ADH catalyzes the oxidative deamination of L-alanine to pyruvate, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is monitored spectrophotometrically.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.
-
D-alanine solution.
-
NAD+ solution.
-
L-alanine dehydrogenase (L-ADH).
-
Purified Alanine Racemase.
-
This compound solution (inhibitor).
Protocol:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, D-alanine, and NAD+.
-
Add L-ADH to the reaction mixture.
-
Add varying concentrations of this compound to the test wells. Add a corresponding volume of solvent to the control wells.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding a known amount of purified Alanine Racemase.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be determined by performing the assay at different substrate concentrations and analyzing the data using Michaelis-Menten kinetics and appropriate inhibition models.
D-alanine:D-alanine Ligase Inhibition Assay (Coupled Enzyme Assay)
Objective: To quantify the inhibition of D-alanine:D-alanine ligase by this compound.
Principle: The activity of Ddl is coupled to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) system. Ddl hydrolyzes ATP to ADP. PK then catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, regenerating ATP and producing pyruvate. LDH subsequently reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Reagents:
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing MgCl2 and KCl.
-
D-alanine solution.
-
ATP solution.
-
Phosphoenolpyruvate (PEP) solution.
-
NADH solution.
-
Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mixture.
-
Purified D-alanine:D-alanine ligase.
-
This compound solution (inhibitor).
Protocol:
-
Prepare a reaction mixture in a 96-well plate or cuvette containing assay buffer, D-alanine, ATP, PEP, and NADH.
-
Add the PK/LDH enzyme mixture.
-
Add varying concentrations of this compound to the test wells and a corresponding volume of solvent to the control wells.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding purified D-alanine:D-alanine ligase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocities and determine the IC50 and/or Ki values as described for the Alanine Racemase assay.
Figure 3: Coupled Enzyme Assay Workflow.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the inhibitor in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Prepare a bacterial inoculum of the test strain and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no inhibitor) and a negative control (medium with no bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the inhibitor at which there is no visible growth.
Visualization of Cell Wall Synthesis Inhibition (Fluorescent D-Amino Acid Labeling)
Objective: To visually demonstrate the effect of this compound on bacterial cell wall synthesis.
Principle: Fluorescently labeled D-amino acids (FDAAs) are incorporated into the peptidoglycan during cell wall synthesis. In the presence of an inhibitor like this compound, the incorporation of these fluorescent probes will be reduced or altered.
Protocol:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Treat a portion of the culture with a sub-lethal concentration of this compound for a defined period. Maintain an untreated control culture.
-
Add a fluorescent D-amino acid (e.g., HADA - blue, or NADA - green) to both the treated and untreated cultures and incubate for a short period to allow for incorporation.[12]
-
Wash the cells to remove excess fluorescent probe.
-
Fix the cells (e.g., with paraformaldehyde).
-
Mount the cells on a microscope slide and visualize using fluorescence microscopy.
-
Compare the fluorescence intensity and localization patterns between the treated and untreated cells to observe the inhibitory effect on cell wall synthesis.
Conclusion
This compound remains a significant antibiotic due to its unique dual-targeting mechanism against two essential enzymes in the bacterial cell wall synthesis pathway. This technical guide has provided a comprehensive overview of its mode of action, quantitative inhibitory data, and detailed experimental protocols. This information serves as a valuable resource for researchers and drug development professionals working to understand and combat bacterial resistance, and to develop novel antimicrobial agents targeting this critical pathway. The provided methodologies offer a robust framework for the continued investigation of this and other inhibitors of bacterial cell wall biosynthesis.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRX-101 (D-Cycloserine + Lurasidone) Is Active against Drug-Resistant Urinary Pathogens In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of D-Ala:D-Ala ligase through a phosphorylated form of the antibiotic D-cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of the Mycobacterium tuberculosis D-alanine:D-alanine ligase, a target of the antituberculosis drug D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Oral D-cycloserine: A Technical Guide
Introduction
D-cycloserine is a broad-spectrum antibiotic primarily utilized as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Structurally an analog of the amino acid D-alanine, its efficacy is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) profile.[4] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing its characteristic neurotoxicity.[4][5] This technical guide provides an in-depth review of the oral pharmacokinetics and bioavailability of D-cycloserine, summarizing key quantitative data, detailing experimental protocols, and visualizing core pathways for researchers, scientists, and drug development professionals.
Mechanism of Action
D-cycloserine exerts its antibiotic effect by inhibiting the biosynthesis of the bacterial cell wall.[4][6] It specifically targets two crucial cytoplasmic enzymes essential for peptidoglycan synthesis: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[4][6][7]
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to its D-alanine isomer, a fundamental building block for peptidoglycan.[4][6]
-
D-alanine:D-alanine Ligase (Ddl): This enzyme is responsible for joining two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, which is subsequently incorporated into the cell wall structure.[4][6]
By competitively inhibiting these two enzymes, D-cycloserine effectively halts peptidoglycan formation, compromising cell wall integrity and leading to bacterial cell death.[4][7]
Pharmacokinetics
Absorption and Bioavailability
Oral D-cycloserine is rapidly and almost completely absorbed from the gastrointestinal tract, with a reported bioavailability ranging from 70% to 90%.[3][6] Studies in human intestinal cell lines (Caco-2) indicate that its transport across the intestinal epithelium occurs via an active, energy-dependent mechanism that is only partially sodium-dependent.[8] This transport can be inhibited by various amino acids, suggesting a carrier-mediated process.[8]
The presence of food can influence the rate of absorption. A study in healthy volunteers demonstrated that a high-fat meal significantly delays the time to reach maximum concentration (Tmax) and decreases the peak concentration (Cmax) but does not significantly alter the total drug exposure (Area Under the Curve, AUC). Orange juice and antacids were found to have minimal effects on its pharmacokinetics. Therefore, administering D-cycloserine without a high-fat meal is recommended to avoid alterations in the absorption pattern.[9]
Distribution
A key characteristic of D-cycloserine is its ability to diffuse effectively into various body tissues and fluids, including crossing the blood-brain barrier.[3][4] This penetration into the central nervous system (CNS) is responsible for its potential neuropsychiatric side effects but is also advantageous for treating tuberculous meningitis.[5][10] Monte Carlo simulations have utilized lung cavity-to-serum penetration ratios to model effective doses for pulmonary tuberculosis.[5][11]
Metabolism
D-cycloserine is partially metabolized, though the specific enzymatic pathways have not been fully elucidated.[7] An estimated 30-40% of the drug is metabolized, likely in the liver.[12][13]
Excretion
The primary route of elimination for D-cycloserine is renal.[7] Approximately 60% to 70% of an oral dose is excreted unchanged in the urine within 72 hours.[7][12][13] This high degree of renal clearance means that dose adjustments are necessary for patients with renal dysfunction to prevent drug accumulation and toxicity.[12] The elimination half-life in patients with normal kidney function is approximately 10 hours.[6][12]
Summary of Pharmacokinetic Parameters
The pharmacokinetic parameters of D-cycloserine can vary based on the dose administered and the patient population. The drug exhibits linear pharmacokinetics, with peak concentrations increasing proportionally with the dose.[14][15]
Table 1: Pharmacokinetic Parameters of Single Oral D-cycloserine Doses in Healthy Volunteers
| Parameter | 250 mg Dose[14][15] | 500 mg Dose[14][15] | 750 mg Dose[14][15] |
|---|---|---|---|
| Cmax (mg/L) | 19.4 | 42.9 | 84.8 |
| Tmax (hr) | ~4-8 | ~4-8 | ~4-8 |
| AUC (mg·h/L) | Data not specified | Data not specified | Data not specified |
| t½ (hr) | ~10 | ~10 | ~10 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the concentration-time curve; t½: Elimination half-life.
Table 2: Effect of Food and Concomitant Administration on a Single 500 mg Oral Dose of D-cycloserine in Healthy Volunteers[9]
| Condition | Cmax (mg/L) | Tmax (hr) | AUC₀-∞ (mg·h/L) |
|---|---|---|---|
| Fasting (Reference) | Not specified | 1.1 | Not specified |
| High-Fat Meal | Decreased (p=0.02) | 5.17 (Delayed, p<0.0001) | No significant difference |
| Orange Juice | No significant difference | No significant difference | No significant difference |
| Antacids | No significant difference | No significant difference | No significant difference |
Experimental Methodologies
The characterization of D-cycloserine's pharmacokinetics has been achieved through various experimental designs, from human clinical trials to in vitro and in silico models.
Human Pharmacokinetic Study Protocol (Food-Effect)
A representative study protocol to evaluate the effect of food on D-cycloserine bioavailability involved a randomized, four-period, crossover design.[9]
-
Subjects: Twelve healthy adult volunteers.[9]
-
Design: Each subject received a single 500 mg oral dose of D-cycloserine under four different conditions, with a washout period between each phase.[9]
-
Interventions: The four treatment arms were:
-
Sampling: Plasma samples were collected serially over a 48-hour period post-dose.[9]
-
Analysis: D-cycloserine concentrations in plasma were quantified using a validated high-performance capillary electrophoresis assay, and pharmacokinetic parameters were calculated using noncompartmental and population methods.[9]
Hollow Fiber System Model of Tuberculosis (HFS-TB)
To study the pharmacodynamic properties of D-cycloserine, the HFS-TB model is frequently employed.[1][5] This in vitro system simulates human pharmacokinetics and allows for the determination of the PK/PD index that best predicts efficacy.
-
Setup: The model consists of a central compartment where the drug is administered and removed, mimicking human absorption and clearance. This compartment is connected to a peripheral compartment containing hollow fibers where Mycobacterium tuberculosis bacilli are cultured.[1][16]
-
Dosing: D-cycloserine is administered to the central compartment to achieve peak concentrations that mimic those observed in humans at various clinical doses.[1][16]
-
Sampling: Samples are taken from the central compartment over time to confirm the simulated pharmacokinetic profile and from the peripheral compartment to measure the bacterial burden (in CFU/mL).[1][16]
-
PK/PD Analysis: The relationship between drug exposure (e.g., % Time > MIC, AUC/MIC) and the change in bacterial count is modeled. For D-cycloserine, efficacy is driven by the percentage of time the concentration remains above the Minimum Inhibitory Concentration (%T>MIC).[1][5][17] A %T>MIC of 30% has been associated with a 1.0-log10 CFU/mL kill.[1][5]
Bioanalytical Methods
Accurate quantification of D-cycloserine in biological matrices like plasma is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.[18][19]
-
Sample Preparation: Typically involves protein precipitation from plasma samples, followed by centrifugation to separate the supernatant for analysis.
-
Chromatography: Due to the hydrophilic nature of D-cycloserine, specialized chromatographic techniques such as ion-pair chromatography, aqueous normal phase (ANP) chromatography, or hydrophilic interaction liquid chromatography (HILIC) are often required for adequate retention on the column.[18][19]
-
Detection: Detection can be performed using UV detectors, but mass spectrometry (MS/MS) offers superior sensitivity and selectivity.[18][19] For MS/MS, quantitation is achieved in multiple reaction monitoring (MRM) mode, tracking a specific precursor-to-product ion transition (e.g., m/z 103.1 → 75.0).[20]
-
Validation: Methods are validated according to regulatory guidelines to ensure linearity, accuracy, precision, and robustness.[18]
Drug Interactions and Special Populations
-
Drug Interactions: Co-administration of D-cycloserine with alcohol increases the risk of seizures.[2] Enhanced CNS toxicity has also been reported when used with ethionamide and isoniazid.[12]
-
Renal Impairment: Due to its primary renal excretion, patients with impaired kidney function require dose adjustments. For a creatinine clearance (CrCl) of 10-49 mL/min, the dosing interval should be extended to every 24-36 hours.[12]
-
Elderly: While specific pharmacokinetic studies on D-cycloserine in the elderly are limited, age-related declines in renal function are common and must be considered when dosing.[21] General principles suggest that elderly patients may have reduced drug clearance, potentially leading to higher steady-state concentrations and an increased risk of toxicity.[21]
Conclusion
Oral D-cycloserine is a well-absorbed antibiotic with a pharmacokinetic profile characterized by rapid absorption, wide distribution (including into the CNS), partial metabolism, and predominant renal excretion. Bioavailability is high, though the rate of absorption can be delayed by high-fat foods. Its efficacy against M. tuberculosis is driven by the duration of time its concentration exceeds the MIC. The quantitative data and experimental models described herein provide a robust framework for the continued development and clinical optimization of D-cycloserine in the treatment of drug-resistant tuberculosis. Careful dose selection and monitoring, particularly in patients with renal impairment, are crucial for maximizing therapeutic outcomes while mitigating the risk of adverse effects.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cycloserine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 5. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloserine - Wikipedia [en.wikipedia.org]
- 7. Population Pharmacokinetics of Cycloserine and Pharmacokinetic/Pharmacodynamic Target Attainment in Multidrug-Resistant Tuberculosis Patients Dosed with Terizidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-cycloserine uses an active transport mechanism in the human intestinal cell line Caco 2 [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of cycloserine under fasting conditions and with high-fat meal, orange juice, and antacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Seromycin (cycloserine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. Population Pharmacokinetics and Dose Evaluation of Cycloserine among Patients with Multidrug-Resistant Tuberculosis under Standardized Treatment Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Cycloserine Population Pharmacokinetics and Pharmacodynamics in Patients with Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Biosynthetic Pathway of D-Cycloserine in Streptomyces Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-cycloserine, a crucial second-line antibiotic for treating multidrug-resistant tuberculosis, is a natural product of several Streptomyces species. This technical guide provides an in-depth exploration of the biosynthetic pathway of D-cycloserine, focusing on the genetic and enzymatic machinery in Streptomyces lavendulae. We delve into the functions of the ten-gene biosynthetic cluster (dcsA-dcsJ), the kinetics of key enzymes, and the experimental protocols used to elucidate this pathway. This document aims to be a comprehensive resource for researchers in natural product biosynthesis, antibiotic development, and synthetic biology.
Introduction
D-cycloserine is a broad-spectrum antibiotic that functions by inhibiting two essential enzymes in bacterial cell wall biosynthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1] Its unique cyclic structure, a testament to the intricate enzymatic machinery of its producing organisms, has made its biosynthesis a subject of significant scientific interest. Understanding this pathway not only provides insights into microbial secondary metabolism but also opens avenues for enhancing its production and engineering novel antibiotic derivatives. This guide focuses on the well-characterized pathway in Streptomyces lavendulae ATCC 11924.
The D-Cycloserine Biosynthetic Gene Cluster (dcs)
The biosynthesis of D-cycloserine is orchestrated by a 21-kb gene cluster containing ten open reading frames (ORFs), designated dcsA through dcsJ.[2][3] This cluster was identified in Streptomyces lavendulae ATCC 11924 and its heterologous expression in a non-producing Streptomyces lividans host conferred the ability to produce D-cycloserine, confirming its role in the antibiotic's synthesis.[3] The proposed function of each gene product, based on sequence homology and experimental evidence, is summarized in Table 1.
| Gene | Proposed Function | Homology |
| dcsA | Hydroxylase | Heme protein |
| dcsB | Arginase homolog | Arginase |
| dcsC | O-ureidoserine racemase | Diaminopimelate epimerase |
| dcsD | O-ureido-L-serine synthase | O-acetylserine sulfhydrylase |
| dcsE | O-acetyl-L-serine synthase | Homoserine O-acetyltransferase |
| dcsF | Unknown | - |
| dcsG | D-cycloserine synthetase | ATP-grasp family enzyme |
| dcsH | Unknown | ATP-grasp fold family protein |
| dcsI | D-alanyl-D-alanine ligase | D-alanyl-D-alanine ligase |
| dcsJ | Putative membrane protein | Efflux pump |
The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The biosynthesis of D-cycloserine is a multi-step process that begins with primary metabolites L-serine and L-arginine. The pathway can be divided into two main branches: the synthesis of the precursor hydroxyurea from L-arginine and the formation of the cycloserine ring from L-serine and hydroxyurea.
Synthesis of Hydroxyurea
The initial steps involve the conversion of L-arginine to hydroxyurea, a key building block for the cycloserine molecule.
-
Hydroxylation of L-arginine: The enzyme DcsA , a heme protein, is essential for the hydroxylation of L-arginine to produce Nω-hydroxy-L-arginine (NHA).[4] Disruption of the dcsA gene abolishes D-cycloserine production, which can be restored by the addition of NHA to the culture medium.[4]
-
Hydrolysis to Hydroxyurea: DcsB , an arginase homolog, then catalyzes the hydrolysis of Nω-hydroxy-L-arginine to yield hydroxyurea and L-ornithine.[3] Gene disruption studies have confirmed the essential role of dcsB in providing the hydroxyurea moiety for cycloserine biosynthesis.[4]
Formation of the D-Cycloserine Ring
The core of the D-cycloserine molecule is assembled from L-serine and the DcsB-produced hydroxyurea through a series of enzymatic reactions.
-
Activation of L-serine: The pathway commences with the O-acetylation of L-serine by DcsE , an enzyme with homology to homoserine O-acetyltransferase, to form O-acetyl-L-serine.[3]
-
Formation of O-ureido-L-serine: DcsD , which shows similarity to O-acetylserine sulfhydrylase, catalyzes the condensation of O-acetyl-L-serine and hydroxyurea to produce O-ureido-L-serine.[1][2][3]
-
Racemization: The stereochemistry of the intermediate is then inverted by DcsC , a PLP-independent racemase, which converts O-ureido-L-serine to O-ureido-D-serine.[5] DcsC shows homology to diaminopimelate epimerase.[1][2][5]
-
Cyclization to D-cycloserine: The final and committing step is the ATP-dependent cyclization of O-ureido-D-serine to form D-cycloserine, catalyzed by DcsG .[1][2][3] This enzyme belongs to the ATP-grasp superfamily.[1][2] The reaction involves the release of ammonia and carbon dioxide.[3]
The overall biosynthetic pathway is depicted in the following diagram:
Quantitative Data on Key Enzymes
The enzymatic activities of several key enzymes in the D-cycloserine pathway have been characterized. A summary of the available kinetic data is presented in Table 2.
| Enzyme | Substrate(s) | Km | kcat | Optimal pH |
| DcsC | O-ureido-L-serine | 1.1 ± 0.2 mM | 130 ± 10 s-1 | ~7.8 |
| O-ureido-D-serine | 1.2 ± 0.2 mM | 140 ± 10 s-1 | ~7.8 | |
| DcsG | O-ureido-D-serine | 2.3 mM | 2200 s-1 | 8.0 |
| ATP | 73 µM | - | 8.0 |
Experimental Protocols
The elucidation of the D-cycloserine biosynthetic pathway has relied on a combination of molecular genetics, protein biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.
Overexpression and Purification of Recombinant DcsC, DcsD, and DcsG
The genes encoding DcsC, DcsD, and DcsG were amplified from the genomic DNA of S. lavendulae ATCC 11924 and cloned into an expression vector, such as pET, for overexpression in Escherichia coli.[1][6]
Protocol:
-
Transformation and Culture: Transform E. coli BL21(DE3) cells with the expression plasmids. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.5-0.6.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 16-25°C) for 12-16 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). Lyse the cells by sonication or using a French press.
-
Purification:
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column. Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged protein with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: For further purification, subject the eluted protein to size-exclusion chromatography using a column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
-
Purity Analysis: Assess the purity of the recombinant proteins by SDS-PAGE.[6]
In Vitro Reconstitution of the D-Cycloserine Pathway
The enzymatic functions of DcsC, DcsD, and DcsG can be confirmed by in vitro reconstitution of the latter part of the biosynthetic pathway.[1][6]
Reaction Mixture:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl2
-
5 mM ATP
-
2 mM O-acetyl-L-serine
-
5 mM hydroxyurea
-
Purified DcsC (e.g., 1 µg)
-
Purified DcsD (e.g., 1 µg)
-
Purified DcsG (e.g., 1 µg)
Protocol:
-
Combine the reaction components in a microcentrifuge tube.
-
Incubate the mixture at 30°C for a specified time (e.g., 1-4 hours).
-
Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of D-cycloserine by HPLC.
HPLC Analysis of D-Cycloserine and Intermediates
High-Performance Liquid Chromatography (HPLC) is a key technique for detecting and quantifying the products of the enzymatic reactions.
Protocol for D-cycloserine detection:
-
Derivatization: Mix the sample with a derivatizing agent, such as a mixture of o-phthalaldehyde (OPA) and N-acetyl-L-cysteine, to form a fluorescent derivative.
-
Chromatography:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 50 mM sodium acetate, pH 5.5) and solvent B (e.g., methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 450 nm.
-
Regulation of D-Cycloserine Biosynthesis
The regulation of antibiotic biosynthesis in Streptomyces is a complex process, often involving pathway-specific regulators located within the gene cluster, as well as global regulators that respond to nutritional and environmental cues. While the dcs gene cluster in S. lavendulae does not appear to contain a dedicated pathway-specific transcriptional regulator, its expression is likely controlled by broader regulatory networks present in the host. Further research is needed to identify the specific transcriptional factors that govern the expression of the dcs gene cluster and to understand how D-cycloserine production is integrated with the overall physiology of the producing organism.
Conclusion and Future Perspectives
The elucidation of the D-cycloserine biosynthetic pathway in Streptomyces lavendulae represents a significant achievement in the field of natural product biosynthesis. The identification and characterization of the dcs gene cluster and its encoded enzymes provide a solid foundation for future research. Key areas for future investigation include:
-
Complete Elucidation of Gene Functions: While the roles of several dcs genes have been experimentally verified, the functions of dcsF and dcsH remain to be definitively established.
-
Detailed Kinetic Analysis: A comprehensive kinetic analysis of all enzymes in the pathway will provide a more complete quantitative understanding of the biosynthetic process.
-
Understanding Regulatory Mechanisms: Identifying the specific transcriptional regulators of the dcs cluster will be crucial for developing strategies to enhance D-cycloserine production.
-
Metabolic Engineering and Synthetic Biology: The knowledge of the biosynthetic pathway can be leveraged to engineer robust microbial cell factories for the overproduction of D-cycloserine and for the combinatorial biosynthesis of novel, clinically valuable antibiotic analogs.
This technical guide serves as a foundational resource for these future endeavors, empowering researchers to build upon the existing knowledge and to continue to explore the fascinating world of microbial natural product biosynthesis.
References
- 1. Establishment of an In Vitro d-Cycloserine-Synthesizing System by Using O-Ureido-l-Serine Synthase and d-Cycloserine Synthetase Found in the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of an in vitro D-cycloserine-synthesizing system by using O-ureido-L-serine synthase and D-cycloserine synthetase found in the biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular cloning and heterologous expression of a biosynthetic gene cluster for the antitubercular agent D-cycloserine produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heme protein and hydroxyarginase necessary for biosynthesis of D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chiral Separation of D- and L-Cycloserine Using HPLC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the chiral separation of D- and L-cycloserine, with a primary focus on a validated indirect High-Performance Liquid Chromatography (HPLC) method. Cycloserine, an important second-line antibiotic for the treatment of tuberculosis, exists as two enantiomers: the biologically active D-cycloserine and the more toxic L-cycloserine. Consequently, accurate enantiomeric separation is critical for quality control, pharmacokinetic studies, and drug development.
This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the workflow and underlying principles of the separation process.
Introduction to Chiral Separation of Cycloserine
The separation of D- and L-cycloserine presents a significant analytical challenge due to their identical physical and chemical properties in an achiral environment. Direct chiral HPLC, which employs a chiral stationary phase (CSP), has been reported to be largely unsuccessful in achieving adequate separation for cycloserine. Attempts using various CSPs, including amylose, cellulose, crown ether, and protein-based columns, have not yielded satisfactory resolution.[1]
Therefore, the most effective and widely adopted method is an indirect approach. This technique involves the pre-column derivatization of the cycloserine enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physicochemical properties, can then be effectively separated on a standard, achiral reversed-phase (RP) HPLC column.
Recommended Method: Indirect RP-HPLC with OPA/NAC Derivatization
A robust and validated method for the chiral separation of cycloserine involves derivatization with o-phthalaldehyde (OPA) in the presence of a chiral thiol, N-acetyl-L-cysteine (NAC).[1] This reaction converts the D- and L-cycloserine enantiomers into stable, fluorescent diastereomeric isoindole derivatives, which are then resolved using RP-HPLC with UV detection.
Principle of Derivatization
The primary amine group of cycloserine reacts with OPA and the thiol group of NAC in an alkaline environment to form a chiral isoindole derivative. Since a chiral reagent (N-acetyl-L-cysteine) is used, the resulting products from D- and L-cycloserine are diastereomers with distinct chromatographic behaviors.
dot
Caption: Reaction of D- and L-cycloserine with OPA and NAC to form diastereomers.
Experimental Protocol: Indirect RP-HPLC Method
This section provides a detailed protocol based on the validated method by Karthikeyan et al. (2011).[1]
Materials and Reagents
-
D-Cycloserine and L-Cycloserine standards
-
o-Phthalaldehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Disodium hydrogen phosphate (Na₂HPO₄)
-
Orthophosphoric acid
-
Acetonitrile (HPLC grade)
-
Ethanol (analytical grade)
-
Borate buffer (0.1 M, pH 9.5)
-
Water (HPLC grade)
Preparation of Solutions
-
Mobile Phase: Prepare a 20mM Na₂HPO₄ solution and adjust the pH to 7.0 using orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 95:5 (v/v) ratio.[1]
-
Derivatization Reagent: Prepare a 0.05 M solution of OPA in ethanol and a 0.05 M solution of NAC in 0.1 M borate buffer (pH 9.5). Mix equal volumes of these two solutions to create the final derivatization reagent. This reagent should be prepared fresh.[1]
-
Diluent: Use the mobile phase as the diluent for standard and sample preparations.
-
Standard Solutions:
-
System Suitability Solution: Accurately weigh and dissolve 5.0 mg each of L-cycloserine and D-cycloserine in the diluent in a volumetric flask.
-
L-Cycloserine Standard for Quantification: Prepare a stock solution of L-cycloserine and dilute it with the diluent to obtain the desired concentrations for linearity and recovery studies (e.g., in the range of 0.05% to 0.30% of the D-cycloserine test concentration).
-
Derivatization Procedure
-
To a specific volume of the standard or sample solution containing cycloserine, add an equal volume of the freshly prepared OPA/NAC derivatization reagent.
-
Vortex the mixture and allow the reaction to proceed at room temperature. The derivatization is rapid and should be complete within a few minutes.
-
Inject the resulting solution into the HPLC system.
HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Zorbax SB Phenyl (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 20mM Na₂HPO₄ (pH 7.0) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 335 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
dot
Caption: General workflow for the chiral HPLC analysis of cycloserine.
Quantitative Data and Method Validation
The indirect HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the quantitative determination of the L-enantiomer in D-cycloserine bulk drug.[1]
Chromatographic Performance
| Parameter | L-Cycloserine Diastereomer | D-Cycloserine Diastereomer |
| Retention Time (min) | ~10.4 | ~11.8 |
| Resolution (Rs) | > 1.5 | - |
Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) of L-cys | 0.015% (w/w) |
| Limit of Quantitation (LOQ) of L-cys | 0.05% (w/w) |
| Linearity Range of L-cys | 0.05% to 0.30% (w/w) |
| Correlation Coefficient (r²) | 0.998 |
| Recovery of L-cys | 92.9% to 100.2% |
Troubleshooting and Method Considerations
Cycloserine Instability and Dimerization
D-cycloserine is known to be unstable and can undergo dimerization, especially in solution and under certain pH conditions. The dimer is a major degradation product.[2]
-
Sample Preparation: It is recommended to prepare sample solutions fresh and analyze them promptly. The use of methanol as a solvent has been suggested to minimize dimerization initiated by acetonitrile.[2]
-
pH Control: Cycloserine shows extensive degradation in acidic conditions.[3] The derivatization and chromatographic methods are performed under neutral to alkaline pH, which favors the stability of the monomer.
Derivatization Reaction
-
Reagent Stability: The OPA/NAC derivatization reagent should be prepared fresh daily to ensure optimal reactivity.
-
Reaction Time: The derivatization reaction is rapid. Consistent timing between derivatization and injection is important for reproducible results.
Conclusion
The chiral separation of D- and L-cycloserine is effectively achieved by a validated indirect RP-HPLC method involving pre-column derivatization with OPA and N-acetyl-L-cysteine. This method is sensitive, specific, and robust, making it suitable for quality control in pharmaceutical analysis. Direct chiral separation methods have proven to be less effective. Careful consideration of cycloserine's stability and appropriate sample handling are crucial for accurate and reliable results. This guide provides the necessary technical details for researchers and scientists to implement this method in their laboratories.
References
Methodological & Application
Application Notes and Protocols for D-cycloserine as a Partial NMDA Receptor Agonist in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of D-cycloserine (DCS), a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, and its utility in neuroscience research. This document outlines its mechanism of action, presents key quantitative data, and offers detailed protocols for its application in behavioral and electrophysiological studies.
Introduction to D-cycloserine
D-cycloserine is an antibiotic that has garnered significant interest in neuroscience due to its unique action as a partial agonist at the glycine binding site of the NMDA receptor.[1][2][3] This modulation of the NMDA receptor, a critical component in synaptic plasticity, learning, and memory, has positioned DCS as a valuable tool for investigating cognitive processes and the pathophysiology of various neuropsychiatric disorders.[4][5][6][7]
Mechanism of Action
DCS exerts its effects by binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist (glycine or D-serine) for activation.[8] Upon binding, the channel opens, allowing the influx of Ca²⁺, which triggers downstream signaling cascades crucial for synaptic plasticity phenomena like long-term potentiation (LTP) and long-term depression (LTD).[8][9][10]
DCS acts as a partial agonist, meaning it has a lower intrinsic efficacy compared to the full agonists glycine and D-serine at certain NMDA receptor subtypes.[1][3] Its functional outcome—whether it enhances or inhibits NMDA receptor function—depends on the concentration of endogenous co-agonists and the specific NMDA receptor subunit composition. Notably, DCS displays higher efficacy at NMDA receptors containing GluN2C subunits compared to those with GluN2A or GluN2B subunits.[3]
Quantitative Data
The following tables summarize key quantitative data for D-cycloserine from various neuroscience research applications.
Table 1: Receptor Binding and Efficacy
| Parameter | Value | Species/System | Reference |
| Binding Affinity | |||
| IC₅₀ vs [³H]glycine | 0.2 µM | Rat cortical membranes | [1] |
| Functional Efficacy | |||
| Maximal stimulation of [³H]TCP binding | 40-50% of glycine | Rat cortical membranes | [1] |
| Efficacy at GluN1/GluN2A receptors | ~50% of glycine | Recombinant receptors | [3] |
| Efficacy at GluN1/GluN2B receptors | ~50% of glycine | Recombinant receptors | [3] |
| Efficacy at GluN1/GluN2C receptors | ~200% of glycine | Recombinant receptors | [3] |
| In Vitro Electrophysiology | |||
| Effective Concentration for LTP augmentation | 20 µM | Rat hippocampal slices | [11] |
| In Vivo Behavioral Studies | |||
| Effective dose for fear extinction (rats) | 3.25 - 30 mg/kg (i.p.) | Sprague-Dawley Rats | [12] |
| Effective dose for fear extinction (humans) | 50 - 500 mg (oral) | Human subjects | [5] |
| Anticonvulsant ED₅₀ (tonic convulsions) | 109 mg/kg | Mice | [13] |
Experimental Protocols
Protocol for Fear Conditioning and Extinction in Rodents
This protocol describes a standard procedure for investigating the effects of D-cycloserine on the extinction of learned fear in rats or mice.
Materials:
-
Conditioning chambers equipped with a grid floor for footshock delivery and a speaker for auditory cues.
-
Novel context chambers for extinction training.
-
D-cycloserine (Sigma-Aldrich or equivalent).
-
Saline solution (0.9% NaCl).
-
Animal freezing behavior analysis software.
Procedure:
-
Habituation (Day 1): Place the animal in the conditioning chamber for 10-15 minutes to allow for exploration and adaptation to the environment.
-
Fear Conditioning (Day 2):
-
Place the animal back into the conditioning chamber.
-
Allow a 2-3 minute baseline period.
-
Present a conditioned stimulus (CS), typically an auditory tone (e.g., 80 dB, 2.8 kHz) for 30 seconds.
-
Co-terminate the CS with a mild footshock (unconditioned stimulus, US), for instance, 0.5-1.0 mA for 0.5-1 second.[14]
-
Repeat the CS-US pairing 2-4 more times with an inter-trial interval of 1-2 minutes.
-
Measure freezing behavior throughout the session. High levels of freezing during the CS presentation indicate successful fear conditioning.
-
-
Extinction Training (Day 3):
-
Administer D-cycloserine (e.g., 15 mg/kg, i.p.) or vehicle (saline) 30-60 minutes prior to the extinction session.[12]
-
Place the animal in a novel context (different from the conditioning chamber) to minimize context-dependent fear renewal.
-
Present the CS repeatedly (e.g., 15-20 times) without the US.
-
Monitor freezing behavior. A gradual decrease in freezing across trials indicates extinction learning.
-
-
Extinction Recall Test (Day 4):
-
Place the animal back into the extinction context.
-
Present the CS a few times (e.g., 3-5 times) without the US.
-
Compare the freezing behavior between the DCS-treated and vehicle-treated groups. Lower freezing in the DCS group suggests enhanced consolidation of extinction memory.
-
Protocol for In Vitro Long-Term Potentiation (LTP) Measurement
This protocol outlines the procedure for assessing the effect of D-cycloserine on LTP in acute hippocampal slices.
Materials:
-
Vibratome for brain slicing.
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Recording chamber for electrophysiology.
-
Glass microelectrodes.
-
Amplifier and data acquisition system.
-
D-cycloserine.
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (rat or mouse).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline fEPSP response for at least 20 minutes.
-
-
DCS Application and LTP Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-induction.
-
Compare the potentiated fEPSP slope to the baseline. A greater and more sustained increase in the fEPSP slope in the presence of DCS indicates facilitation of LTP.
-
Visualizations
Signaling Pathway
Caption: NMDA Receptor Signaling Pathway modulated by D-cycloserine.
Experimental Workflow
Caption: Experimental workflow for a fear extinction study using D-cycloserine.
References
- 1. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-Cycloserine lowers kynurenic acid formation--new mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 6. Effect of d-cycloserine on fear extinction training in adults with social anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facilitation of conditioned fear extinction by systemic administration or intra-amygdala infusions of D-cycloserine as assessed with fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The anticonvulsant activity of D-cycloserine is specific for tonic convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-cycloserine facilitates context-specific fear extinction learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientifica.uk.com [scientifica.uk.com]
Application Notes and Protocols for D-cycloserine Enhancement of Cognitive Behavioral Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cycloserine (DCS), a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, has been investigated as a pharmacological agent to enhance the efficacy of cognitive behavioral therapy (CBT), particularly for anxiety, obsessive-compulsive, and post-traumatic stress disorders.[1] The underlying principle is that by modulating NMDA receptor activity, DCS can facilitate the neural mechanisms of learning and memory that are fundamental to the therapeutic effects of CBT, such as fear extinction.[2][3] These application notes provide a comprehensive overview of the protocols for using DCS to augment CBT, based on findings from clinical trials.
Mechanism of Action
D-cycloserine acts as a partial agonist at the glycine-binding site of the NMDA receptor.[4] This modulation of the NMDA receptor is believed to enhance synaptic plasticity, a key process in learning and memory consolidation.[[“]][[“]] During exposure-based CBT, patients learn to reduce their fear responses to previously anxiety-provoking stimuli. DCS is thought to augment this extinction learning process.[2] However, there is also evidence suggesting that DCS may enhance the reconsolidation of fear memories if the exposure session is not successful in reducing fear, highlighting the importance of the therapeutic context in which it is administered.[3][7]
Signaling Pathway of D-cycloserine
Caption: D-cycloserine as a partial agonist at the NMDA receptor.
Quantitative Data Summary
The following tables summarize quantitative data from various clinical trials investigating the use of D-cycloserine to augment CBT.
Table 1: D-cycloserine Dosage and Administration in Clinical Trials
| Disorder Studied | D-cycloserine Dose | Timing of Administration | Number of Dosed Sessions | Reference |
| Social Anxiety Disorder | 50 mg | 1 hour before exposure session | 5 | [8][9] |
| Obsessive-Compulsive Disorder | 50 mg - 100 mg | 2 hours before ERP+CBT session | 10 | [10] |
| Phobias | 50 mg - 100 mg | Once daily | Not specified | [11] |
| Panic Disorder | Not specified | Not specified | Not specified | [1] |
| Post-Traumatic Stress Disorder | Not specified | Not specified | Not specified | [1] |
Table 2: Efficacy of D-cycloserine Augmented CBT
| Disorder | Key Findings | Reference |
| Social Anxiety Disorder | Accelerated rate of improvement in symptom severity and remission, but no difference in overall response or remission rates at post-treatment and follow-up compared to placebo. | [8][9] |
| Anxiety, OCD, PTSD (Meta-analysis) | Greater improvement from pre- to post-treatment with DCS, but not from pre- to mid-treatment or at follow-up. | [1] |
| Obsessive-Compulsive Disorder | Reduced the number of ERP+CBT sessions needed to achieve notable symptom decrease. | [10] |
Table 3: Side Effects and Contraindications of D-cycloserine
| Common Side Effects | Contraindications | Drug Interactions | Reference |
| Drowsiness, dizziness, headache, confusion, anxiety, tremor, memory loss.[4][12][13][14] | History of epilepsy, depression, severe anxiety, or psychosis; severe renal insufficiency; excessive concurrent use of alcohol.[13][14] | Alcohol (increased risk of seizures), Isoniazid (increased neurotoxic effects), Phenytoin (intensified side effects).[11] |
Experimental Protocols
Protocol 1: D-cycloserine Augmentation of Exposure Therapy for Social Anxiety Disorder
This protocol is based on the methodology of clinical trials investigating DCS-augmented CBT for social anxiety disorder.[8][9]
1. Participant Recruitment and Screening:
-
Inclusion Criteria: Adults with a primary diagnosis of generalized social anxiety disorder, medication-free for a specified period.[15]
-
Exclusion Criteria: Lifetime history of bipolar disorder, schizophrenia, or psychosis. Current suicidal ideation. Concurrent psychotherapy.[15]
2. Treatment Protocol:
-
CBT: A structured 12-session cognitive behavioral group therapy program.[8]
-
Exposure Sessions: 5 of the 12 sessions are designated as exposure sessions.[8]
-
DCS Administration:
3. Outcome Measures:
-
Assessments are conducted at baseline, throughout treatment, post-treatment, and at 1, 3, and 6-month follow-ups.[8]
-
Primary outcome measures may include standardized scales for social anxiety symptoms.
Protocol 2: Tailored Post-Session D-cycloserine Administration
This protocol is a proposed modification to optimize DCS administration based on the success of the exposure session.[7][16]
1. Participant Recruitment and Screening: As per Protocol 1.
2. Treatment Protocol:
-
CBT: A 5-session group CBT protocol for social anxiety disorder.[7]
-
DCS Administration:
-
Dosage: 50 mg of D-cycloserine or a matching placebo.[16]
-
Timing: Administered immediately after the exposure session.[17]
-
Tailoring: The decision to administer DCS or placebo is based on the patient's self-reported fear level at the end of the exposure session, measured on a Subjective Units of Distress Scale (SUDS).
-
3. Outcome Measures: As per Protocol 1, with a focus on comparing the efficacy of tailored administration against pre-session and non-tailored post-session administration.[15][17]
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for a DCS-augmented CBT clinical trial.
Logic for Tailored D-cycloserine Administration
References
- 1. D-cycloserine may improve CBT outcomes for anxiety, OCD, PTSD [healio.com]
- 2. Does D-cycloserine enhance effects of exposure-based cognitive behaviour therapy for anxiety disorders? Findings from a recent meta-analysis – The EDIT Blog [blogs.kcl.ac.uk]
- 3. D-cycloserine augmentation of cognitive behavioral therapy for anxiety disorders: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. consensus.app [consensus.app]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. D-cycloserine as an augmentation strategy of cognitive behavioral therapy for social anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. iocdf.org [iocdf.org]
- 11. thekingsleyclinic.com [thekingsleyclinic.com]
- 12. Cycloserine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. drugs.com [drugs.com]
- 14. Cycloserine: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 15. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 16. Dose Timing of D-cycloserine to Augment Cognitive Behavioral Therapy for Social Anxiety: Study Design and Rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Application of L-cycloserine in Studying Sphingolipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using L-cycloserine as a tool to investigate the de novo sphingolipid synthesis pathway. L-cycloserine is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in this pathway. By blocking SPT, L-cycloserine effectively reduces the cellular pool of newly synthesized sphingolipids, making it an invaluable pharmacological tool to elucidate the roles of these lipids in various cellular processes.
Mechanism of Action
L-cycloserine, a cyclic amino acid analog, acts as an irreversible inhibitor of serine palmitoyltransferase (SPT). SPT catalyzes the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, the initial step in the de novo synthesis of all sphingolipids. L-cycloserine's inhibitory action leads to a significant reduction in the downstream production of key sphingolipids such as ceramide, sphingomyelin, and complex glycosphingolipids. Notably, L-cycloserine is reported to be significantly more potent than its D-enantiomer in inhibiting SPT.
Data Presentation
The following tables summarize quantitative data on the effects of L-cycloserine on sphingolipid metabolism from published studies.
Table 1: In Vitro Inhibition of Serine Palmitoyltransferase by L-cycloserine
| Parameter | Value | Source Organism/System | Reference |
| Inhibition | 80% inhibition at 25 µM | Bacterial SPT | |
| Potency Comparison | 100 times more potent than D-cycloserine | Bacterial SPT |
Table 2: Effect of L-cycloserine on Sphingolipid Levels in Mouse Retina Following Light Damage
| Treatment Group | Total Ceramide (pmol/mg tissue) | Total Sphingomyelin (SM) (pmol/mg tissue) | Total Monohexosylceramide (MHC) (pmol/mg tissue) |
| No Light Damage (NLD) | ~1.5 | ~12.5 | ~0.8 |
| Vehicle + Light Damage (VLD) | ~2.5 | ~14.0 | ~1.2 |
| L-cycloserine (10 mg/kg) + Light Damage | ~1.8 | ~13.0 | ~0.9 |
Data adapted from a study on light-induced retinal degeneration in BALB/c mice. L-cycloserine was administered 30 minutes prior to light damage, and retinal tissue was analyzed 6 hours post-damage.
Mandatory Visualization
Signaling Pathway Diagram
Caption: Inhibition of the de novo sphingolipid synthesis pathway by L-cycloserine.
Experimental Workflow: In Vitro Study
Caption: General workflow for in vitro studies using L-cycloserine.
Experimental Workflow: In Vivo Study
Application Notes and Protocols: 4-Aminoisoxazolidin-3-one as a Tool for Enzyme Inhibition Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoisoxazolidin-3-one, commonly known as cycloserine, is a versatile molecule widely recognized for its potent inhibitory effects on a range of critical enzymes. As a structural analog of D-alanine, its primary mechanism involves the competitive inhibition of enzymes crucial for bacterial cell wall biosynthesis, making it a significant antibiotic.[1][2] Beyond its antibacterial properties, cycloserine serves as a valuable tool for in-vitro enzyme kinetics studies, enabling researchers to elucidate enzyme mechanisms, screen for novel inhibitors, and understand metabolic pathways. These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition studies, complete with detailed protocols and quantitative data.
Mechanism of Action
This compound primarily targets pyridoxal 5'-phosphate (PLP)-dependent enzymes. Its inhibitory activity stems from its ability to form a covalent adduct with the PLP cofactor within the enzyme's active site. This interaction can lead to either reversible or irreversible inhibition, depending on the specific enzyme and reaction conditions. The formation of this adduct prevents the enzyme from binding its natural substrate and carrying out its catalytic function. For instance, in alanine racemase, D-cycloserine acts as a competitive inhibitor, binding to the active site and preventing the conversion of L-alanine to D-alanine, a critical step in peptidoglycan synthesis.[3][4]
Key Applications in Enzyme Inhibition Studies
-
Target Validation: Investigating the effect of this compound on cell growth and specific enzyme activity can help validate novel drug targets.
-
Competitive Binding Assays: Due to its competitive inhibition of several enzymes, it can be used in screening assays to identify new compounds that bind to the same active site.
-
Mechanistic Studies: The detailed kinetic analysis of inhibition by this compound provides insights into the catalytic mechanism of target enzymes.
-
Structure-Activity Relationship (SAR) Studies: As a well-characterized inhibitor, it serves as a reference compound in SAR studies to guide the design of more potent and selective inhibitors.
Quantitative Inhibition Data
The inhibitory potency of this compound varies depending on the target enzyme and the organism from which it is derived. The following tables summarize key quantitative data from published studies.
| Enzyme Target | Organism | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Type of Inhibition |
| Alanine Racemase | Escherichia coli W | D-cycloserine | 6.5 x 10⁻⁴ M | - | Competitive |
| Alanine Racemase | Escherichia coli W | L-cycloserine | 2.1 x 10⁻³ M | - | Competitive |
| D-alanine:D-alanine ligase | Mycobacterium tuberculosis | D-cycloserine | 14 µM (Kᵢ,DCS1), 25 µM (Kᵢ,DCS2) | - | Competitive |
| Branched-chain Aminotransferase (MtIlvE) | Mycobacterium tuberculosis | D-cycloserine | - | - | Time-dependent inactivation |
| Branched-chain Aminotransferase (MtIlvE) | Mycobacterium tuberculosis | L-cycloserine | - | 40-fold better inhibitor than D-cycloserine | Time-dependent inactivation |
Experimental Protocols
Protocol 1: Determination of IC₅₀ for Alanine Racemase Inhibition
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against alanine racemase.[5][6]
Materials:
-
Purified alanine racemase
-
L-alanine (substrate)
-
D-amino acid oxidase (coupling enzyme)
-
Horseradish peroxidase (HRP)
-
4-aminoantipyrine and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methyl aniline (colorimetric reagents)
-
This compound (D-cycloserine)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of this compound in buffer.
-
Prepare serial dilutions of the inhibitor to cover a range of concentrations.
-
Prepare a solution containing L-alanine in Tris-HCl buffer.
-
Prepare a "coupling solution" containing D-amino acid oxidase, HRP, 4-aminoantipyrine, and N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methyl aniline in Tris-HCl buffer.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add a fixed amount of alanine racemase to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the L-alanine solution to all wells.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.
-
Stop the alanine racemase reaction and initiate the colorimetric reaction by adding the coupling solution. This solution will detect the D-alanine produced.
-
Incubate for the color to develop (e.g., 20 minutes).
-
Measure the absorbance at 550 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Protocol 2: Determination of the Inhibition Constant (Kᵢ) for Competitive Inhibition
This protocol outlines the steps to determine the inhibition constant (Kᵢ) for a competitive inhibitor like this compound.
Materials:
-
Same materials as in Protocol 1.
Procedure:
-
Enzyme Kinetics Assays:
-
Perform a series of enzyme activity assays at varying concentrations of the substrate (L-alanine).
-
Repeat these assays in the presence of several different fixed concentrations of this compound.
-
For each assay, measure the initial reaction velocity (V₀).
-
-
Data Analysis:
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) for each inhibitor concentration.
-
For competitive inhibition, the lines will intersect on the y-axis.[7]
-
Alternatively, use non-linear regression to fit the data directly to the Michaelis-Menten equation for competitive inhibition: V₀ = (Vₘₐₓ * [S]) / (Kₘ * (1 + [I]/Kᵢ) + [S]) where:
-
V₀ is the initial velocity
-
Vₘₐₓ is the maximum velocity
-
[S] is the substrate concentration
-
Kₘ is the Michaelis constant
-
[I] is the inhibitor concentration
-
Kᵢ is the inhibition constant
-
-
The Kᵢ value can be determined from the fitting of the data.
-
Visualizations
Caption: Mechanism of competitive inhibition by this compound.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
This compound is a powerful and well-documented tool for studying enzyme kinetics. Its specific mechanism of action against several key enzymes provides a robust system for a variety of research applications, from fundamental enzymology to the early stages of drug discovery. The protocols and data presented here offer a solid foundation for researchers to incorporate this versatile inhibitor into their studies.
References
- 1. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-4-amino-3-isoxazolidinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Kinetic and Genetic Analyses of d-Cycloserine Inhibition and Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of d-Cycloserine Action: Alanine Racemase from Escherichia coli W - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification, Characterization and Inhibition of Alanine Racemase from a Pathogenic Strain of Streptococcus iniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of 4-Aminoisoxazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for testing the in vitro antimicrobial activity of 4-Aminoisoxazolidin-3-one, also known as D-Cycloserine, a broad-spectrum antibiotic. The document includes standardized methods for determining the minimum inhibitory concentration (MIC) and susceptibility of various bacterial strains to this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of two essential enzymes in the bacterial cell wall synthesis pathway: L-alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1][2][3][4][5] As a structural analog of D-alanine, it disrupts the formation of the peptidoglycan layer, which is crucial for maintaining the structural integrity of the bacterial cell.[1][6][] This inhibition ultimately leads to a weakened cell wall and subsequent cell lysis.[1][2]
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (D-Cycloserine) against various bacterial strains as reported in the literature. These values were determined using broth microdilution or similar standardized methods.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Rv (Lab Strain) | 2.3 | [8] |
| Mycobacterium tuberculosis (MDR-TB Clinical Isolates) | 32 - 64 | [8] |
| Mycobacterium tuberculosis (Clinical Isolates) | 8 - 64 | [9] |
| Escherichia coli | 32 - 512 | [10] |
| Pseudomonas aeruginosa | 128 - 512 | [10] |
| Klebsiella pneumoniae | 8 - 1024 | [10] |
| Acinetobacter baumannii | 128 - 512 | [10] |
| Mycobacterium fortuitum | ≤16 - ≥64 | [11] |
| Mycobacterium abscessus | ≤16 - ≥64 | [11] |
Experimental Protocols
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for antimicrobial susceptibility testing.[12][13]
Broth Microdilution Assay for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[14][15][16][17]
Caption: Workflow for the broth microdilution assay.
Materials:
-
This compound
-
Sterile 96-well microtiter plates[16]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium[18]
-
Bacterial strains for testing
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard[16]
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform two-fold serial dilutions of the stock solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired concentration range.[19]
-
-
Inoculum Preparation:
-
From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[15]
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
-
Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).[16]
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
-
Reading and Interpretation:
Agar Dilution Assay
This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[14][21][22]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)[23]
-
Sterile petri dishes
-
Bacterial strains for testing
-
Inoculum replicating apparatus
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of dilutions of this compound.
-
Add a specific volume of each antimicrobial dilution to molten MHA, mix thoroughly, and pour into sterile petri dishes.[23]
-
Allow the agar to solidify. Include a control plate with no antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the broth microdilution method (0.5 McFarland).
-
-
Inoculation:
-
Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using an inoculum replicating apparatus.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism on the agar surface.[24]
-
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative or semi-quantitative method to determine the susceptibility of bacteria to an antimicrobial agent.[25]
Caption: Workflow for the disk diffusion assay.
Materials:
-
This compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Procedure:
-
Disk Preparation:
-
Impregnate sterile paper disks with a standardized concentration of this compound.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum (0.5 McFarland) as described previously.
-
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[26]
-
-
Disk Placement:
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[26]
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[28][29]
-
Interpret the results (susceptible, intermediate, or resistant) by comparing the zone diameters to established interpretive charts. For novel compounds, these criteria may need to be developed.
-
References
- 1. nbinno.com [nbinno.com]
- 2. quora.com [quora.com]
- 3. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 5. Cycloserine - Wikipedia [en.wikipedia.org]
- 6. discoverbiotech.com [discoverbiotech.com]
- 8. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRX-101 (D-Cycloserine + Lurasidone) Is Active against Drug-Resistant Urinary Pathogens In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prevalence of nontuberculous mycobacteria and high efficacy of d-cycloserine and its synergistic effect with clarithromycin against Mycobacterium fortuitum and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. youtube.com [youtube.com]
- 14. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid antimicrobial susceptibility test for identification of new therapeutics and drug combinations against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. idexx.com [idexx.com]
- 21. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. rr-asia.woah.org [rr-asia.woah.org]
- 24. youtube.com [youtube.com]
- 25. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 26. hardydiagnostics.com [hardydiagnostics.com]
- 27. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 28. benchchem.com [benchchem.com]
- 29. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
Application Notes and Protocols for Utilizing 4-Aminoisoxazolidin-3-one in Novel Antibiotic Development
Introduction
4-Aminoisoxazolidin-3-one, commonly known as Cycloserine, is a broad-spectrum antibiotic primarily used as a second-line treatment for multidrug-resistant tuberculosis.[1][2] Its D-enantiomer, D-cycloserine, is the biologically active form.[3] Structurally, it is an analog of the amino acid D-alanine, which is a critical component of the bacterial cell wall.[1][4] This unique mechanism of action, targeting the early stages of peptidoglycan synthesis, makes this compound and its derivatives a compelling scaffold for the development of novel antibiotics to combat the growing threat of antimicrobial resistance.[1][5]
These application notes provide an overview of the mechanism of action, strategies for developing novel derivatives, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
D-cycloserine exerts its antibacterial effect by competitively inhibiting two essential enzymes involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1]
-
Alanine Racemase (Alr): This enzyme catalyzes the conversion of L-alanine to D-alanine.
-
D-alanine:D-alanine Ligase (Ddl): This enzyme joins two D-alanine molecules, forming the D-Ala-D-Ala dipeptide.
By blocking these enzymes, D-cycloserine depletes the pool of D-Ala-D-Ala dipeptides necessary for the construction of the pentapeptide cross-bridges in peptidoglycan, ultimately leading to a weakened cell wall and cell lysis.[1][4]
Caption: Mechanism of this compound (D-Cycloserine).
Application Note 1: Development of Novel Derivatives
While D-cycloserine is effective, its use can be limited by neurotoxicity.[1] The development of derivatives aims to enhance antimicrobial potency, broaden the spectrum of activity, and reduce side effects. Structure-activity relationship (SAR) studies have shown that modifications to the parent molecule can significantly alter its biological activity.[6] The general workflow for developing and evaluating novel derivatives involves synthesis followed by a cascade of in vitro and in vivo testing.
Caption: Workflow for novel antibiotic development.
Application Note 2: Quantitative In Vitro Efficacy Data
The primary metric for the in vitro potency of a novel antibiotic is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[7] Below are tables summarizing MIC data for D-cycloserine derivatives and related oxazolidinone compounds against various bacterial strains.
Table 1: In Vitro Activity of N(2)-Substituted D,L-Cycloserine Derivatives [6]
| Compound | N(2)-Substituent | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| D,L-Cycloserine | -H | 32 | 16 |
| 2 | -CH₃ | >128 | >128 |
| 3 | -CH₂CH₃ | >128 | >128 |
| 5 | -CH₂-Cyclopropyl | 128 | 64 |
| 9 | -CH₂-Phenyl | 128 | 64 |
| 16 | -C(=O)CH₃ | >128 | >128 |
| Data from a study evaluating a series of N(2)-substituted derivatives, indicating that modification at this position often leads to a loss of activity compared to the parent compound.[6][8] |
Table 2: Comparative In Vitro Activity of Oxazolidinone Antibiotics [9][10][11]
| Compound | Class | S. aureus MIC₉₀ (µg/mL) | Group D Streptococci MIC₉₀ (µg/mL) | B. fragilis MIC₉₀ (µg/mL) |
| DuP 721 | Oxazolidinone | 1 - 4 | 4 | 4 |
| DuP 105 | Oxazolidinone | 4 - 16 | 16 | 16 |
| Linezolid | Oxazolidinone | 1.0 - 4.0 | - | - |
| Tedizolid | Oxazolidinone | 0.5 | - | - |
| Vancomycin | Glycopeptide | 1 - 2 | 2 | - |
| MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Note: DuP 721/105 and Linezolid/Tedizolid are structurally distinct from Cycloserine and inhibit protein synthesis, but are included for context on the broader oxazolidinone class.[5][9][10][12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[13]
Materials:
-
96-well microtiter plates
-
Test compound (e.g., this compound derivative)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water). Perform serial two-fold dilutions in CAMHB directly in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Select 3-5 isolated colonies of the test bacteria from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by reading the optical density (OD) with a plate reader.
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic effects of an antimicrobial agent over time.[7]
Materials:
-
Test compound
-
Bacterial strain
-
Growth medium (e.g., CAMHB)
-
Sterile test tubes or flasks
-
Shaking incubator
-
Spectrophotometer
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Inoculum Preparation: Grow an overnight culture of the test bacteria. Dilute it in fresh, pre-warmed broth to an initial density of ~1 x 10⁶ CFU/mL.
-
Assay Setup: Prepare a series of flasks containing the bacterial inoculum. Add the test compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any compound.
-
Incubation and Sampling: Incubate all flasks in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate the dilutions onto appropriate agar plates.
-
Incubation and Counting: Incubate the agar plates overnight at 37°C. Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
Protocol 3: In Vivo Efficacy in a Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of a new antimicrobial agent against a localized infection.[11][15]
Materials:
-
Test compound formulated for administration (e.g., oral gavage, intravenous)
-
6-week-old female mice (e.g., ICR/Swiss strain)
-
Immunosuppressant agent (e.g., cyclophosphamide) to induce neutropenia
-
Bacterial strain of interest
-
Sterile saline and appropriate growth media
-
Homogenizer
Procedure:
-
Induce Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide 4 days and 1 day prior to infection. This allows the bacterial infection to establish more robustly.[11]
-
Infection: Prepare a bacterial inoculum of a known concentration. Inject a defined volume (e.g., 0.1 mL) containing a specific number of CFUs (e.g., 10⁶ - 10⁷ CFU) into the thigh muscle of each mouse.
-
Treatment: At a set time post-infection (e.g., 2 hours), begin treatment. Administer the test compound and vehicle control to different groups of mice via the desired route (e.g., oral, subcutaneous, IV) at various doses and dosing intervals for a specified duration (e.g., 24 hours).[11]
-
Determine Bacterial Burden: At the end of the treatment period, euthanize the mice. Aseptically remove the infected thigh muscle, weigh it, and homogenize it in sterile saline.
-
Quantify CFU: Perform serial dilutions of the tissue homogenate and plate onto agar to determine the number of CFU per gram of tissue.
-
Data Analysis: Compare the bacterial burden (log₁₀ CFU/gram of tissue) in the treated groups to the vehicle control group at the start and end of therapy. Efficacy is demonstrated by a significant reduction in bacterial load.
References
- 1. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medindex.am [medindex.am]
- 4. D-4-amino-3-isoxazolidinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N(2)-substituted D,L-cycloserine derivatives: synthesis and evaluation as alanine racemase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxazolidinones, a new class of synthetic antibacterial agents: in vitro and in vivo activities of DuP 105 and DuP 721 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. apec.org [apec.org]
- 15. In Vivo Efficacy of a Novel Oxazolidinone Compound in Two Mouse Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
D-Cycloserine as a Probe for NMDA Receptor Function in Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-cycloserine (DCS) as a pharmacological probe to investigate the role of the N-methyl-D-aspartate (NMDA) receptor in the pathophysiology of schizophrenia. This document outlines the theoretical framework, experimental protocols for both preclinical and clinical research, and data presentation guidelines.
Introduction: The NMDA Receptor Hypofunction Hypothesis of Schizophrenia
The glutamate hypothesis of schizophrenia posits that a deficit in glutamatergic neurotransmission, particularly at the NMDA receptor, contributes significantly to the symptoms of the disorder.[1][2][3][4][5] This hypothesis is supported by findings that NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, can induce a psychotic state in healthy individuals that mimics the positive, negative, and cognitive symptoms of schizophrenia.[2][4][5] Consequently, agents that enhance NMDA receptor function are of significant interest as potential therapeutic agents and as research tools.
D-cycloserine, a partial agonist at the glycine modulatory site of the NMDA receptor, has been extensively studied in this context.[6][7][8][9] Its unique pharmacological profile allows it to penetrate the blood-brain barrier and modulate NMDA receptor activity, making it a valuable tool for probing the consequences of NMDA receptor hypofunction and the potential for therapeutic intervention.[6][9]
Mechanism of Action of D-Cycloserine
D-cycloserine exerts its effects by binding to the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[7][8] The NMDA receptor requires the binding of both glutamate (to the GluN2 subunit) and a co-agonist (glycine or D-serine, to the GluN1 subunit) for activation.
The action of DCS is complex and subunit-dependent:
-
Partial Agonist at GluN2A and GluN2B-containing receptors: At receptors containing these subunits, which are widespread in the brain, DCS acts as a partial agonist, producing a submaximal response compared to the endogenous co-agonists glycine and D-serine.[6][10]
-
Super Agonist at GluN2C-containing receptors: In contrast, at NMDA receptors containing the GluN2C subunit, which are less abundant and have a more restricted distribution, DCS acts as a "super agonist," producing a response greater than that of glycine.[6][11]
This differential activity across receptor subtypes may explain the narrow therapeutic window observed in clinical trials, where lower doses have shown some efficacy for negative symptoms, while higher doses can worsen psychosis.[6][7][11]
A secondary mechanism of action for D-cycloserine may involve the inhibition of kynurenine aminotransferases (KATs), enzymes responsible for the synthesis of kynurenic acid, an endogenous antagonist of the NMDA receptor glycine site.[12] By reducing kynurenic acid levels, DCS may indirectly increase the availability of the glycine site for agonist binding.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of D-cycloserine in the context of schizophrenia.
Table 1: D-Cycloserine Activity at NMDA Receptor Subtypes
| NMDA Receptor Subunit | D-Cycloserine Efficacy (relative to glycine) | Reference |
| GluN1/GluN2A | Partial Agonist (~35-68%) | [10] |
| GluN1/GluN2B | Partial Agonist (~35-68%) | [10] |
| GluN1/GluN2C | Super Agonist (~192%) | [10] |
Table 2: Clinically Investigated Dosages of D-Cycloserine in Schizophrenia
| Dosage | Dosing Regimen | Primary Outcome Investigated | Key Findings | References |
| 50 mg/day | Daily, add-on to antipsychotics | Negative Symptoms | Significant improvement in some studies. | [7][11][13] |
| 100 mg/day | Daily, add-on to antipsychotics | Psychotic Symptoms | Worsening of psychotic symptoms in some studies. | [11][14] |
| 250 mg/day | Daily, add-on to antipsychotics | Negative and Psychotic Symptoms | No improvement or worsening of symptoms. | [6][11] |
| 50 mg | Once-weekly, add-on to antipsychotics | Negative Symptoms and Cognition | Improvement in negative symptoms and delayed memory. | [15] |
Experimental Protocols
This section provides detailed methodologies for key preclinical and clinical experiments to probe NMDA receptor function using D-cycloserine.
Preclinical Protocols: Rodent Models of Schizophrenia
Pharmacological models using NMDA receptor antagonists are widely employed to induce schizophrenia-like behavioral deficits in rodents.
4.1.1. NMDA Receptor Antagonist-Induced Model of Schizophrenia
-
Objective: To induce behavioral phenotypes relevant to the positive, negative, and cognitive symptoms of schizophrenia.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-300g) or C57BL/6 mice (20-25g).
-
Materials:
-
Phencyclidine (PCP) or Dizocilpine (MK-801)
-
Sterile saline solution (0.9% NaCl)
-
Animal housing and handling equipment
-
-
Protocol:
-
Habituation: Acclimate animals to the housing facility for at least one week prior to the experiment. Handle animals daily to reduce stress.
-
Drug Administration (Sub-chronic model):
-
Dissolve PCP in sterile saline to a final concentration of 2 mg/mL or MK-801 to 0.1 mg/mL.
-
Administer PCP (2 mg/kg) or MK-801 (0.1 mg/kg) intraperitoneally (i.p.) once daily for 7 consecutive days.
-
Administer an equivalent volume of sterile saline to control animals.
-
-
Washout Period: Allow for a 7-day washout period following the final injection before commencing behavioral testing. This allows for the acute effects of the drug to dissipate, revealing more enduring neuroadaptations.
-
D-Cycloserine Administration: Dissolve D-cycloserine in sterile saline. Administer desired doses (e.g., 5, 10, 20 mg/kg, i.p.) 30 minutes prior to behavioral testing.
-
4.1.2. Behavioral Assays
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex:
-
Objective: To assess sensorimotor gating deficits, a translational marker of psychosis.
-
Apparatus: A startle chamber equipped with a loudspeaker and a sensor to measure the whole-body startle response.
-
Protocol:
-
Acclimation: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
Testing: The test session consists of multiple trial types presented in a pseudorandom order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB, 40 ms duration).
-
Prepulse-pulse trials: A non-startling acoustic prepulse (e.g., 75, 80, or 85 dB, 20 ms duration) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: Calculate PPI as: 100 - [((startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial)) x 100]. Schizophrenia models typically exhibit reduced PPI, and effective treatments are expected to rescue this deficit.[1][5][7][14][16]
-
-
-
Novel Object Recognition (NOR) Test:
-
Objective: To assess recognition memory, a domain of cognition impaired in schizophrenia.[17]
-
Apparatus: An open-field arena. A set of distinct objects that are of similar size but different in shape and texture.
-
Protocol:
-
Habituation: Allow the animal to explore the empty arena for 10 minutes on two consecutive days.
-
Training (T1): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes.
-
Inter-trial Interval: Return the animal to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Testing (T2): Replace one of the familiar objects with a novel object. Place the animal back in the arena and allow it to explore for 5 minutes.
-
Data Analysis: Record the time spent exploring each object. Calculate the discrimination index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). Animals with intact memory will spend significantly more time exploring the novel object.[12][17][18][19][20]
-
-
-
Social Interaction Test:
-
Objective: To model the negative symptom of social withdrawal.
-
Apparatus: A three-chambered social interaction arena.
-
Protocol:
-
Habituation: Place the test animal in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a novel, unfamiliar "stranger" animal in a wire cage in one of the side chambers. Place an empty wire cage in the other side chamber. Place the test animal back in the central chamber and allow it to explore all three chambers for 10 minutes.
-
Social Novelty Phase: Replace the empty cage with a second, novel "stranger" animal. The test animal now has a choice between the familiar stranger from the previous phase and a new stranger. Allow 10 minutes of exploration.
-
Data Analysis: Record the time spent in each chamber and the time spent actively sniffing each wire cage. Healthy animals typically spend more time with the stranger animal than the empty cage (sociability) and more time with the novel stranger than the familiar one (social novelty).[21][22][23][24][25]
-
-
Clinical Protocols: Human Studies
Clinical trials investigating D-cycloserine in schizophrenia typically involve add-on therapy to existing antipsychotic medication.
4.2.1. Double-Blind, Placebo-Controlled, Add-on Trial for Negative Symptoms
-
Objective: To evaluate the efficacy of D-cycloserine in reducing negative symptoms in patients with schizophrenia.
-
Study Population: Clinically stable outpatients with a diagnosis of schizophrenia (DSM-5 criteria) and prominent negative symptoms.
-
Inclusion Criteria (Example):
-
Age 18-60 years.
-
Stable dose of a single atypical antipsychotic for at least 3 months.
-
Score of ≥ 20 on the PANSS negative subscale.
-
-
Exclusion Criteria (Example):
-
Substance use disorder within the last 6 months.
-
Significant unstable medical illness.
-
History of seizures.
-
-
Protocol:
-
Screening and Baseline Assessment:
-
Confirm diagnosis and eligibility.
-
Obtain informed consent.
-
Administer baseline assessments (PANSS, SANS, BACS/MCCB).
-
-
Randomization: Randomly assign participants in a double-blind manner to receive either D-cycloserine (e.g., 50 mg/day) or a matching placebo.
-
Treatment Phase:
-
Administer the investigational product or placebo daily for a predefined period (e.g., 8-12 weeks) as an add-on to their stable antipsychotic medication.
-
Conduct weekly or bi-weekly safety assessments.
-
-
Outcome Assessments:
-
Administer the PANSS, SANS, and cognitive batteries at regular intervals (e.g., baseline, week 4, week 8, end of study).
-
The primary outcome is typically the change from baseline in the SANS total score or the PANSS negative subscale score.
-
Secondary outcomes include changes in cognitive performance and other symptom domains.
-
-
4.2.2. Clinical Assessment Tools
-
Positive and Negative Syndrome Scale (PANSS): A 30-item scale that provides a comprehensive assessment of positive, negative, and general psychopathology.[13][26][27][28][29] Each item is rated on a 7-point scale of severity.
-
Scale for the Assessment of Negative Symptoms (SANS): A 25-item scale that provides a detailed evaluation of five domains of negative symptoms: affective flattening, alogia, avolition-apathy, anhedonia-asociality, and attention.[6][8][15][30][31] Each item is rated on a 6-point scale.
-
Brief Assessment of Cognition in Schizophrenia (BACS): A cognitive battery that assesses key domains of cognitive deficit in schizophrenia, including verbal memory, working memory, motor speed, verbal fluency, attention, and executive function.[10][32][33][34][35] It is designed to be relatively brief (30-40 minutes).
-
MATRICS Consensus Cognitive Battery (MCCB): A more extensive cognitive battery developed for clinical trials in schizophrenia.[9][36][37][38][39] It assesses seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.
In Vitro and Ex Vivo Protocols
4.3.1. Electrophysiology: Whole-Cell Patch-Clamp Recordings
-
Objective: To directly measure the effects of D-cycloserine on NMDA receptor-mediated currents in individual neurons.
-
Preparation: Acute brain slices or cultured neurons.
-
Protocol:
-
Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents.
-
Obtain whole-cell patch-clamp recordings from pyramidal neurons.
-
Isolate NMDA receptor-mediated currents pharmacologically (e.g., by blocking AMPA and GABA receptors).
-
Bath-apply D-cycloserine at various concentrations and measure the change in the amplitude and kinetics of the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
4.3.2. Radioligand Binding Assay
-
Objective: To determine the binding affinity of D-cycloserine for the NMDA receptor glycine site.
-
Preparation: Brain tissue homogenates.
-
Protocol:
-
Prepare synaptic membrane fractions from rodent brain tissue.
-
Incubate the membranes with a radiolabeled ligand for the glycine site (e.g., [³H]glycine or [³H]DCKA) in the presence of varying concentrations of unlabeled D-cycloserine.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Determine the Ki (inhibitory constant) of D-cycloserine from competition binding curves.
-
4.3.3. In Vivo Microdialysis
-
Objective: To measure the effects of systemic D-cycloserine administration on extracellular levels of neurotransmitters (e.g., glutamate, dopamine) in specific brain regions of freely moving animals.[2][4][40][41][42]
-
Protocol:
-
Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, striatum).[2][4][40]
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a perfusion pump and collect baseline dialysate samples.
-
Administer D-cycloserine systemically.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the samples for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
-
Visualization of Pathways and Workflows
Signaling Pathways and Experimental Logic
Caption: NMDA receptor hypofunction in schizophrenia and the mechanism of D-cycloserine action.
References
- 1. Microcontroller-Based Prepulse Inhibition Ass - JoVE Journal [jove.com]
- 2. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scale for the Assessment of Negative Symptoms - Wikipedia [en.wikipedia.org]
- 7. protocols.io [protocols.io]
- 8. clinicom.com [clinicom.com]
- 9. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]
- 10. An abbreviated version of the brief assessment of cognition in schizophrenia (BACS) [scielo.isciii.es]
- 11. NMDA hypofunction as a convergence point for progression and symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 14. Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents [protocols.io]
- 15. The Scale for the Assessment of Negative Symptoms (SANS): Conceptual and Theoretical Foundations | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 16. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 17. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Object Recognition [protocols.io]
- 21. Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Social interaction and social withdrawal in rodents as readouts for investigating the negative symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. acsu.buffalo.edu [acsu.buffalo.edu]
- 25. maze.conductscience.com [maze.conductscience.com]
- 26. Website [eprovide.mapi-trust.org]
- 27. Positive and Negative Syndrome Scale (PANSS) Training: Challenges, Solutions, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The positive and negative syndrome scale (PANSS) for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The Scale for the Assessment of Negative Symptoms (SANS): conceptual and theoretical foundations. (1989) | Nancy C. Andreasen | 1751 Citations [scispace.com]
- 31. Research Portal [iro.uiowa.edu]
- 32. The Brief Assessment of Cognition in Schizophrenia: reliability, sensitivity, and comparison with a standard neurocognitive battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Brief assessment of cognition in schizophrenia: validation of the Japanese version - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Website [eprovide.mapi-trust.org]
- 35. researchgate.net [researchgate.net]
- 36. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]
- 37. MCCB | Matrics Assessment Inc. [matricsinc.org]
- 38. edgeclinicalsolutions.org [edgeclinicalsolutions.org]
- 39. isctm.org [isctm.org]
- 40. benchchem.com [benchchem.com]
- 41. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 42. goums.ac.ir [goums.ac.ir]
Protocols for dissolving and storing 4-Aminoisoxazolidin-3-one for laboratory use
For Researchers, Scientists, and Drug Development Professionals
These protocols provide detailed guidelines for the dissolution and storage of 4-Aminoisoxazolidin-3-one, a compound also known by its synonym Cycloserine, for laboratory applications. Adherence to these procedures is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Chemical and Physical Properties
This compound is a cyclic analog of the amino acid D-alanine. It exists as different stereoisomers (D, L, and DL forms) which may have different biological activities. It is a white to off-white crystalline solid.[1][2] Key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₃H₆N₂O₂ | [1][3][4][5][6] |
| Molecular Weight | 102.09 g/mol | [1][3][4][6][7][8] |
| Melting Point | ~147 °C (decomposes) | [9] |
| Appearance | Colorless needle-like or leaf-like crystal or amorphous powder. | [9] |
Solubility Data
Proper solvent selection is critical for preparing stock solutions. This compound exhibits the following solubility characteristics:
| Solvent | Solubility | References |
| Water | Soluble (up to 50 mg/mL) | [9] |
| Methanol | Slightly Soluble | [2][9] |
| Ethanol | Slightly Soluble | [9] |
| Propylene Glycol | Slightly Soluble | [2][9] |
| Butanol | Slightly Soluble | [9] |
| Isopropanol | Slightly Soluble | [9] |
| Acetone | Slightly Soluble | [9] |
| Toluene | Insoluble | [9] |
| Chloroform | Insoluble | [9] |
| Ether | Insoluble | [9] |
| Pyridine | Insoluble | [9] |
| Benzene | Insoluble | [9] |
| Carbon Disulfide | Insoluble | [9] |
Stability and Storage Recommendations
The stability of this compound is dependent on its physical state and the storage conditions.
| Form | Storage Temperature | Shelf Life | Notes | References |
| Solid (as supplied) | Room Temperature | Up to 2 years | Keep in a tightly sealed container, protected from air and light. | [9] |
| Solid | 4-5 °C | Stable | Recommended for long-term storage. | [2] |
| Solid | Room Temperature | Unstable | Avoid prolonged storage at room temperature. | [2] |
| Aqueous Solution (Distilled Water) | -20 °C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. | [9] |
Safety and Handling Precautions
This compound is classified as an irritant and is harmful if swallowed.[7] Standard laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[9]
-
Ventilation: In case of insufficient ventilation, wear suitable respiratory equipment.[9]
-
Contact: Avoid contact with skin and eyes.[9]
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices. Do not eat, drink, or smoke when using this product. Wash hands before breaks and after work.
Experimental Protocols
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in sterile distilled water.
Materials:
-
This compound powder
-
Sterile, high-purity distilled or deionized water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the compound.
-
Dissolution: Add the required volume of sterile water to the conical tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid overheating as the compound is unstable at room temperature.[2]
-
Sterilization: For cell culture or other sterile applications, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to one month.[9]
For applications requiring an organic solvent, methanol or ethanol can be used, although solubility is limited.
Materials:
-
This compound powder
-
Anhydrous, ACS grade methanol or ethanol
-
Glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Vortex mixer or sonicator
Procedure:
-
Weighing: Weigh the desired amount of this compound into a glass vial.
-
Dissolution: Add the required volume of the chosen alcohol.
-
Mixing: Cap the vial tightly and vortex or sonicate until the compound is fully dissolved. Due to its slight solubility, achieving high concentrations may not be possible.
-
Storage: Store the solution at -20°C. The stability in organic solvents has not been fully characterized, so it is recommended to prepare fresh solutions and use them as soon as possible.
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical steps for selecting an appropriate solvent.
References
- 1. (S)-4-Aminoisoxazolidin-3-one | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. (L)-4-Aminoisoxazolidin-3-one | Advent [adventchembio.com]
- 4. (S)-4-Aminoisoxazolidin-3-one 95% | CAS: 339-72-0 | AChemBlock [achemblock.com]
- 5. (4R)-4-amino-1,2-oxazolidin-3-one | CymitQuimica [cymitquimica.com]
- 6. parchem.com [parchem.com]
- 7. DL-Cycloserine | C3H6N2O2 | CID 401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Levcycloserine | C3H6N2O2 | CID 449215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
Application Notes and Protocols: The Role of D-cycloserine in Fear Extinction Learning Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of D-cycloserine (DCS), a partial agonist of the N-methyl-D-aspartate (NMDA) receptor, in preclinical and clinical models of fear extinction. This document details the underlying molecular mechanisms, experimental protocols, and key quantitative findings to guide researchers in designing and interpreting studies aimed at understanding and enhancing fear extinction processes.
Introduction
Fear extinction is a fundamental learning process where a conditioned fear response to a specific cue is diminished through repeated exposure to the cue in the absence of the aversive stimulus. This process does not erase the original fear memory but rather involves the formation of a new memory that inhibits the fear response. Difficulties in fear extinction are a hallmark of anxiety and trauma-related disorders such as post-traumatic stress disorder (PTSD).
D-cycloserine has been extensively investigated as a cognitive enhancer to facilitate fear extinction.[1][2] By acting as a partial agonist at the glycine binding site of the NMDA receptor, DCS enhances NMDA receptor function, which is crucial for the synaptic plasticity underlying learning and memory, including extinction learning.[1][3]
Mechanism of Action: NMDA Receptor Modulation
D-cycloserine's pro-extinction effects are primarily mediated through its action on the NMDA receptor, a key player in synaptic plasticity. Fear extinction is an active learning process that is dependent on NMDA receptor activation.[1][4] DCS binds to the glycine co-agonist site on the NR1 subunit of the NMDA receptor, increasing the probability of the receptor channel opening when glutamate is also bound.[1] This enhanced NMDA receptor activity is thought to strengthen the neuronal connections in circuits relevant to fear extinction, such as the amygdala and medial prefrontal cortex (mPFC).[5][6]
Activation of the NMDA receptor leads to an influx of Ca²⁺ ions, which triggers downstream signaling cascades involving kinases like extracellular signal-regulated kinase (ERK).[6] This cascade ultimately leads to changes in gene expression and protein synthesis that are necessary for the consolidation of the extinction memory. Studies have shown that DCS administration in conjunction with extinction training increases the levels of phosphorylated ERK (pERK) in the infralimbic prefrontal cortex and the lateral nucleus of the amygdala.[6]
Experimental Protocols
The following are generalized protocols for investigating the effect of D-cycloserine on fear extinction in both rodent models and human participants.
Rodent Fear-Potentiated Startle Model
This model assesses fear by measuring the increase in the startle reflex in the presence of a fear-conditioned stimulus.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Startle response system (e.g., SR-LAB, San Diego Instruments)
-
Conditioning chambers with grid floors for footshock delivery
-
D-cycloserine (e.g., 15 mg/kg, intraperitoneal injection)
-
Saline (vehicle control)
Protocol:
-
Habituation (Day 1): Place rats in the startle chambers and present a series of acoustic startle stimuli (e.g., 100 dB noise bursts) to habituate them to the apparatus.
-
Fear Conditioning (Day 2): Place rats in the conditioning chambers. Present a neutral stimulus (e.g., a light, conditioned stimulus or CS) for a short duration (e.g., 3.7 seconds), co-terminating with a mild footshock (e.g., 0.4-0.6 mA, unconditioned stimulus or US). Repeat this pairing for a set number of trials (e.g., 10 trials).[4][5]
-
Pre-Extinction Test (Day 3): Place rats back in the startle chambers. Measure the startle response to acoustic stimuli presented alone and in the presence of the CS (light). A significantly higher startle response in the presence of the CS indicates successful fear conditioning.
-
Extinction Training (Day 3):
-
Extinction Test (Day 4): Place rats back in the startle chambers and measure the fear-potentiated startle as in the pre-extinction test. A reduction in the fear-potentiated startle in the DCS group compared to the control group indicates facilitation of fear extinction.
Human Fear Conditioning and Extinction Model
This model typically uses a mild electric shock as the US and a neutral visual or auditory cue as the CS, measuring fear through skin conductance response (SCR) and expectancy ratings.
Materials:
-
Human participants (healthy volunteers or clinical populations)
-
Computer for stimulus presentation
-
Skin conductance recording apparatus
-
Shock electrodes
-
D-cycloserine (e.g., 50 mg, oral administration)
-
Placebo capsules
Protocol:
-
Informed Consent and Screening: Obtain informed consent and screen participants for inclusion/exclusion criteria.
-
Habituation (Day 1): Present the conditioned stimuli (CS+ and CS-, e.g., colored shapes) to the participant without any shock to allow for habituation of the orienting response.
-
Fear Acquisition (Day 1): Present the CS+ paired with a mild electric shock (US) on a partial reinforcement schedule. The CS- is never paired with the shock. Record SCR and shock expectancy ratings throughout.[7] Successful acquisition is indicated by a significantly larger SCR and higher shock expectancy for the CS+ compared to the CS-.
-
Drug Administration (Day 2): Administer a single oral dose of D-cycloserine (e.g., 50 mg) or placebo in a double-blind manner, typically 1-2 hours before extinction training.[7][8]
-
Extinction Training (Day 2): Present the CS+ and CS- repeatedly without the US. Record SCR and shock expectancy ratings.
-
Extinction Recall and Test for Return of Fear (Day 3): Present the CS+ and CS- again to test for the retention of extinction memory. This can also include tests for the return of fear, such as reinstatement (presenting the US alone before the test) or renewal (changing the context of the test).[7] A smaller SCR and lower shock expectancy to the CS+ in the DCS group compared to the placebo group during recall indicates enhanced extinction consolidation.
Quantitative Data Summary
The following tables summarize key quantitative findings from representative studies investigating D-cycloserine in fear extinction models.
Table 1: Rodent Studies on D-cycloserine and Fear Extinction
| Study | Animal Model | DCS Dose | Administration Timing | Key Finding |
| Walker et al. (2002)[4] | Rat | 3.25, 15, 30 mg/kg (i.p.) | Before extinction training | Dose-dependent enhancement of extinction of fear-potentiated startle. |
| Ledgerwood et al. (2004) | Rat | 15 mg/kg (i.p.) | Before or after extinction training | Facilitated extinction when given either before or up to 60 min after training. |
| Singewald et al. (2015)[6] | Rat | 15 mg/kg (i.p.) | Before extinction training | Facilitated fear extinction and increased pERK levels in the infralimbic prefrontal cortex. |
Table 2: Human Studies on D-cycloserine and Fear Extinction
| Study | Population | DCS Dose | Administration Timing | Outcome Measure | Key Finding |
| Ressler et al. (2004)[1] | Acrophobia patients | 50 mg (oral) | Before virtual reality exposure therapy | Behavioral avoidance and self-reported fear | Significant reduction in acrophobia symptoms compared to placebo. |
| Guastella et al. (2007) | Healthy volunteers | 50, 500 mg (oral) | 2-3 hours before extinction training | Skin conductance, shock expectancy | No significant effect of DCS on extinction or return of fear. |
| Smits et al. (2013)[9] | Height phobia patients | 50 mg (oral) | Immediately after exposure session | Clinical improvement | DCS enhanced improvement only after successful exposure sessions.[9] |
| Geller et al. (2020) | PTSD patients | 50 mg (oral) | 1 hour before extinction learning | Skin conductance response | Reduced differential SCR during extinction learning compared to placebo.[10] |
Conclusion
D-cycloserine has shown considerable promise as a pharmacological adjunct to facilitate fear extinction in both preclinical and clinical settings. Its mechanism of action via the NMDA receptor is well-supported by molecular studies. However, the translation of these findings to clinical practice has yielded mixed results, suggesting that factors such as the timing of administration, the specific population, and the nature of the extinction learning protocol are critical variables.[7][11][12] Future research should continue to explore these parameters to optimize the therapeutic potential of D-cycloserine and other NMDA receptor modulators in the treatment of anxiety and trauma-related disorders.
References
- 1. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Learning and memory in conditioned fear extinction: effects of D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-cycloserine in the treatment of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facilitation of conditioned fear extinction by systemic administration or intra-amygdala infusions of D-cycloserine as assessed with fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facilitation of Conditioned Fear Extinction by Systemic Administration or Intra-Amygdala Infusions of d-Cycloserine as Assessed with Fear-Potentiated Startle in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of D-cycloserine in conjunction with fear extinction training on extracellular signal-regulated kinase activation in the medial prefrontal cortex and amygdala in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of d-cycloserine on fear extinction training in adults with social anxiety disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Augmenting extinction learning with d-cycloserine reduces return of fear: a randomized, placebo-controlled fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. D-cycloserine enhancement of fear extinction is specific to successful exposure sessions: evidence from the treatment of height phobia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A meta-analysis of D-cycloserine and the facilitation of fear extinction and exposure therapy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A meta-analysis of D-cycloserine and the facilitation of fear extinction and exposure therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: D-cycloserine in Traumatic Brain Injury Research
Introduction
D-cycloserine (DCS), a partial agonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, has emerged as a promising therapeutic agent in the field of traumatic brain injury (TBI) research.[1][2][3] Historically, TBI pathophysiology was associated with excessive NMDA receptor activation and excitotoxicity, leading to clinical trials with NMDA receptor antagonists that ultimately failed.[1][4] More recent research has revealed a biphasic response of NMDA receptors post-TBI: an initial, short-lived hyperactivation (<1 hour) is followed by a prolonged period of hypofunction (from 4 hours to 2 weeks).[1][4] This period of hypo-activation presents a therapeutic window for agents that can enhance NMDA receptor function. DCS, by acting as a co-agonist, facilitates the opening of the NMDA receptor channel in the presence of glutamate, thereby promoting neuronal plasticity and functional recovery.[3]
Mechanism of Action
D-cycloserine's primary mechanism in the context of TBI is the potentiation of NMDA receptor activity during a state of receptor downregulation.[1][4][5] This action is thought to restore crucial cellular processes that are impaired after injury. Key aspects of its mechanism include:
-
Partial Agonism at the Glycine Site: DCS binds to the glycine modulatory site on the NR1 subunit of the NMDA receptor, increasing the probability of the receptor channel opening when glutamate is bound to the NR2 subunit.[6]
-
Restoration of Long-Term Potentiation (LTP): TBI can suppress hippocampal LTP, a cellular mechanism essential for learning and memory. Studies have shown that DCS administration can reinstate LTP in the CA1 region of the hippocampus following injury.[1][5]
-
Upregulation of Brain-Derived Neurotrophic Factor (BDNF): BDNF is a critical regulator of synaptic plasticity and neuronal survival. TBI leads to a reduction in BDNF levels, and DCS treatment has been demonstrated to fully restore these levels.[5]
-
Modulation of NMDA and AMPA Receptor Subunits: In developmental TBI models, DCS has been shown to restore the levels of the NR2A subunit of the NMDA receptor and increase the levels of the GluR2 subunit of the AMPA receptor in the hippocampus.[3][7]
Preclinical and Clinical Evidence
A growing body of preclinical evidence supports the efficacy of DCS in various animal models of TBI. Clinical trials in human TBI patients are also underway to translate these promising preclinical findings.
Quantitative Data from Preclinical Studies
Table 1: Effects of D-cycloserine on Functional and Cognitive Outcomes in Rodent TBI Models
| Animal Model | TBI Induction Method | D-cycloserine Dose | Administration Timing | Outcome Measures | Key Findings | Reference |
| Male Sabra Mice | Weight-drop model | 10 mg/kg (i.p.) | Single dose at 8, 16, 24, or 72h post-injury; Multiple doses at 24, 48, 72h | Neurological Severity Score (NSS) | Significant improvement in neurobehavioral function when administered at 24h or 72h post-injury. No additional benefit from multiple doses. | [1][4] |
| Male Sabra Mice | Closed Head Injury (CHI) | 10 mg/kg (i.p.) | Single dose at 24h post-injury | NSS, Object Recognition Test, Hippocampal LTP, BDNF levels | Faster and greater recovery of motor and memory functions. Restoration of hippocampal LTP and BDNF levels. | [5] |
| Male Sprague-Dawley Rats | Lateral Fluid Percussion | 10 mg/kg or 30 mg/kg (i.p.) | Daily from day 1-15 post-injury | Morris Water Maze (MWM) | 30 mg/kg dose significantly attenuated memory deficits. 10 mg/kg was ineffective. | [2] |
| Weanling Sprague-Dawley Rats | Lateral Fluid Percussion | 10 mg/kg or 30 mg/kg (i.p.) | Every 12h on post-injury day 1-3 | Novel Object Recognition, MWM, Receptor subunit levels | 30 mg/kg restored recognition memory and experience-dependent plasticity. Restored NR2A and increased GluR2 levels. | [3][7] |
Summary of Clinical Trials
Table 2: Overview of Clinical Trials of D-cycloserine in Human TBI Patients
| Clinical Trial Identifier | Study Phase | Patient Population | Intervention | Outcome Measures | Status |
| NCT01343862 | Not specified | Moderate TBI (GCS 9-13) with frontal contusions, ages 18-55 | Single dose of D-cycloserine or placebo 48-72 hours post-injury | Neurocognitive testing at 3 and 6 months | Completed |
| NCT01550796 | Not specified | Patients with chronic bothersome tinnitus (can be a sequela of TBI) | D-cycloserine or placebo in conjunction with cognitive training | Tinnitus severity and cognitive functioning | Completed |
| Not specified | Not specified | Children with moderate/severe TBI with working memory weaknesses | 100 mg D-cycloserine or placebo every other day with cognitive training | fMRI, cognitive testing | Recruiting |
Experimental Protocols
Protocol 1: Evaluation of D-cycloserine Efficacy in a Mouse Model of Closed Head Injury
This protocol is a synthesis of methodologies described in preclinical studies.[1][4][5]
1. Animals and Housing:
-
Use male Sabra or C57BL/6 mice, 8-12 weeks old.
-
House animals under controlled temperature and a 12h light/dark cycle with ad libitum access to food and water.
2. Traumatic Brain Injury Induction (Weight-Drop Model):
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Place the mouse on a platform with its head exposed.
-
Induce a closed head injury by dropping a weighted object (e.g., 30-50 g) from a predetermined height (e.g., 80 cm) onto the skull, typically over the right hemisphere.
-
Monitor the animal for apnea and righting reflex.
-
Allow the animal to recover on a heating pad.
3. D-cycloserine Administration:
-
Prepare a solution of D-cycloserine (Sigma-Aldrich) in sterile saline.
-
Based on dose-response studies, a dose of 10 mg/kg is often effective.[1]
-
Administer D-cycloserine or vehicle (saline) via intraperitoneal (i.p.) injection at the desired time point post-injury (e.g., 24 hours).
4. Behavioral Assessment (Neurological Severity Score - NSS):
-
Assess neurological function at multiple time points post-injury (e.g., 1, 2, 7, 14, 21, 28 days).
-
The NSS is a composite score of motor, sensory, balance, and reflex tests. A higher score indicates greater impairment.
-
Components of NSS:
-
Motor Tests: Raising the mouse by the tail (observing for flexion of limbs), placing the mouse on the floor (observing for gait abnormalities).
-
Sensory Tests: Placing a sticky label on a paw and measuring the time to remove it.
-
Beam Balance Tests: Assessing the ability to traverse a narrow wooden beam.
-
Reflexes: Testing for pinna and corneal reflexes.
-
5. Data Analysis:
-
Compare the NSS scores between the D-cycloserine and vehicle-treated groups at each time point using appropriate statistical tests (e.g., Mann-Whitney U test).
-
A significant reduction in NSS in the D-cycloserine group indicates improved functional recovery.
Protocol 2: Assessment of Cognitive Function using the Morris Water Maze (MWM)
This protocol is adapted from studies evaluating cognitive outcomes post-TBI.[2][8]
1. Apparatus:
-
A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
2. Habituation:
-
On the day before testing, allow each animal to swim freely in the pool for 60 seconds without the platform.
3. Acquisition Phase (Learning):
-
Conduct training for 4-5 consecutive days, starting, for example, on day 11 post-injury.[2]
-
Each day consists of 4 trials per animal.
-
For each trial, gently place the animal into the water at one of four starting positions.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal finds the platform, allow it to remain there for 15-30 seconds.
-
If the animal does not find the platform within the time limit, guide it to the platform.
-
Record the latency to find the platform and the swim path using a video tracking system.
4. Probe Trial (Memory Retention):
-
24-48 hours after the last acquisition trial, remove the platform from the pool.
-
Place the animal in the pool and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
5. Data Analysis:
-
For the acquisition phase, analyze the escape latency over the training days using a repeated-measures ANOVA.
-
For the probe trial, compare the time spent in the target quadrant between groups using a t-test or ANOVA.
-
Improved performance in the D-cycloserine group is indicated by a shorter escape latency during acquisition and more time spent in the target quadrant during the probe trial.
Visualizations
Caption: Signaling pathway of D-cycloserine in TBI.
Caption: Preclinical experimental workflow for DCS in TBI.
References
- 1. D-Cycloserine Improves Functional Outcome after Traumatic Brain Injury with Wide Therapeutic Window - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic, post-injury administration of D-cycloserine, an NMDA partial agonist, enhances cognitive performance following experimental brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. D-Cycloserine Restores Experience-Dependent Neuroplasticity after Traumatic Brain Injury in the Developing Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-cycloserine improves functional outcome after traumatic brain injury with wide therapeutic window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-cycloserine improves functional recovery and reinstates long-term potentiation (LTP) in a mouse model of closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Cycloserine Restores Experience-Dependent Neuroplasticity after Traumatic Brain Injury in the Developing Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive evaluation of traumatically brain-injured rats using serial testing in the Morris water maze - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming 4-Aminoisoxazolidin-3-one instability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming the inherent instability of 4-Aminoisoxazolidin-3-one (also known as D-cycloserine) in aqueous solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments involving this compound.
Q1: My this compound solution appears to be losing potency over time. What could be the cause?
A1: this compound is known to be unstable in aqueous solutions. The primary causes of degradation are hydrolysis and dimerization, which are significantly influenced by the pH and temperature of the solution. Under mildly acidic conditions, it can hydrolyze to form hydroxylamine and D-serine.[1] Dimerization to 3,6-bis(aminooxymethyl)piperazine-2,5-dione is another common degradation pathway.
Q2: What is the optimal pH for storing aqueous solutions of this compound?
A2: this compound is most stable in alkaline conditions.[2] The greatest stability has been observed at a pH of 11.5.[1] Conversely, it degrades rapidly in acidic environments, with the maximum rate of degradation occurring at pH 4.7.[2][3] Therefore, to minimize degradation, it is recommended to prepare and store solutions in a buffered system with a pH above 7.
Q3: I am conducting a cell culture experiment that requires incubation at 37°C. How can I minimize the degradation of this compound in my culture medium?
A3: Incubation at 37°C will accelerate the degradation of this compound. To mitigate this, you can:
-
Prepare fresh solutions: Prepare the this compound solution immediately before adding it to the culture medium.
-
pH control: Ensure your culture medium is buffered to a pH that is as close to neutral or slightly alkaline as your experimental conditions will allow. The pH of commonly used media like Middlebrook 7H9 (pH ~6.6) and Mueller-Hinton (pH ~7.3) can influence stability.[2]
-
Consider a more stable formulation: For longer-term experiments, investigate the use of stabilizing agents or alternative delivery methods if your research permits.
Q4: I am observing an unexpected peak in my HPLC analysis of a this compound sample. What could this be?
A4: The unexpected peak is likely a degradation product. The most common degradation product is the dimer, 3,6-bis(aminooxymethyl)piperazine-2,5-dione. Depending on the conditions, you may also see peaks corresponding to hydroxylamine and D-serine from hydrolysis. It is recommended to use a validated analytical method, such as UPLC-MS, for accurate identification and quantification of both the parent compound and its degradation products.
Q5: Are there any known stabilizers for this compound in aqueous solutions?
A5: While research into liquid formulation stabilizers is ongoing, studies on solid formulations have shown that alkaline compounds can significantly improve stability. Magnesium oxide and calcium hydroxide have been identified as effective stabilizers in solid dosage forms by creating an alkaline microenvironment.[4] This principle suggests that maintaining an alkaline pH is the most effective strategy for stabilizing aqueous solutions.
Data on this compound Degradation
The following tables summarize the degradation of this compound under different conditions.
Table 1: Degradation of this compound in Different Media at 37°C
| Time | Degradation in MH Medium (%)[2] | Degradation in Phosphate Buffer (%)[2] |
| 6 days | 2.18 | - |
| 7 days | 3.35 | ~10 |
| 14 days | 8.50 | - |
| 15 days | - | ~20 |
| 20 days | 10.74 | - |
| 22 days | - | ~30 |
| 29 days | 14.53 | - |
Table 2: Effect of pH on the Stability of this compound
| pH | Stability |
| 1.2 | 40% reduction in a short time[5] |
| 2.0 | Extensive degradation[3] |
| 4.7 | Maximum rate of degradation[2][3] |
| 7.4 | More stable than in acidic conditions[5] |
| 11.5 | Maximum stability[1] |
Experimental Protocols
Protocol 1: Quantification of this compound and Its Dimer by UPLC-MS
This protocol is adapted from methodologies used for analyzing D-cycloserine in culture medium.[2][6]
1. Instrumentation:
- UPLC system coupled with a Triple Quadrupole Mass Spectrometer.
2. Chromatographic Conditions:
- Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water with 5mM ammonium formate.
- Mobile Phase B: Acetonitrile with 5mM ammonium formate.
- Gradient: 85% A and 15% B.
- Flow Rate: 0.2 mL/min.
- Injection Volume: 3 µL.
- Column Temperature: 45°C.[7]
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 40–500.
- Capillary Voltage: 7 kV.
- Gas Flow: 13 L/min.
- Atomizer Pressure: 60 psi.
4. Sample Preparation:
- Dilute the aqueous sample containing this compound with the mobile phase to a suitable concentration.
- Filter the sample through a 0.22 µm filter before injection.
5. Data Analysis:
- Monitor the ion transitions for this compound and its dimer.
- Quantify the compounds by comparing the peak areas to a standard curve prepared with known concentrations of the analytes.
Visualizing Degradation Pathways and Workflows
Degradation Pathways of this compound
Caption: Degradation pathways of this compound in aqueous solutions.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
- 1. Cycloserine - Wikipedia [en.wikipedia.org]
- 2. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Optimizing D-cycloserine dosage to avoid bimodal dose-response effects
Welcome to the technical support center for D-cycloserine (DCS) research. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing DCS dosage and avoiding the characteristic bimodal dose-response effects observed in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for D-cycloserine?
A1: D-cycloserine is a partial agonist that acts at the glycine-binding site on the NR1 subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2] The NMDA receptor is a crucial component in synaptic plasticity, the molecular basis for learning and memory, through a mechanism known as long-term potentiation (LTP).[1][2] By binding to the glycine site, DCS modulates the receptor's activity, influencing the influx of calcium ions and subsequent downstream signaling cascades.[2]
Q2: What is the "bimodal dose-response effect" of D-cycloserine?
A2: The bimodal, or biphasic, dose-response effect refers to the phenomenon where DCS produces opposite effects at low versus high concentrations. At low doses, DCS acts as an agonist, enhancing NMDA receptor function.[1][3][4] Conversely, at high doses, it functions as a net antagonist, inhibiting NMDA receptor activity.[1][3][4] This results in an inverted U-shaped dose-response curve for its therapeutic effects, such as cognitive enhancement.[5]
Q3: Why do low and high doses of DCS produce different, and often opposite, effects?
A3: The dual action of DCS is attributed to its varying affinity for different NMDA receptor subunit compositions. The prevailing hypothesis suggests that at low doses, DCS's agonistic effects are mediated through its high affinity for NMDA receptors containing the NR2C subunit.[1] As the concentration increases, DCS begins to occupy and act as an antagonist on the more abundant NR2A and NR2B-containing receptors, for which it has a lower affinity, leading to a net inhibitory effect.[1]
Q4: What is the optimal dosage range for using DCS as a cognitive enhancer or for augmenting exposure therapy?
A4: The optimal dosage for neuropsychiatric applications is significantly lower than its use as an antibiotic. For augmenting exposure therapy in anxiety disorders, acute low doses between 50 mg and 250 mg are most frequently reported as effective.[6] Studies have shown that doses below 100 mg tend to potentiate NMDA receptor function, while doses above 500 mg act as net antagonists.[3] For preclinical animal studies, an effective oral dose for reducing neuropathic pain behavior was found to be as low as 3-10 mg/kg.[7] Finding the precise optimal dose often requires a dose-response study within the specific experimental context.
Q5: When should DCS be administered to achieve optimal effects in behavioral experiments?
A5: Timing is critical. Peak blood concentration of DCS is typically reached 2 to 6 hours after oral administration.[1][8] In clinical trials augmenting exposure therapy, administering DCS 1-2 hours before the session has yielded the greatest effects.[6][8] This timing ensures that peak drug levels coincide with the critical window of memory consolidation that occurs after a learning event.
Troubleshooting Guide
Problem: My low-dose DCS experiment shows no effect or a paradoxical (negative) effect.
-
Possible Cause 1: Dosage is outside the therapeutic window.
-
Solution: The optimal dose for DCS has a narrow therapeutic window.[1] An inverted U-shaped dose-response curve is common.[5] Your "low dose" might still be on the descending, antagonistic side of the curve for your specific model or outcome measure.
-
Recommendation: Conduct a dose-response study. Test a range of lower doses (e.g., 1, 3, 10, 30 mg/kg in rodents) to identify the optimal concentration for facilitation.
-
-
Possible Cause 2: Incorrect timing of administration.
-
Possible Cause 3: Fear memory reconsolidation.
-
Solution: There is evidence that DCS can enhance the reconsolidation of fear memories, potentially worsening outcomes if administered after a session that ends with high fear.[6][9][10]
-
Recommendation: Ensure that exposure or extinction training is successful in reducing the fear response within the session. Some clinical protocols suggest administering DCS only when end-of-session fear levels are low.[9]
-
Problem: I am observing significant CNS side effects in my animal models (e.g., hyper-excitability, seizures).
-
Possible Cause: The dose is too high.
-
Solution: Central nervous system side effects, including hyperexcitability, anxiety, confusion, and seizures, are primarily associated with high dosages where DCS exhibits antagonistic properties.[1][11][12] These effects are more common at blood levels exceeding 35 µg/mL.[1]
-
Recommendation: Immediately lower the dose. Refer to the dose-response data in the tables below and consider using a dose well within the established agonist range.
-
Problem: My experimental results with DCS are inconsistent.
-
Possible Cause 1: Drug stability.
-
Solution: D-cycloserine can be unstable in solution, particularly under acidic conditions, and can form a dimer.[13] This degradation can alter the effective concentration of the drug.[14][15]
-
Recommendation: Prepare DCS solutions fresh for each experiment. Use a stable buffer and verify the pH. Store stock solutions appropriately as recommended by the manufacturer.
-
-
Possible Cause 2: Interaction with other substances.
-
Solution: Concomitant medications or substances can alter the effects of DCS. For example, alcohol is known to increase the risk of seizures when taken with DCS.[16][17]
-
Recommendation: Review all compounds being administered to the subjects. Ensure that no other substances are interacting with the glutamatergic system in a way that would confound the results.
-
Quantitative Data Summary
Table 1: Dose-Dependent Bimodal Effects of D-Cycloserine
| Dosage Range (Human Equivalent) | Primary Effect on NMDA Receptor | Observed Outcome in Neuropsychiatric Models | Reference(s) |
| < 100 mg | Agonist (Potentiation) | Cognitive enhancement, facilitation of fear extinction | [3] |
| 50 - 250 mg | Partial Agonist | Optimal range for augmenting exposure therapy | [6] |
| > 500 mg | Net Antagonist (Inhibition) | Impaired performance, potential for CNS side effects | [3] |
| 500 - 1000 mg/day | Antagonist / Antibiotic | Used for tuberculosis treatment; high risk of side effects | [1][18] |
Table 2: Pharmacokinetic Properties of D-Cycloserine
| Parameter | Value | Reference(s) |
| Bioavailability | 70% - 90% | [12] |
| Time to Peak Plasma Concentration | 2 - 6 hours | [1][8] |
| Elimination Half-life | 8 - 12 hours (normal renal function) | [1][12] |
| Cerebrospinal Fluid Penetration | 54% - 79% of oral intake | [1] |
Key Diagrams and Workflows
Caption: D-cycloserine's interaction with the NMDA receptor's glycine site.
Caption: The relationship between DCS dose, receptor affinity, and functional outcome.
Caption: A workflow for determining the optimal DCS dose in a preclinical model.
Experimental Protocols
Protocol: Determining an Optimal Dose-Response Curve for D-cycloserine in a Rodent Fear Extinction Model
This protocol provides a general methodology for identifying the optimal, neuroplasticity-enhancing dose of DCS while avoiding antagonistic effects.
-
Subjects and Housing:
-
Use adult male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
House animals individually or in pairs with ad libitum access to food and water, maintaining a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the facility before beginning experiments.
-
-
Drug Preparation:
-
Prepare D-cycloserine (Sigma-Aldrich or equivalent) fresh on each day of the experiment.
-
Dissolve DCS in sterile 0.9% saline.
-
Prepare concentrations to deliver the desired dose in a standard injection volume (e.g., 5-10 ml/kg for intraperitoneal injection).
-
-
Experimental Design:
-
Groups: Assign animals randomly to one of at least five groups:
-
Group 1: Vehicle (0.9% Saline)
-
Group 2: DCS (e.g., 1 mg/kg)
-
Group 3: DCS (e.g., 3 mg/kg)
-
Group 4: DCS (e.g., 10 mg/kg)
-
Group 5: DCS (e.g., 30 mg/kg) (Note: Doses should be selected based on literature review to bracket the expected therapeutic window.)
-
-
Timeline:
-
Day 1 (Fear Conditioning): Place each animal in a conditioning chamber. After a 2-minute baseline period, present a conditioned stimulus (CS), such as an auditory tone (e.g., 30s, 80 dB), that co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 2s, 0.5 mA). Repeat this pairing 3-5 times with an inter-trial interval of 1-2 minutes.
-
Day 2 (Extinction Training): Administer the assigned dose of DCS or vehicle via intraperitoneal (i.p.) injection. One hour post-injection, place the animal in a novel context (to avoid recall of the conditioning context) and present the CS repeatedly (e.g., 20-30 times) without the US.
-
Day 3 (Extinction Test): Place the animal back into the extinction context and present the CS (e.g., 5-10 times) without the US. No injections are given on this day.
-
-
-
Behavioral Measurement:
-
Record video of all sessions.
-
The primary dependent variable is "freezing behavior," defined as the complete absence of movement except for respiration.
-
Use an automated scoring system or a trained observer blind to the experimental conditions to score the percentage of time spent freezing during each CS presentation.
-
-
Data Analysis:
-
For the Extinction Test (Day 3), calculate the average percent freezing for each animal across the CS presentations.
-
Use a one-way ANOVA to compare the mean freezing levels across all experimental groups.
-
If the ANOVA is significant, perform post-hoc tests (e.g., Dunnett's test) to compare each DCS dose group against the vehicle control.
-
Plot the mean freezing percentage as a function of DCS dose to visualize the dose-response curve. The optimal dose will correspond to the group with the lowest freezing percentage, representing the greatest enhancement of extinction memory.
-
References
- 1. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Frontiers | D-cycloserine effects on COPD and depression in a murine experimental model [frontiersin.org]
- 5. D-cycloserine, a partial agonist at the glycine site coupled to N-methyl-D-aspartate receptors, improves visual recognition memory in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-cycloserine for Treating Anxiety Disorders: Making Good Exposures Better and Bad Exposures Worse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-cycloserine reduces neuropathic pain behavior through limbic NMDA-mediated circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatrictimes.com [psychiatrictimes.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Dose timing of D-cycloserine to augment cognitive behavioral therapy for social anxiety: Study design and rationale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 12. Cycloserine - Wikipedia [en.wikipedia.org]
- 13. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thekingsleyclinic.com [thekingsleyclinic.com]
- 17. Cycloserine (Seromycin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 18. Evaluation of cycloserine dose regimens in an Indian cohort with multidrug-resistant tuberculosis: a population pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor solubility of 4-Aminoisoxazolidin-3-one in organic solvents
This guide provides troubleshooting strategies and technical information for researchers, scientists, and drug development professionals experiencing poor solubility of 4-Aminoisoxazolidin-3-one (also known as Cycloserine) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a polar compound with high solubility in water (up to 100 mg/ml).[1][2] Its solubility is significantly lower in most organic solvents. It is slightly soluble in methanol and propylene glycol, and practically insoluble in non-polar solvents like chloroform and ether.[1][2][3] Some sources report solubility in dimethyl sulfoxide (DMSO) at approximately 10 mg/ml.[4]
Q2: Why is this compound poorly soluble in many common organic solvents?
The poor solubility stems from its molecular structure. This compound is a zwitterion, meaning it has both a positive and a negative charge on different parts of the molecule. This structure leads to strong intermolecular dipole-dipole interactions and hydrogen bonding, similar to amino acids. These strong forces require a highly polar solvent, preferably a protic one like water, to overcome the crystal lattice energy and achieve dissolution. Non-polar or weakly polar organic solvents cannot effectively interact with and stabilize the zwitterionic form, resulting in poor solubility.
Q3: Which organic solvents are the best starting points for solubilization?
Based on available data, highly polar aprotic solvents are the most promising starting points.
-
Dimethyl sulfoxide (DMSO): Reported to dissolve the compound at approximately 10 mg/ml.[4]
-
Dimethylformamide (DMF): Often effective for polar compounds and can be a suitable alternative to DMSO.
-
Methanol: The compound is slightly soluble in methanol.[3][5][6]
It is recommended to start with these solvents before exploring more complex systems.
Q4: How can I improve the solubility of this compound in an organic solvent system?
If you face solubility challenges, a systematic approach is recommended. This involves exploring co-solvents, temperature adjustments, and pH modification.
-
Co-solvents: Using a mixture of solvents can significantly enhance solubility. Since the compound is highly soluble in water, creating a co-solvent system with a miscible organic solvent is a primary strategy. For example, a mixture of DMSO or methanol with a small percentage of water can improve solubility while maintaining a primarily organic character.
-
Temperature: Gently heating the solvent while dissolving the compound can increase solubility.[7] However, it is crucial to be aware of the compound's stability at elevated temperatures. This compound decomposes at approximately 147°C.[5][6] Always check for degradation after heating.
-
pH Adjustment: The zwitterionic nature of the compound means its net charge is pH-dependent. Modifying the pH can shift the equilibrium from the zwitterion to a more soluble cationic (at low pH) or anionic (at high pH) form. Adding a small amount of an acidic or basic modifier to the solvent system might improve solubility, but this can also affect the compound's stability and reactivity.
Solubility Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | Up to 100 mg/mL | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Approx. 10 mg/mL | [4] |
| 96% Ethanol | 1 part in 50 (approx. 20 mg/mL) | [1][2] |
| Methanol | Slightly Soluble | [1][2][3] |
| Propylene Glycol | Slightly Soluble | [1][2][3] |
| Chloroform | Practically Insoluble | [1][2] |
| Ether | Practically Insoluble | [1][2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Approx. 10 mg/mL | [4] |
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Shake-Flask Method for Thermodynamic Solubility Determination
This protocol is the gold standard for measuring equilibrium solubility and is useful for verifying the concentration of a saturated solution.[8][9]
Objective: To determine the maximum concentration of this compound that dissolves in a specific solvent at a set temperature.
Materials:
-
This compound powder
-
Chosen solvent(s)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or appropriate material)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer for quantification
Methodology:
-
Add an excess amount of this compound powder to a vial. The amount should be more than what is expected to dissolve to ensure a saturated solution with excess solid present.
-
Add a known volume of the test solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time can be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration in the solution remains constant.
-
After equilibration, stop the shaker and allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solids.
-
Dilute the filtered sample with an appropriate solvent to a concentration within the quantifiable range of your analytical method.
-
Analyze the concentration of the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Back-calculate to determine the concentration in the original saturated solution. This value represents the thermodynamic solubility.
Protocol 2: Systematic Screening of Co-Solvent Systems
Objective: To systematically identify an effective co-solvent system to enhance the solubility of this compound.
Materials:
-
This compound powder
-
Primary organic solvent (e.g., DMSO, Methanol)
-
Co-solvent (e.g., Deionized Water)
-
Small-volume glass vials
-
Vortex mixer
-
Pipettes
Methodology:
-
Prepare Stock Solution (if possible): If the compound has some solubility in the primary solvent (e.g., DMSO), prepare a concentrated stock solution (e.g., 10 mg/mL). This allows for easier addition in subsequent steps. If not, the solid powder will be added directly.
-
Set up Co-Solvent Ratios: In a series of vials, prepare different ratios of the primary solvent and the co-solvent. For example, for a DMSO/Water system, you might prepare total volumes of 1 mL with the following ratios:
-
100% DMSO
-
95:5 DMSO:Water
-
90:10 DMSO:Water
-
80:20 DMSO:Water
-
70:30 DMSO:Water
-
50:50 DMSO:Water
-
-
Add Compound: Add a fixed amount of this compound to each vial to achieve the target final concentration. If using a stock solution, add the corresponding volume. If using solid, weigh it directly into the vials.
-
Dissolution Attempt:
-
Vortex each vial vigorously for 2-3 minutes.
-
Visually inspect each vial for undissolved solid against a dark background.
-
If solid remains, sonicate the vials for 10-15 minutes and re-inspect.
-
-
Observation and Selection: Record the solvent ratio that results in complete dissolution at the target concentration. The optimal system is often the one with the highest proportion of the primary organic solvent that still provides adequate solubility. This helps minimize the potential impact of the co-solvent (like water) on subsequent experiments.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. D-Cycloserine | 68-41-7 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Solubility Of Polar Compounds: Unraveling The Secrets [copyright-certificate.byu.edu]
- 8. researchgate.net [researchgate.net]
- 9. pharmatutor.org [pharmatutor.org]
Strategies to prevent degradation of cycloserine under high humidity
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to prevent the degradation of cycloserine, particularly under conditions of high humidity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of cycloserine degradation?
High humidity is the main factor responsible for the deterioration of cycloserine, more so than high temperature.[1][2] Cycloserine is known to be a hygroscopic solid, meaning it readily takes up and retains water molecules from the surrounding environment.[3][4]
Q2: How does pH affect the stability of cycloserine?
Cycloserine's stability is highly dependent on pH. It is most stable in alkaline conditions and degrades rapidly in acidic or neutral solutions.[3][5] The maximum rate of degradation has been observed at a pH of 4.7.[5]
Q3: What are the recommended storage conditions for cycloserine?
To prevent degradation, proper storage is crucial. For long-term stability, storing cycloserine at -20°C is recommended.[6] For routine laboratory use, storage in tightly closed glass containers in a temperature-controlled environment (e.g., an air-conditioned room at 18°C) is an effective measure.[1][2] If such facilities are unavailable, using air-tight polyethylene bottles can help delay deterioration.[1][2]
Q4: Can packaging help in preventing cycloserine degradation?
Yes, appropriate packaging plays a significant role in protecting cycloserine from humidity. For dispensing individual doses, heat-sealing them in polyethylene strips is a suggested practice.[1][2] The effectiveness of the sealing method is critical, as inadequately sealed products have shown loss of activity within 3 months under high humidity, while well-sealed products remained stable for over 6 months under the same conditions.[7]
Troubleshooting Guide
Issue: I am observing a loss of potency in my cycloserine samples during my experiments.
Possible Cause 1: Exposure to High Humidity
-
Troubleshooting Steps:
-
Review your current storage and handling procedures. Are you minimizing the exposure of the compound to ambient air?
-
Store cycloserine in a desiccator containing a suitable desiccant to minimize moisture exposure.
-
If you are working with cycloserine solutions, prepare them fresh for each experiment, as the compound also degrades in solution.[8][9]
-
Possible Cause 2: Improper Storage Temperature
-
Troubleshooting Steps:
Possible Cause 3: Inadequate Packaging
-
Troubleshooting Steps:
-
Ensure that the container is tightly sealed immediately after use.
-
For smaller aliquots, consider transferring the compound to smaller, air-tight containers to reduce the headspace and air exposure each time the main container is opened.
-
Data on Cycloserine Degradation
The following table summarizes quantitative data on the degradation of cycloserine under different conditions.
| Condition | Degradation Rate | Reference |
| 37°C in phosphate buffer | ~10% in 7 days, ~20% in 15 days, ~30% in 22 days | [9] |
| 37°C with high humidity (capsules) | Loss of activity after 3 months (inadequate sealing) | [7] |
| 37°C with high humidity (capsules) | Stable for at least 6 months (improved sealing) | [7] |
| Room Temperature (reformulated capsules) | Stable for at least 1 year | [5] |
Experimental Protocols
Protocol 1: General Workflow for Assessing Cycloserine Stability Under High Humidity
This protocol outlines a general procedure for evaluating the stability of a new cycloserine formulation or batch under high humidity conditions.
-
Sample Preparation:
-
Prepare multiple identical samples of the cycloserine product (e.g., powder, capsules, tablets).
-
Package the samples in their intended storage containers.
-
-
Control Group:
-
Store a set of control samples under ideal conditions (-20°C or in a desiccator at controlled room temperature).
-
-
Experimental Group:
-
Place the experimental samples in a stability chamber set to a high humidity level (e.g., 75% RH) and a relevant temperature (e.g., 37°C).
-
-
Time Points:
-
Define specific time points for sample analysis (e.g., 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, remove a sample from both the control and experimental groups.
-
Perform a quantitative analysis to determine the remaining concentration of active cycloserine. A stability-indicating HPLC method is recommended.
-
Assess physical properties such as appearance, moisture content, and dissolution profile (for solid dosage forms).
-
-
Data Evaluation:
-
Compare the results from the experimental group to the control group to determine the rate of degradation and the impact of high humidity.
-
Visualizations
Caption: Logical relationship of factors leading to cycloserine degradation.
Caption: Key strategies for preventing the degradation of cycloserine.
References
- 1. Deterioration of cycloserine in the tropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deterioration of cycloserine in the tropics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-Cycloserine | 68-41-7 [chemicalbook.com]
- 4. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Initial characterization of D-cycloserine for future formulation development for anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemodex.com [chemodex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
Side effects and management of D-cycloserine in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource on the side effects and management of D-cycloserine in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the most common long-term side effects associated with D-cycloserine administration?
A1: The most frequently reported long-term side effects of D-cycloserine are neuropsychiatric in nature. These can range from mild to severe and often necessitate careful monitoring of patients. The primary neuropsychiatric adverse events include peripheral neuropathy, depression, anxiety, and psychosis.[1][2] Other less common but serious side effects can include seizures, confusion, memory loss, and headaches.[3]
Q2: What is the incidence of these neuropsychiatric side effects in long-term studies?
A2: The incidence of neuropsychiatric side effects varies across studies. One prospective study involving 144 participants with multidrug-resistant tuberculosis (MDR-TB) found that 38% (55 participants) developed at least one neuropsychiatric event. The breakdown of these events was as follows:
-
Peripheral Neuropathy: 35% (50 participants)
-
Depression: 10% (14 participants)
Another retrospective study of 136 patients with MDR-TB reported a cumulative incidence of neuropsychiatric adverse drug reactions (ADRs) of 12.5%.[4]
Q3: What is the primary mechanism behind D-cycloserine-induced peripheral neuropathy?
A3: D-cycloserine-induced peripheral neuropathy is understood to be a result of pyridoxine (Vitamin B6) antagonism. D-cycloserine interferes with pyridoxine metabolism, leading to a deficiency that can manifest as neurological symptoms such as numbness, tingling, and pain in the extremities.[5]
Q4: How can D-cycloserine-induced side effects be managed or mitigated in a research setting?
A4: Management of D-cycloserine side effects primarily involves two strategies:
-
Pyridoxine (Vitamin B6) Supplementation: Co-administration of pyridoxine is a standard preventative measure for peripheral neuropathy. The recommended dosage is typically 50 mg of pyridoxine for every 250 mg of D-cycloserine administered.[6]
-
Therapeutic Drug Monitoring (TDM): Regular monitoring of plasma concentrations of D-cycloserine is crucial to prevent toxicity. The target peak plasma concentration is generally maintained between 20-35 µg/mL.[6][7] Dosage adjustments should be made based on these levels, especially in patients with renal impairment.
Troubleshooting Guides
Problem: A subject in our long-term study is reporting symptoms of peripheral neuropathy (e.g., tingling, numbness in hands and feet).
Troubleshooting Steps:
-
Confirm Pyridoxine Supplementation: Verify that the subject is receiving the correct dosage of pyridoxine (50 mg for every 250 mg of D-cycloserine).
-
Initiate Therapeutic Drug Monitoring (TDM): If not already part of the protocol, immediately measure the subject's peak plasma concentration of D-cycloserine.
-
Dosage Adjustment: If the peak plasma concentration exceeds 35 µg/mL, a dose reduction of D-cycloserine is recommended.
-
Symptom Assessment: Utilize a standardized tool like the Brief Peripheral Neuropathy Screen (BPNS) to quantify the severity of the symptoms and monitor their progression.
-
Consider Discontinuation: If symptoms are severe or worsen despite dose reduction, discontinuation of D-cycloserine may be necessary.[8]
Problem: A research participant is exhibiting signs of depression or psychosis.
Troubleshooting Steps:
-
Immediate Psychiatric Evaluation: The subject should be evaluated by a qualified mental health professional to assess the severity of the symptoms.
-
Therapeutic Drug Monitoring (TDM): Measure the peak plasma D-cycloserine concentration. Levels above 35 µg/mL have been associated with an increased risk of psychosis.[1]
-
Dosage Reduction or Discontinuation: Based on the clinical assessment and TDM results, a reduction in D-cycloserine dosage or complete discontinuation should be considered.
-
Symptom Monitoring: Use a validated instrument such as the Symptom Checklist-90-R (SCL-90-R) to monitor the psychiatric symptoms.
-
Supportive Care: Provide appropriate psychiatric support and treatment for the subject.
Quantitative Data Summary
| Adverse Event | Incidence Rate (Study 1: n=144)[1][2] | Incidence Rate (Study 2: n=136)[4] | Management Strategy | Target Plasma Concentration[6][7] |
| Any Neuropsychiatric Event | 38% | 12.5% | TDM, Pyridoxine | 20-35 µg/mL |
| Peripheral Neuropathy | 35% | Not specified | Pyridoxine (50mg/250mg D-cycloserine) | 20-35 µg/mL |
| Depression | 10% | Not specified | TDM, Dose Adjustment/Discontinuation | 20-35 µg/mL |
| Psychosis | 8% | Not specified | TDM, Dose Adjustment/Discontinuation | < 35 µg/mL |
Experimental Protocols
1. Assessment of Peripheral Neuropathy: Brief Peripheral Neuropathy Screen (BPNS)
-
Objective: To screen for and grade the severity of peripheral neuropathy.
-
Procedure:
-
Subjective Symptom Grading: Ask the patient to rate the severity of the following symptoms in their feet and legs on a scale of 0 (no symptoms) to 10 (most severe): pain/burning, pins and needles, and numbness.[4]
-
Vibration Perception Evaluation:
-
Use a 128 Hz tuning fork.
-
Place the vibrating tuning fork on the distal joint of the great toe.
-
Ask the patient to indicate when they no longer feel the vibration.
-
Record the time in seconds. A perception of less than 10 seconds is considered abnormal.[9]
-
-
Tendon Reflex Evaluation:
-
Use a reflex hammer to tap the Achilles tendon.
-
Assess the plantar flexion response.
-
Grade the reflex as normal, reinforced, or absent.[4]
-
-
-
Scoring: A diagnosis of peripheral neuropathy is made if there is at least one subjective symptom (grade > 0) and either reduced vibration sense or abnormal ankle reflexes bilaterally.[9][10]
2. Assessment of Psychiatric Symptoms: Symptom Checklist-90-R (SCL-90-R)
-
Objective: To evaluate a broad range of psychological problems and symptoms of psychopathology.[1]
-
Procedure:
-
Administration: The SCL-90-R is a 90-item self-report questionnaire.[11][12]
-
Rating: Patients rate how much they have been distressed by each symptom in the past 7 days on a 5-point Likert scale, from 0 (Not at all) to 4 (Extremely).[12]
-
Dimensions: The items are categorized into nine primary symptom dimensions: Somatization, Obsessive-Compulsive, Interpersonal Sensitivity, Depression, Anxiety, Hostility, Phobic Anxiety, Paranoid Ideation, and Psychoticism.[12][13]
-
-
Scoring: The scores for each dimension are calculated, and a Global Severity Index (GSI) is derived to provide an overall measure of psychological distress. The raw scores are converted to T-scores for comparison with normative data.[11]
Visualizations
Caption: Mechanism of D-cycloserine induced side effects.
Caption: Therapeutic drug monitoring workflow for D-cycloserine.
Caption: Management workflow for preventing D-cycloserine induced neuropathy.
References
- 1. SCL-90-R: Symptom Checklist-90-R : Administration, Scoring, and Procedures ... - Leonard R. Derogatis - Google Books [books.google.com]
- 2. Neuropsychiatric toxicity and cycloserine concentrations during treatment for multidrug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. Appendix 16. Additional investigations in DR-TB | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. The Role of Pyridoxine in the Prevention and Treatment of Neuropathy and Neurotoxicity Associated with Rifampicin-Resistant Tuberculosis Treatment Regimens: A Topic Review [scirp.org]
- 6. Cycloserine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. ctca.org [ctca.org]
- 8. Management of Painful Peripheral Neuropathy in Pain Clinic - Article (Preprint v2) by Prateek Upadhyay et al. | Qeios [qeios.com]
- 9. endtb.org [endtb.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. scribd.com [scribd.com]
- 12. Symptom Checklist-90-Revised (SCL-90-R) - SCIRE Professional [scireproject.com]
- 13. Symptom Checklist 90-R (SCL-90-R) | Eurofamnet [eurofamnet.eu]
Technical Support Center: D-cycloserine Serum Level Monitoring in Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers monitoring D-cycloserine (DCS) serum levels in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for quantifying D-cycloserine in preclinical serum samples?
A1: The most widely accepted and robust method for quantifying D-cycloserine in serum or plasma is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] This method offers high selectivity and sensitivity, allowing for accurate measurement of DCS even at low concentrations. While older methods like colorimetric assays or HPLC-UV exist, they may lack the specificity and sensitivity of LC-MS/MS.[5]
Q2: What are the critical pre-analytical steps for ensuring sample integrity?
A2: Due to the instability of D-cycloserine in neutral or acidic solutions, proper sample handling is crucial.[5] Serum should be separated from whole blood immediately after clotting by centrifugation.[6] Samples should be kept on ice during processing and stored frozen, preferably at -70°C, until analysis.[6] Avoid repeated freeze-thaw cycles. D-cycloserine has been shown to degrade over time, even in culture medium at 37°C, highlighting the importance of prompt analysis and proper storage.[7][8]
Q3: What are the expected pharmacokinetic parameters of D-cycloserine in common preclinical models?
A3: Pharmacokinetic parameters of D-cycloserine can vary depending on the animal model, dose, and route of administration. The following table summarizes some reported values in rodents.
| Parameter | Species | Dose and Route | Value | Reference |
| Cmax (Maximum Concentration) | Rat | 250 mg/kg (oral) | 10.61 ± 2.42 mg/L (blood) | [2] |
| 1.53 ± 1.71 mg/L (lung tissue) | [2] | |||
| Tmax (Time to Cmax) | Rat | 250 mg/kg (oral) | 1 hour | [2] |
| AUC (Area Under the Curve) | Rat | 250 mg/kg (oral) | 33.53 ± 6.51 h·mg/L (blood) | [2] |
| 4.49 ± 2.08 h·mg/L (lung tissue) | [2] | |||
| Mouse | 2.35 mg (oral) | 189.1 ± 35.5 µg/ml·h (plasma) | [9] | |
| t1/2 (Half-life) | Mouse | Oral | ~1.64 - 4.63 hours (plasma, co-administered with Ethionamide) | [9][10][11] |
Q4: What are the target therapeutic serum concentrations for D-cycloserine?
A4: While preclinical target concentrations can vary based on the study's endpoint, clinical data provides a useful reference. The target peak serum concentration in humans is typically between 20-35 mg/L.[12][13][14] Levels above 35 mg/L are associated with an increased risk of neurotoxicity.[12] These clinical targets can help guide dose selection in preclinical efficacy and safety studies.
Troubleshooting Guide
Issue 1: Low or No Recovery of D-cycloserine During Sample Preparation
-
Possible Cause: D-cycloserine instability. The compound is known to be unstable in neutral or acidic solutions.[5] Sample degradation may have occurred during collection, processing, or storage.
-
Solution:
-
Ensure rapid processing of blood samples on ice.
-
Separate serum promptly and freeze at -70°C immediately.[6]
-
Prepare stock and working solutions immediately before use.[5]
-
Consider using a buffered solution at a slightly alkaline pH (e.g., pH 8.0) for preparing standards, as this has been reported to improve stability.[5]
-
-
Possible Cause: Inefficient extraction from the serum matrix.
-
Solution:
-
Solid-Phase Extraction (SPE) is a commonly used and effective method for extracting D-cycloserine from plasma.[1][4] Ensure the SPE cartridge type (e.g., Waters Oasis MCX) is appropriate and that the conditioning, loading, washing, and elution steps are optimized.
-
Protein precipitation is another option, but it may result in a dirtier sample and more significant matrix effects. If using this method, optimize the type and volume of the precipitating agent (e.g., acetonitrile, methanol).
-
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
-
Possible Cause: Interaction of D-cycloserine with the analytical column. D-cycloserine is a small, polar molecule which can be challenging for reversed-phase chromatography.
-
Solution:
-
Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative for retaining and separating polar compounds like D-cycloserine.[3]
-
Mobile phase optimization is key. Using a low concentration of an acid modifier like formic acid (e.g., 0.2%) in the aqueous phase is common.[1][4]
-
Ensure the pH of the mobile phase is appropriate for the pKa of D-cycloserine to maintain a consistent ionization state.
Issue 3: Inconsistent or Non-reproducible Results
-
Possible Cause: Dimerization of D-cycloserine. D-cycloserine can form a dimer, which can interfere with quantification.[15] This process can be influenced by the sample solvent.
-
Solution:
-
Possible Cause: Matrix effects in the LC-MS/MS analysis.
-
Solution:
-
Use a stable isotope-labeled internal standard if available to compensate for matrix effects. If not, a structural analog like cytosine or niacin has been successfully used.[1][3][4]
-
Evaluate matrix effects during method validation by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
-
Optimize the sample clean-up procedure (e.g., SPE) to remove interfering matrix components.
-
Experimental Protocol: LC-MS/MS Quantification of D-cycloserine in Rat Serum
This protocol is a generalized example based on published methods.[1][2][3][4] It should be validated for your specific instrumentation and experimental needs.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw serum samples on ice.
-
To 100 µL of serum, add the internal standard (e.g., cytosine).
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by equilibration with water.
-
Load the serum sample onto the cartridge.
-
Wash the cartridge with an appropriate acidic solution followed by methanol to remove interferences.
-
Elute D-cycloserine and the internal standard with a basic methanolic solution.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 column (e.g., BDS Hypersil C18, 150 x 4.6 mm, 5µm) is a common choice.[1][4]
-
Mobile Phase: A mixture of 0.2% formic acid in water, methanol, and acetonitrile (e.g., 70:15:15, v/v/v) at a flow rate of 1.0 mL/min.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion and multiple reaction monitoring (MRM) mode.
-
MRM Transitions:
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines, including assessments of:
-
Selectivity and specificity
-
Linearity and range
-
Precision and accuracy (intra- and inter-day)
-
Recovery
-
Matrix effect
-
Stability (freeze-thaw, short-term, long-term)
Visualizations
Caption: Workflow for D-cycloserine serum level monitoring.
Caption: Troubleshooting logic for D-cycloserine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Development and validation of a LC-MS/MS method for D-cycloserine determination in human plasma for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of bioanalytical method for quantification of cycloserine in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Advanced Diagnostic Laboratories | National Jewish Health | Clinical Laboratory | ISO 15189 | Central Laboratory Services [nationaljewish.org]
- 7. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Development of Inhalable d-Cycloserine and Ethionamide To Overcome Pharmacokinetic Interaction and Enhance Efficacy against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tbdrugmonographs.co.uk [tbdrugmonographs.co.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. ctca.org [ctca.org]
- 15. mdpi.com [mdpi.com]
Addressing variability in experimental results with 4-Aminoisoxazolidin-3-one
Welcome to the technical support center for 4-Aminoisoxazolidin-3-one, also known as D-cycloserine. This resource is designed for researchers, scientists, and drug development professionals to address common issues and variability encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or D-cycloserine, is an analog of the amino acid D-alanine.[1] Its primary mechanism of action in bacteria is the competitive inhibition of two key enzymes involved in peptidoglycan synthesis: L-alanine racemase and D-alanine:D-alanine ligase. This disruption of the bacterial cell wall synthesis leads to cell lysis. In neuroscience research, it is also known to be a partial agonist at the glycine binding site of the NMDA receptor.
Q2: We are observing significant batch-to-batch variability in our antibacterial assays. What could be the cause?
Inconsistent results in antibacterial assays using this compound can stem from several factors:
-
Compound Stability: this compound can be unstable in solution, particularly at non-neutral pH or elevated temperatures. Prepare fresh solutions for each experiment and store the solid compound under recommended conditions (cool, dry, and protected from light).
-
Purity of the Compound: Ensure the purity of the compound from your supplier. Impurities can interfere with the assay, leading to variable results.
-
Bacterial Strain and Growth Phase: The susceptibility of bacteria to D-cycloserine can vary between strains and even within the same strain at different growth phases. Standardize the bacterial inoculum preparation and ensure cultures are in the logarithmic growth phase for consistent results.
-
Media Composition: Components of the culture media can sometimes interact with the compound. Use a consistent and well-defined medium for all experiments.
Q3: Our experiments involving NMDA receptor activity are showing poor reproducibility. How can we troubleshoot this?
Variability in NMDA receptor assays can be complex. Consider the following:
-
Co-agonist Concentration: As a partial agonist at the glycine site, the effects of this compound are highly dependent on the concentration of glycine and D-serine in your system. Ensure consistent and known concentrations of these co-agonists.
-
Cell Line/Neuron Health: The expression and function of NMDA receptors can be sensitive to cell culture conditions. Monitor cell health, passage number, and ensure consistent plating densities.
-
Buffer Composition: The ionic composition of your experimental buffer, particularly Mg²⁺ concentration, can significantly impact NMDA receptor activity.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) in antibacterial assays.
| Possible Cause | Recommended Action |
| Compound Degradation | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. Protect from light. |
| Resistant Bacterial Strain | Confirm the identity and expected susceptibility of your bacterial strain. |
| High Inoculum Density | Standardize the McFarland standard for your bacterial suspension to ensure a consistent starting cell number. |
| Inappropriate Assay Medium | Verify that the pH and composition of the medium do not inactivate the compound. |
Issue 2: Inconsistent dose-response curve in cell-based assays.
| Possible Cause | Recommended Action |
| Inaccurate Serial Dilutions | Calibrate pipettes and use fresh tips for each dilution. Perform dilutions in a consistent manner. |
| Cell Plating Inconsistency | Ensure even cell distribution in multi-well plates. Check for edge effects and consider not using the outer wells. |
| Variable Incubation Times | Use a precise timer for all incubation steps. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells. |
Experimental Protocols
Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of E. coli from an agar plate and inoculate into 5 mL of Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 4-6 hours).
-
Adjust the turbidity of the bacterial suspension with fresh MHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:150 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a 1 mg/mL stock solution of this compound in sterile deionized water.
-
Perform a two-fold serial dilution in a 96-well microtiter plate using MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound.
-
Include a positive control (bacteria with no compound) and a negative control (MHB with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Data Presentation
Table 1: Example of Batch-to-Batch Variability in MIC Assays
| Batch Number | MIC against E. coli (µg/mL) | Purity (%) | Date of Solution Preparation |
| Batch A | 8 | 99.5 | Fresh |
| Batch B | 16 | 98.2 | Stored 48h at 4°C |
| Batch C | 8 | 99.6 | Fresh |
This table is a hypothetical example to illustrate data presentation.
Visualizations
Caption: General workflow for a Minimum Inhibitory Concentration (MIC) assay.
References
Technical Support Center: Safe Handling and Disposal of 4-Aminoisoxazolidin-3-one
This guide provides essential safety information, handling procedures, and disposal guidelines for 4-Aminoisoxazolidin-3-one (also known as DL-Cycloserine) in a laboratory setting. Researchers, scientists, and drug development professionals should consult the specific Safety Data Sheet (SDS) provided by their supplier for the most accurate and detailed information.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical that requires careful handling. According to GHS classifications, it can be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2] Some suppliers also indicate more severe hazards, including toxicity if swallowed or in contact with skin, the potential to cause severe skin burns and eye damage, and being fatal if inhaled.[3] It may also cause respiratory irritation.[1][2] Always refer to the manufacturer-specific Safety Data Sheet (SDS) for the most accurate hazard information.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).[3][4]
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a NIOSH-approved respirator is necessary.[3]
Q3: How should I properly store this compound in the laboratory?
A3: Store the compound in a tightly closed container in a dry, well-ventilated place, protected from direct sunlight.[2]
Q4: What should I do in case of accidental exposure?
A4: In the event of accidental exposure, follow these first-aid measures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration or oxygen and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[2][5] If irritation persists, seek medical advice.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[2][5] Call a poison center or doctor for treatment advice.[2]
Q5: How do I handle a spill of this compound?
A5: For a small spill, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, closed container for disposal.[2] Ensure adequate ventilation and wear appropriate PPE. For large spills, follow your institution's emergency procedures.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or eye irritation after handling | Inadequate PPE or accidental exposure. | Immediately follow the first-aid procedures outlined in Q4. Review and improve handling procedures and PPE usage. |
| Caking or clumping of the solid compound | Improper storage (exposure to moisture). | Store in a tightly sealed container in a desiccator or a dry, well-ventilated area. |
| Uncertainty about disposal | Lack of clear institutional guidelines. | Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols. Do not dispose of down the drain or in regular trash. |
Quantitative Toxicity Data
| Compound | CAS Number | Toxicity Data | Species |
| This compound | 68-39-3 | Acute Oral Toxicity (LD50): 1100 mg/kg | Rat[5] |
Experimental Protocols
Protocol: Safe Weighing and Solution Preparation of this compound
-
Preparation:
-
Ensure the work area (e.g., a chemical fume hood or a designated weighing station with good ventilation) is clean and uncluttered.
-
Assemble all necessary equipment: analytical balance, weigh paper or boat, spatula, appropriate glassware, and solvent.
-
Don the required PPE: lab coat, safety goggles, and chemical-resistant gloves.
-
-
Weighing:
-
Tare the analytical balance with the weigh paper or boat.
-
Carefully transfer the desired amount of this compound from the stock container to the weigh paper using a clean spatula.
-
Avoid generating dust. If dust is unavoidable, perform this step in a chemical fume hood.
-
Record the exact weight.
-
-
Solution Preparation:
-
Transfer the weighed solid into the appropriate glassware (e.g., beaker or flask).
-
Add the solvent slowly while stirring to dissolve the compound.
-
If necessary, use a sonicator to aid dissolution.
-
Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.
-
-
Cleanup:
-
Clean the spatula and work area thoroughly.
-
Dispose of any contaminated weigh paper or other disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Logical flow for responding to accidental exposure to this compound.
References
Technical Support Center: Enhancing the Stability of 4-Aminoisoxazolidin-3-one Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 4-Aminoisoxazolidin-3-one (also known as D-cycloserine) formulations for research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively unstable compound, particularly in solution. As a solid, it is stable for at least four years when stored in a desiccated environment at -20°C.[1] However, it is sensitive to humidity and moderately sensitive to light.[2] Aqueous solutions are prone to degradation, especially under acidic or neutral conditions.[1][3]
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are:
-
Hydrolysis: Under mildly acidic conditions, the isoxazolidinone ring opens, hydrolyzing to D-serine and hydroxylamine.[4][5]
-
Dimerization: this compound can undergo dimerization to form a known impurity, the cycloserine dimer.[6][7] This process can be influenced by the solvent, with acetonitrile reported to promote dimerization.[7]
Q3: How does pH affect the stability of this compound solutions?
A3: The stability of this compound in solution is highly dependent on pH. It exhibits maximum stability in alkaline conditions, specifically at a pH of 11.5.[4][8][9] The highest rate of degradation is observed at a pH of 4.7.[8][9][10] Neutral solutions are also unstable and should be prepared immediately before use.[1][3]
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures accelerate the degradation of this compound. In the solid state, intense exothermic decomposition begins at temperatures around 135-145°C.[11] In solution, degradation rates increase with temperature. For instance, forced degradation studies are often conducted at elevated temperatures (e.g., 90°C) to accelerate the identification of degradation products.[12]
Q5: Is this compound sensitive to light?
A5: Yes, this compound is considered relatively sensitive to light.[2] Therefore, it is recommended to protect formulations from light to minimize photodegradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of potency in aqueous solution. | Unfavorable pH of the solution (acidic or neutral). | Adjust the pH of the formulation to the alkaline range (ideally pH 10-11.5) using a suitable buffer or alkalizing agent like sodium carbonate.[1][3] Prepare solutions fresh before each experiment. |
| High storage temperature. | Store stock solutions at -20°C and use them within one month.[13] For short-term storage (up to one week), solutions buffered to pH 10 can be stored at 2-8°C.[3] | |
| Formation of unknown peaks in HPLC analysis. | Degradation of the compound. | The primary degradation products are D-serine, hydroxylamine, and the cycloserine dimer.[5][6] Use a validated stability-indicating HPLC method to identify and quantify these impurities. |
| Dimerization in the analytical solvent. | Avoid using acetonitrile as a sample solvent, as it can promote dimerization.[7] Methanol is a recommended alternative. | |
| Inconsistent results in bioassays. | Degradation of the active compound in the culture medium. | Be aware that this compound degrades in culture media over time, which can affect the minimum inhibitory concentration (MIC) values in long-term assays.[14] Consider the degradation rate when interpreting results from multi-day experiments. |
| Physical changes in the solid form (e.g., discoloration, clumping). | Exposure to humidity. | Store the solid compound in a tightly sealed container with a desiccant at -20°C.[1] High humidity is a major factor in its deterioration.[15] |
| Exposure to light. | Store the solid compound in a light-resistant container.[2] |
Data on Formulation Stability
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 37°C
| pH | Buffer Ionic Strength | Degradation after 7 days (%) | Degradation after 15 days (%) | Degradation after 22 days (%) |
| 4.7 | 10-20 mM | >30% (Maximum degradation) | - | - |
| 7.0 | 10-20 mM | ~10% | ~20% | ~30% |
| 11.5 | 10-20 mM | No significant degradation | No significant degradation | No significant degradation |
Data synthesized from multiple sources.[8][9][10][13]
Table 2: Effect of Stabilizers on the Stability of Solid this compound Formulations under Accelerated Conditions (60°C/75% RH for 2 days)
| Formulation | Stabilizer | Weight Ratio (Drug:Stabilizer) | Remaining Drug (%) |
| Drug Powder Only | None | - | 1.7 ± 0.2 |
| Tablet | Calcium Hydroxide | 1:1 | 53.3 ± 2.2 |
| Tablet | Magnesium Oxide | 1:1 | >90% |
Data synthesized from multiple sources.[1][16]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound and its degradation products.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Sodium phosphate (Na₂HPO₄)
-
Ortho-phosphoric acid
-
Water (HPLC grade)
-
Zorbax SB Phenyl HPLC column (or equivalent)
2. Chromatographic Conditions:
-
Mobile Phase: 95:5 (v/v) mixture of 20mM Na₂HPO₄ (pH adjusted to 7 with ortho-phosphoric acid) and acetonitrile.[17]
-
Flow Rate: 1.0 mL/min[17]
-
Column Temperature: Ambient
-
Detection Wavelength: 335 nm (after derivatization) or 225 nm (for underivatized compound)[17][18]
-
Injection Volume: 20 µL
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase.
-
Forced Degradation Samples:
-
Acid Hydrolysis: Dissolve the sample in 1 M HCl and heat at 90°C.[12]
-
Base Hydrolysis: Dissolve the sample in 1 M NaOH and heat at 90°C.[12]
-
Oxidative Degradation: Treat the sample with a suitable oxidizing agent (e.g., hydrogen peroxide).
-
Photodegradation: Expose the sample to a light source (e.g., UV or fluorescent light).[12]
-
Thermal Degradation: Heat the solid sample at an elevated temperature (e.g., 60°C).[2]
-
-
Neutralize the acid and base-treated samples before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the parent compound and any degradation products by comparing their retention times and peak areas with the standard.
Protocol 2: Evaluation of Stabilizers in Solid Formulations
This protocol describes a method to assess the effectiveness of stabilizers in solid formulations of this compound.
1. Materials:
-
This compound
-
Stabilizers (e.g., calcium hydroxide, magnesium oxide)
-
Other excipients (e.g., binder, lubricant)
-
Tablet press
-
Stability chambers
2. Formulation Preparation:
-
Prepare physical mixtures of this compound and the stabilizer at different weight ratios (e.g., 1:0.5, 1:1, 1:2).[1]
-
Incorporate other necessary excipients for tableting.
-
Compress the mixtures into tablets using a tablet press.
3. Stability Study:
-
Place the tablets in stability chambers under accelerated conditions (e.g., 60°C and 75% relative humidity).[1][16]
-
Withdraw samples at predetermined time points (e.g., 24 hours, 48 hours).
4. Analysis:
-
At each time point, dissolve the tablets in a suitable solvent.
-
Analyze the amount of remaining this compound using the stability-indicating HPLC method described in Protocol 1.
-
Calculate the percentage of the remaining drug to evaluate the effectiveness of the stabilizer.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. BJNANO - Fabrication of nanocrystal forms of ᴅ-cycloserine and their application for transdermal and enteric drug delivery systems [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Initial characterization of D-cycloserine for future formulation development for anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deterioration of cycloserine in the tropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of indirect RP-HPLC method for enantiomeric purity determination of D-cycloserine drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Minimizing off-target effects of D-cycloserine in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of D-cycloserine (DCS) in cellular assays. It offers troubleshooting guides and frequently asked questions (FAQs) to help minimize off-target effects and ensure the reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of D-cycloserine?
A1: D-cycloserine is a structural analog of the amino acid D-alanine. Its primary on-target effects are the inhibition of two essential bacterial enzymes involved in peptidoglycan cell wall synthesis: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl)[1][2][3][4][5]. This antibiotic activity is crucial for its use in treating tuberculosis.
The most well-characterized off-target effect in mammalian cells is its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor in the central nervous system. DCS acts as a partial agonist at the glycine-binding site of the NMDA receptor's NR1 subunit[6][7][8][9][10]. This can lead to either agonistic or antagonistic effects depending on the concentration of DCS and the surrounding concentrations of the endogenous co-agonists, glycine and D-serine. Other reported off-target effects include the inhibition of kynurenine aminotransferases (KATs), enzymes involved in the kynurenine pathway of tryptophan metabolism, and branched-chain aminotransferase (BCAT)[11][12].
Q2: How can I minimize the NMDA receptor-mediated off-target effects of D-cycloserine in my experiments?
A2: To minimize NMDA receptor-mediated effects, consider the following strategies:
-
Dose-Response Analysis: Conduct a thorough dose-response analysis to identify the lowest effective concentration for your desired on-target effect while minimizing NMDA receptor modulation.
-
Co-agonist Supplementation: Depending on whether you want to mitigate agonistic or antagonistic effects, you can supplement your cell culture medium with D-serine or glycine. High concentrations of these co-agonists can help to outcompete D-cycloserine at the NMDA receptor binding site[6][13][14][15][16].
-
Use of NMDA Receptor Antagonists: As a control, you can co-incubate your cells with a specific NMDA receptor antagonist, such as AP5 or MK-801. If the observed effect is abolished in the presence of the antagonist, it is likely mediated by the NMDA receptor.
-
Cell Line Selection: If possible, use cell lines that express low levels of NMDA receptors.
Q3: What is the stability of D-cycloserine in cell culture medium and how should I prepare and store it?
A3: D-cycloserine is unstable in neutral or acidic aqueous solutions[17][18]. It can undergo hydrolysis and dimerization, which may affect its activity and lead to inconsistent results[19][20].
-
Preparation: It is highly recommended to prepare fresh solutions of D-cycloserine immediately before each experiment[17][21]. Dissolve D-cycloserine powder in sterile water or a buffer with a slightly alkaline pH (e.g., pH 8.0) to improve stability. Stock solutions can be prepared in DMSO at approximately 10 mg/mL or in PBS (pH 7.2) at up to 10 mg/mL[22].
-
Storage: For short-term storage, aqueous solutions buffered to pH 10 with sodium carbonate can be stored at 4°C for up to a week[18][21]. For longer-term storage, aliquot stock solutions and store them at -20°C for up to six months[18]. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than a day[22].
Q4: Can D-cycloserine interfere with common cell viability or reporter assays?
A4: Yes, D-cycloserine has the potential to interfere with certain assays:
-
Cell Viability Assays: As D-cycloserine can affect cellular metabolism, particularly in bacteria, it is important to validate its compatibility with metabolic-based viability assays like MTT or XTT. It is advisable to include appropriate vehicle controls and potentially use a non-metabolic viability assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).
-
Luciferase Reporter Assays: Some small molecules can directly inhibit or stabilize the luciferase enzyme, leading to false-positive or false-negative results[23][24][25][26]. It is crucial to perform a counterscreen where D-cycloserine is tested against the luciferase enzyme in a cell-free system to rule out direct interference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results | D-cycloserine degradation or dimerization in solution. | Prepare fresh D-cycloserine solutions for each experiment. Ensure proper storage of stock solutions (aliquoted at -20°C). Consider using a slightly alkaline buffer for dilution to improve stability[18][19][21]. |
| Variability in cell passage number or health. | Use cells within a consistent and narrow passage number range. Regularly check for mycoplasma contamination. Ensure cells are healthy and in the exponential growth phase before treatment. | |
| Unexpected cellular effects (e.g., changes in neuronal activity, altered cell morphology) | Off-target effects on NMDA receptors. | Perform a dose-response curve to find the optimal concentration. Co-treat with D-serine or glycine to compete for the NMDA receptor binding site[6][13][14][15][16]. Use specific NMDA receptor antagonists as controls. |
| Off-target effects on other enzymes (e.g., KATs, BCAT). | If possible, measure the activity of suspected off-target enzymes in your cellular model. Consider using alternative compounds with a more specific mechanism of action. | |
| Reduced efficacy of D-cycloserine's antibiotic effect | Supplementation of the medium with D-alanine. | Standard cell culture media may contain D-alanine, which can competitively inhibit the action of D-cycloserine on bacterial targets[1][2][3][4][27]. If studying its antibiotic properties, use a defined medium with controlled D-alanine levels. |
| D-cycloserine degradation over the course of a long-term experiment. | For long-term incubations, consider replenishing the D-cycloserine-containing medium periodically. Monitor the concentration of D-cycloserine in the medium over time using analytical methods like HPLC if possible[28][29]. | |
| Interference with assays | Direct inhibition or stabilization of reporter enzymes (e.g., luciferase). | Perform a cell-free assay with the purified reporter enzyme and D-cycloserine to check for direct interference[23][24][25][26]. |
| Alteration of cellular metabolism affecting viability readouts. | Use a non-metabolic endpoint for viability assessment (e.g., membrane integrity assay). Include proper controls to account for any metabolic effects of D-cycloserine. |
Quantitative Data Summary
The following tables summarize the effective concentrations of D-cycloserine for its on-target and off-target effects based on published literature. These values can serve as a starting point for designing your experiments.
Table 1: On-Target Effects (Antibacterial Activity)
| Target Enzyme | Organism | Inhibition Constant (Ki) / MIC | Reference(s) |
| Alanine Racemase | E. coli | Ki: 6.5 x 10⁻⁴ M | [30] |
| D-alanine:D-alanine Ligase | M. tuberculosis | Ki: 14 µM (for DCS binding to first D-Ala site) | [31] |
| D-alanine:D-alanine Ligase | M. tuberculosis | Ki: 25 µM (for DCS binding to second D-Ala site) | [31] |
| M. tuberculosis | Growth Inhibition | MIC: 5-20 µg/mL | [17] |
| E. coli | Growth Inhibition | Working Concentration: ~200 µg/mL | [17] |
| S. mutans | Growth Inhibition | Inhibitory effect observed, reversible with D-alanine | [4] |
Table 2: Off-Target Effects (Mammalian Systems)
| Target | System | Effective Concentration / Effect | Reference(s) |
| NMDA Receptor (glycine site) | Rat hippocampal slices | 20 µM enhanced NMDAR-dependent synaptic plasticity | [2] |
| NMDA Receptor (glycine site) | Oocytes expressing NMDA receptors | Partial agonist activity (40-50% of glycine) | [19][32] |
| Kynurenine Aminotransferase I (KAT I) | Human frontal cortex homogenate | 63.7 µM caused 66.1% inhibition | [11] |
| Kynurenine Aminotransferase II (KAT II) | Human frontal cortex homogenate | 63.7 µM caused 53.2% inhibition | [11] |
| Kynurenine Aminotransferase III (KAT III) | Human frontal cortex homogenate | 63.7 µM caused 71.3% inhibition | [11] |
| Branched-Chain Aminotransferase (MtIlvE) | M. tuberculosis (as a model) | Time- and concentration-dependent inactivation | [12] |
Experimental Protocols
Protocol 1: Assessing NMDA Receptor-Mediated Off-Target Effects in Neuronal Cell Culture
This protocol provides a general workflow to determine if an observed effect of D-cycloserine is mediated by the NMDA receptor.
-
Cell Culture: Plate neuronal cells (e.g., primary cortical neurons or a suitable cell line) at an appropriate density and allow them to adhere and differentiate.
-
Preparation of Compounds:
-
Prepare a stock solution of D-cycloserine in a suitable solvent (e.g., sterile water, DMSO).
-
Prepare stock solutions of an NMDA receptor antagonist (e.g., 50 mM D-AP5 in water) and a co-agonist (e.g., 100 mM D-serine in water).
-
-
Experimental Treatment:
-
Group 1 (Control): Treat cells with vehicle control.
-
Group 2 (DCS): Treat cells with the desired concentration of D-cycloserine.
-
Group 3 (DCS + Antagonist): Pre-incubate cells with the NMDA receptor antagonist for 30-60 minutes before adding D-cycloserine.
-
Group 4 (DCS + Co-agonist): Co-incubate cells with D-cycloserine and a high concentration of D-serine (e.g., 100 µM).
-
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform the desired functional assay (e.g., calcium imaging, electrophysiology, gene expression analysis).
-
Data Analysis: Compare the results between the different treatment groups. If the effect of D-cycloserine is significantly reduced or abolished in Group 3 and/or Group 4, it is likely mediated by the NMDA receptor.
Protocol 2: Evaluating the Reversal of D-cycloserine's Antibacterial Activity by D-alanine
This protocol is designed to confirm that the antibacterial effect of D-cycloserine is due to its intended mechanism of action.
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli) in a minimal medium to the early exponential phase.
-
Preparation of Compounds:
-
Prepare a stock solution of D-cycloserine in sterile water.
-
Prepare a stock solution of D-alanine in sterile water.
-
-
Experimental Setup (e.g., in a 96-well plate):
-
Well A (Control): Bacterial culture with vehicle.
-
Well B (DCS): Bacterial culture with an inhibitory concentration of D-cycloserine.
-
Well C (DCS + D-alanine): Bacterial culture with the same concentration of D-cycloserine as in Well B, and a molar excess of D-alanine.
-
Well D (D-alanine control): Bacterial culture with D-alanine only.
-
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria.
-
Measurement of Bacterial Growth: Measure the optical density (e.g., at 600 nm) at regular intervals to monitor bacterial growth.
-
Data Analysis: Compare the growth curves of the different conditions. If the inhibitory effect of D-cycloserine is rescued in the presence of D-alanine, it confirms that the antibiotic activity is on-target[1][2][3][4][27].
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. REVERSAL OF d-CYCLOSERINE INHIBITION OF BACTERIAL GROWTH BY ALANINE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INHIBITION OF THE GROWTH OF AGENTS OF THE PSITTACOSIS GROUP BY d-CYCLOSERINE AND ITS SPECIFIC REVERSAL BY d-ALANINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-Alanine metabolism is essential for growth and biofilm formation of Streptococcus mutans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics analysis identifies d-Alanine-d-Alanine ligase as the primary lethal target of d-Cycloserine in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glycine and D: -serine, but not D: -cycloserine, attenuate prepulse inhibition deficits induced by NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-Cycloserine in Neuropsychiatric Diseases: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-cycloserine, a positive modulator of the N-methyl-D-aspartate receptor, enhances performance of learning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IV glycine and oral D-cycloserine effects on plasma and CSF amino acids in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-Cycloserine lowers kynurenic acid formation--new mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. D-serine augments NMDA-NR2B receptor-dependent hippocampal long-term depression and spatial reversal learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients’ Anti-N-methyl-D-aspartate Receptor Antibodies in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. D-Cycloserine, 1 g, glass, CAS No. 68-41-7 | Antibiotics, -mycotics | Cell culture | Applications | Carl ROTH - International [carlroth.com]
- 19. Determination of d-Cycloserine Impurities in Pharmaceutical Dosage Forms: Comparison of the International Pharmacopoeia HPLC–UV Method and the DOSY NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The interaction of cycloserine with pyruvate and other biologically relevant alpha-ketoacids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. goldbio.com [goldbio.com]
- 26. Bioluminescent Firefly Luciferase Assays [sigmaaldrich.com]
- 27. ANTAGONISM OF d-CYCLOSERINE INHIBITION OF MYCOBACTERIAL GROWTH BY d-ALANINE - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
- 30. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. "Use of NMR Metabolomics to Analyze the Targets of D-cycloserine in My" by Steven M. Halouska, Ofelia Chacon et al. [digitalcommons.unl.edu]
Validation & Comparative
A Comparative Guide to the Enzyme Inhibitory Efficacy of D-cycloserine and L-cycloserine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory efficacy of D-cycloserine (DCS) and its enantiomer, L-cycloserine (LCS). Both isomers are known to inhibit a range of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are crucial for various metabolic pathways in bacteria and other organisms. Understanding the distinct inhibitory profiles of these two molecules is critical for the development of novel therapeutics and research tools. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the mechanisms of action.
Data Presentation: Quantitative Comparison of Inhibitory Efficacy
The following tables summarize the inhibitory constants of D-cycloserine and L-cycloserine against various enzymes, as well as their minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis.
| Enzyme Target | Organism | Inhibitor | Ki (μM) | kinact (s-1) | kinact/Ki (M-1s-1) | IC50 (μM) |
| Branched-Chain Aminotransferase (MtIlvE) | Mycobacterium tuberculosis | D-cycloserine | - | - | 0.12 | - |
| L-cycloserine | 88 | 4.5 x 10-4 | 7.32 | - | ||
| D-alanine:D-alanine ligase (MtDdl) | Mycobacterium tuberculosis | D-cycloserine | 14 (Ki,DCS1)25 (Ki,DCS2) | - | - | 370 |
| L-cycloserine | Not reported to inhibit | - | - | - | ||
| Cysteine Desulfurase (SaSufS) | Staphylococcus aureus | D-cycloserine | - | - | - | 2170 ± 920 |
| L-cycloserine | - | - | - | 62 ± 23 | ||
| Serine Palmitoyltransferase (SPT) | Sphingomonas paucimobilis | D-cycloserine | - | - | - | Less effective than LCS |
| L-cycloserine | - | - | - | More effective than DCS[1][2] |
| Organism | Inhibitor | MIC (μg/mL) |
| Mycobacterium tuberculosis | D-cycloserine | 2.3 |
| L-cycloserine | 0.3 |
Note: For MtIlvE, L-cycloserine is a significantly more potent inhibitor, with a second-order rate constant of inactivation approximately 61 times higher than that of D-cycloserine.[3] In the case of D-alanine:D-alanine ligase, D-cycloserine competitively inhibits D-Ala binding at two sites with similar affinity.[4][5] For cysteine desulfurase, L-cycloserine exhibits a much lower IC50 value, indicating greater potency.[6] L-cycloserine is also a more effective inhibitor of serine palmitoyltransferase.[1][2] This trend of L-cycloserine being a more potent inhibitor is also reflected in the MIC values against M. tuberculosis, where it is approximately 10-fold more effective than D-cycloserine.[3]
Experimental Protocols
This section details the methodologies used in key experiments to determine the inhibitory efficacy of D- and L-cycloserine.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of D- and L-cycloserine against Mycobacterium tuberculosis is determined using the broth microdilution method.[7][8]
-
Strain Preparation: An auxotrophic strain of M. tuberculosis H37Rv (e.g., mc26230, which requires pantothenate for growth) is cultured to mid-log phase.[3] The bacterial suspension is then diluted to a standardized concentration.
-
Drug Dilution: Serial two-fold dilutions of D-cycloserine and L-cycloserine are prepared in a suitable culture medium (e.g., Middlebrook 7H9 broth supplemented with 10% OADC) in 96-well microtiter plates.[7][9]
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. A drug-free well serves as a growth control.
-
Incubation: The plates are incubated at 37°C for a period of 14 to 21 days.[8]
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[3][7] Growth can be assessed visually or by using a growth indicator such as Alamar Blue or resazurin.[7][9]
Enzyme Inhibition Assays: Kinetic Analysis
The kinetic parameters of enzyme inhibition (Ki and kinact) are determined through time- and concentration-dependent inactivation assays. The following protocol is a general guideline for an enzyme like branched-chain aminotransferase (MtIlvE).[3]
-
Enzyme and Substrate Preparation: Purified recombinant enzyme is prepared at a specific concentration in a suitable buffer. The substrate and the inhibitors (D- and L-cycloserine) are also prepared in the same buffer.
-
Inactivation Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor for different time intervals.
-
Activity Measurement: At each time point, an aliquot of the enzyme-inhibitor mixture is withdrawn and added to a reaction mixture containing the substrate to measure the remaining enzyme activity. The reaction is initiated by the addition of the substrate.
-
Data Analysis: The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time for each inhibitor concentration. The observed inactivation rate constant (kobs) is determined from the slope of this plot.
-
Determination of Ki and kinact: A Kitz-Wilson replot is generated by plotting the reciprocal of kobs against the reciprocal of the inhibitor concentration. The values for Ki (the dissociation constant of the enzyme-inhibitor complex) and kinact (the maximal rate of inactivation) are then determined from the intercepts of this plot.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action of D-cycloserine on Bacterial Cell Wall Synthesis
D-cycloserine primarily targets two enzymes in the peptidoglycan biosynthesis pathway: Alanine Racemase (Alr) and D-alanine:D-alanine ligase (Ddl).
Caption: D-cycloserine inhibits Alanine Racemase and D-Ala:D-Ala Ligase.
Comparative Inhibition Mechanisms of D- and L-cycloserine on Cysteine Desulfurase (SufS)
The two enantiomers of cycloserine inhibit the PLP-dependent enzyme SufS through distinct mechanisms.
Caption: Distinct inhibitory mechanisms of D- and L-cycloserine on SufS.[10][11][12]
Experimental Workflow for Kinetic Analysis of Enzyme Inhibition
This diagram illustrates the general workflow for determining the kinetic parameters of enzyme inhibition by D- and L-cycloserine.
Caption: Workflow for determining enzyme inhibition kinetic parameters.
References
- 1. Inhibition of the PLP-dependent enzyme serine palmitoyltransferase by cycloserine: evidence for a novel decarboxylative mechanism of inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic mechanism and inhibition of Mycobacterium tuberculosis D-alanine:D-alanine ligase by the antibiotic D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Deterioration of Cycloserine in Drug Susceptibility Testing of Mycobacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 9. e-century.us [e-century.us]
- 10. Cycloserine enantiomers inhibit PLP-dependent cysteine desulfurase SufS via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
D-Cycloserine's Subtype-Selective Effects on NMDA Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of D-cycloserine's (DCS) effects on N-methyl-D-aspartate (NMDA) receptor subtypes. Supported by experimental data, this document details the compound's performance against other NMDA receptor modulators, outlines experimental protocols, and visualizes key pathways.
D-cycloserine, a well-known antibiotic, has garnered significant attention for its unique modulatory effects on NMDA receptors, which are crucial for synaptic plasticity, learning, and memory.[1][2] DCS acts as a partial agonist at the glycine-binding site on the GluN1 subunit of the NMDA receptor.[1][3] However, its efficacy is notably dependent on the type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) that co-assembles with the GluN1 subunit, leading to a complex pharmacological profile.[4][5]
Comparative Efficacy of D-Cycloserine at NMDA Receptor Subtypes
DCS exhibits a striking variability in its efficacy across different NMDA receptor subtypes. It functions as a partial agonist at receptors containing GluN2A, GluN2B, and GluN2D subunits, with its activity being lower than that of the endogenous co-agonist glycine.[5][6] In stark contrast, DCS acts as a "superagonist" at GluN2C-containing receptors, demonstrating an efficacy that surpasses that of glycine.[4][5][7] This subtype selectivity is a critical factor in its dose-dependent effects observed in both preclinical and clinical studies.[1][8]
| NMDA Receptor Subtype | D-Cycloserine Efficacy (as % of Glycine response) | Reference |
| GluN1/GluN2A | 35-90% | [4][5][6][7] |
| GluN1/GluN2B | 65-68% | [4][5][6][7] |
| GluN1/GluN2C | 190-200% | [4][5][6][7] |
| GluN1/GluN2D | ~94% | [5][7] |
Comparison with Other NMDA Receptor Modulators
The unique profile of DCS becomes more apparent when compared to other NMDA receptor modulators. While full agonists like glycine and D-serine activate all NMDA receptor subtypes more efficaciously (except for GluN2C in the case of DCS), they lack subtype selectivity. In contrast, antagonists like ketamine block the receptor channel non-selectively. Other partial agonists, such as 1-aminocyclobutane-1-carboxylic acid (ACBC), exhibit lower efficacy than DCS and can reduce the peak amplitude of evoked NMDA receptor-mediated postsynaptic responses, an effect not observed with DCS.[9][10]
| Compound | Mechanism of Action | Key Characteristics |
| D-Cycloserine | Partial agonist/Superagonist at the glycine site | Subtype-selective efficacy; "superagonist" at GluN2C-containing receptors.[4][7] |
| Glycine/D-Serine | Full agonist at the glycine site | Endogenous co-agonists, generally higher efficacy than DCS at non-GluN2C subtypes.[3] |
| 1-Aminocyclobutane-1-carboxylic acid (ACBC) | Lower efficacy partial agonist at the glycine site | Reduces peak amplitude and decay time of NMDA receptor-mediated currents to a greater extent than DCS.[9][10] |
| Ketamine | Non-competitive antagonist (channel blocker) | Blocks ion flow through the NMDA receptor channel, producing rapid but transient antidepressant effects.[8] |
| Glyx-13 (Rapastinel) | Partial agonist at the glycine site (~20% activity of glycine) | Shows memory-enhancing and antidepressant-like effects without tolerance development observed with repeated DCS dosing.[7] |
Experimental Protocols
The validation of D-cycloserine's effects on NMDA receptor subtypes relies on precise experimental methodologies. A key technique is the two-electrode voltage-clamp (TEVC) recording in Xenopus oocytes , which allows for the expression of specific NMDA receptor subunit combinations and the detailed characterization of agonist/modulator activity.
Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
Objective: To determine the efficacy and potency of D-cycloserine at specific NMDA receptor subtypes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNAs encoding the human GluN1 subunit and a specific GluN2 subunit (e.g., GluN2A, GluN2B, GluN2C, or GluN2D).[6]
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution (e.g., containing NaCl, KCl, HEPES, and CaCl2).
-
The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -40 mV to -70 mV.
-
-
Drug Application:
-
A saturating concentration of the agonist glutamate (or NMDA) is applied to the oocyte.[5]
-
Increasing concentrations of D-cycloserine are co-applied with the agonist.
-
The resulting inward current, mediated by the activation of the expressed NMDA receptors, is recorded.
-
-
Data Analysis:
-
The peak current response at each DCS concentration is measured.
-
Dose-response curves are generated, and the EC50 (half-maximal effective concentration) and maximal efficacy are calculated.
-
Efficacy is often expressed as a percentage of the maximal current elicited by a saturating concentration of glycine.[5][6]
-
Visualizing the Impact of D-Cycloserine
The following diagrams illustrate the signaling pathway of NMDA receptor activation and a typical experimental workflow for validating the effects of D-cycloserine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Cycloserine: An Evolving Role in Learning and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of d-Cycloserine Efficacy at the NR1/NR2C NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subunit specificity and mechanism of action of NMDA partial agonist D-cycloserine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-cycloserine in Schizophrenia: New Strategies for Improving Clinical Outcomes by Enhancing Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 4-Aminoisoxazolidin-3-one (D-cycloserine) with other Tuberculosis Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 4-Aminoisoxazolidin-3-one, clinically known as D-cycloserine, against other key tuberculosis (TB) drugs. The comparison focuses on their mechanisms of action, efficacy, and resistance profiles, supported by experimental data and detailed methodologies.
Introduction to this compound (D-cycloserine)
This compound, or D-cycloserine, is a broad-spectrum antibiotic used as a second-line agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3] Structurally, it is an analog of the amino acid D-alanine, which is a critical component of the bacterial cell wall.[1][2] This structural similarity is fundamental to its mechanism of action.
Mechanism of Action: A Comparative Overview
Tuberculosis drugs exhibit a variety of mechanisms to inhibit the growth of Mycobacterium tuberculosis. D-cycloserine's mode of action is distinct from many other anti-TB agents, which contributes to its utility in treating resistant strains.[3]
D-cycloserine targets the bacterial cell wall synthesis pathway. Specifically, it competitively inhibits two essential enzymes:
-
Alanine racemase (Alr): This enzyme converts L-alanine to D-alanine.[1][2]
-
D-alanine:D-alanine ligase (Ddl): This enzyme joins two D-alanine molecules.[1][2][4]
By inhibiting these enzymes, D-cycloserine depletes the pool of D-alanine-D-alanine dipeptides, which are essential building blocks for peptidoglycan synthesis, ultimately leading to a weakened cell wall and bacterial cell death.[1][2] This dual-targeting mechanism is believed to lower the frequency of spontaneous resistance development.[1]
In contrast, other major anti-TB drugs have different cellular targets:
-
Isoniazid (INH): A first-line prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[5][6][7] The activated form inhibits the synthesis of mycolic acids, which are unique and essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase (InhA).[5][6][7][8]
-
Rifampicin (RIF): Another first-line agent that inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription.[9][10][11][]
-
Bedaquiline (BDQ): A newer diarylquinoline drug that targets the proton pump of mycobacterial ATP synthase, leading to the depletion of the cell's energy supply.[13][14][15][16][17]
-
Pretomanid (PA-824): A nitroimidazole that requires activation by a deazaflavin-dependent nitroreductase (Ddn).[18][19][20] Once activated, it generates reactive nitrogen species, including nitric oxide, which have bactericidal effects.[18] It also inhibits mycolic acid synthesis.[18][21]
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data for D-cycloserine and comparator drugs.
| Drug | Class | Bactericidal/Bacteriostatic | Typical MIC Range (μg/mL) against M. tuberculosis | Key Resistance Genes |
| D-cycloserine | D-alanine analog | Bacteriostatic/Bactericidal (concentration-dependent) | 5 - 20 | alr, ddl (overexpression)[3] |
| Isoniazid | Hydrazide | Bactericidal (against replicating bacteria) | 0.025 - 0.05 | katG, inhA[6] |
| Rifampicin | Rifamycin | Bactericidal | 0.05 - 0.2 | rpoB[10] |
| Bedaquiline | Diarylquinoline | Bactericidal | 0.03 - 0.12 | atpE[17] |
| Pretomanid | Nitroimidazole | Bactericidal | 0.015 - 0.25 | ddn, fbiA, fbiB, fbiC[21] |
| Drug | Common Adverse Effects |
| D-cycloserine | Neuropsychiatric effects (e.g., anxiety, depression, psychosis), seizures, headache, dizziness.[1] |
| Isoniazid | Peripheral neuropathy, hepatotoxicity, rash, fever.[5] |
| Rifampicin | Hepatotoxicity, gastrointestinal upset, orange-red discoloration of body fluids.[22] |
| Bedaquiline | Nausea, arthralgia, headache, QT prolongation. |
| Pretomanid | Peripheral neuropathy, acne, vomiting, headache, hepatotoxicity.[19] |
Signaling Pathways and Mechanisms of Action Diagrams
The following diagrams, generated using Graphviz, illustrate the mechanisms of action for D-cycloserine and the comparator drugs.
Caption: Mechanism of action of D-cycloserine.
Caption: Mechanisms of action of comparator TB drugs.
Experimental Protocols
The following are standardized methodologies for key experiments in anti-tuberculosis drug evaluation.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. A common method is broth microdilution.
Protocol:
-
Preparation of Drug Solutions: Serially dilute the test compounds in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC) in a 96-well microtiter plate.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase in 7H9 broth. Adjust the bacterial suspension to a McFarland standard of 0.5, then dilute to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
Reading Results: The MIC is determined as the lowest drug concentration in which there is no visible growth. Growth can be assessed visually or by using a growth indicator like resazurin.
In Vivo Efficacy in a Murine Model
Animal models are crucial for evaluating the in vivo efficacy of anti-TB drug candidates. The mouse model of chronic TB infection is widely used.
Protocol:
-
Infection: Infect BALB/c mice via aerosol exposure with a low dose of M. tuberculosis (e.g., 100-200 CFU/lungs).
-
Treatment Initiation: Allow the infection to establish for 4-6 weeks to develop a chronic state.
-
Drug Administration: Administer the test compounds and controls (e.g., isoniazid, rifampicin) orally or via the appropriate route, typically once daily, five days a week, for 4-8 weeks.
-
Efficacy Assessment: At specified time points, euthanize cohorts of mice. Homogenize the lungs and spleen, and plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates.
-
Data Analysis: After 3-4 weeks of incubation at 37°C, count the CFUs. Efficacy is determined by the reduction in bacterial load in the organs of treated mice compared to untreated controls.
Caption: General workflow for anti-TB drug screening.
Conclusion
D-cycloserine (this compound) remains an important component of treatment regimens for MDR-TB due to its unique mechanism of action targeting bacterial cell wall synthesis. Its efficacy is well-established, though its use is often limited by neuropsychiatric side effects. In comparison to first-line drugs like isoniazid and rifampicin, and newer agents like bedaquiline and pretomanid, D-cycloserine offers a valuable alternative with no cross-resistance to these other classes. The continued study of its mechanism and the development of derivatives with improved safety profiles are important areas of ongoing research in the fight against tuberculosis.
References
- 1. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 2. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 3. Identification of novel mutations associated with cycloserine resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isoniazid - Wikipedia [en.wikipedia.org]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Rifampicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Rifampin: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tballiance.org [tballiance.org]
- 13. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 16. pa-824.com [pa-824.com]
- 17. Bedaquiline - Wikipedia [en.wikipedia.org]
- 18. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 19. Pretomanid - Wikipedia [en.wikipedia.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rifampin: Mechanism of Action [picmonic.com]
In Vitro Antibacterial Efficacy of 4-Aminoisoxazolidin-3-one Derivatives: A Comparative Analysis
For Immediate Release
A comprehensive in vitro comparison of various 4-Aminoisoxazolidin-3-one derivatives, also known as D-cycloserine analogs, reveals varying degrees of antibacterial potency. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of these compounds against common bacterial pathogens, providing a valuable resource for researchers and drug development professionals in the pursuit of novel antibacterial agents. The parent compound, D-cycloserine, is a known antibiotic that acts by inhibiting key enzymes in the bacterial cell wall synthesis pathway.[1] The derivatives explored in recent studies aim to improve upon the efficacy and spectrum of this foundational molecule.
Comparative Antibacterial Activity
The antibacterial efficacy of a selection of this compound derivatives is summarized below. The data, primarily focusing on N(2)-substituted D,L-cycloserine analogs, highlights the impact of different chemical modifications on their inhibitory activity against both Gram-positive and Gram-negative bacteria.
| Compound/Derivative | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/mL |
| D,L-Cycloserine (Parent Compound) | Escherichia coli | 64 |
| Staphylococcus aureus | 32 | |
| N(2)-Methyl-D,L-cycloserine | Escherichia coli | > 256 |
| Staphylococcus aureus | 128 | |
| N(2)-Ethyl-D,L-cycloserine | Escherichia coli | > 256 |
| Staphylococcus aureus | 128 | |
| N(2)-Propyl-D,L-cycloserine | Escherichia coli | > 256 |
| Staphylococcus aureus | 256 | |
| N(2)-Butyl-D,L-cycloserine | Escherichia coli | > 256 |
| Staphylococcus aureus | 256 | |
| N(2)-Allyl-D,L-cycloserine | Escherichia coli | > 256 |
| Staphylococcus aureus | 128 | |
| N(2)-Propargyl-D,L-cycloserine | Escherichia coli | > 256 |
| Staphylococcus aureus | 128 | |
| N(2)-Benzyl-D,L-cycloserine | Escherichia coli | > 256 |
| Staphylococcus aureus | > 256 | |
| N(2)-Acetyl-D,L-cycloserine | Escherichia coli | 128 |
| Staphylococcus aureus | 64 | |
| N(2)-Trifluoroacetyl-D,L-cycloserine | Escherichia coli | 64 |
| Staphylococcus aureus | 32 |
Data sourced from Kim et al., 2003.
In a separate study, fluoroacyl derivatives of D-cycloserine were synthesized and evaluated. The trifluoroacetamide derivative, in particular, demonstrated comparable MIC values to the parent antibiotic against a panel of Gram-positive and Gram-negative bacteria.[2]
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of an antimicrobial agent's effectiveness. The following is a detailed methodology for the broth microdilution method, a standard procedure for MIC determination.[3][4]
Broth Microdilution Method for MIC Determination:
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on appropriate agar plates overnight at 37°C.
-
Colonies are then used to inoculate a Mueller-Hinton broth (MHB).
-
The bacterial suspension is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
The this compound derivatives are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in MHB in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.
-
Control wells are included: a positive control (broth with bacteria, no drug) and a negative control (broth only).
-
The plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.
-
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
D-cycloserine and its derivatives exert their antibacterial effect by targeting the early stages of peptidoglycan synthesis in the bacterial cytoplasm.[1][5] This is a crucial pathway for maintaining the structural integrity of the bacterial cell wall. The primary targets are two key enzymes: Alanine Racemase (Alr) and D-alanine:D-alanine Ligase (Ddl).[5][6]
Caption: Mechanism of action of this compound derivatives.
The diagram illustrates how these compounds, as structural analogs of D-alanine, competitively inhibit Alanine Racemase, which is responsible for the conversion of L-alanine to D-alanine. They also inhibit D-alanine:D-alanine Ligase, the enzyme that joins two D-alanine molecules, a critical step in the formation of the peptidoglycan precursor. By disrupting these essential steps, the synthesis of the bacterial cell wall is halted, leading to cell lysis and death.
Experimental Workflow
The overall process for the in vitro comparison of this compound derivatives as antibacterial agents follows a structured workflow from synthesis to activity determination.
Caption: Experimental workflow for antibacterial agent comparison.
This logical progression ensures the generation of reliable and comparable data on the antibacterial potency of the synthesized compounds. The initial synthesis is followed by rigorous purification and structural confirmation. Parallelly, the target bacterial strains are cultured and prepared for the assay. The synthesized compounds are then tested using the broth microdilution method to determine their MIC values, which are subsequently analyzed and compared to evaluate their relative effectiveness.
References
- 1. Cycloserine | C3H6N2O2 | CID 6234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluorocontaining D-cycloserines. Synthesis and in vitro evaluation of antimicrobial and antiviral activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. N(2)-substituted D,L-cycloserine derivatives: synthesis and evaluation as alanine racemase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
Cross-study analysis of D-cycloserine's effectiveness in augmenting exposure therapy
A Comparative Guide for Researchers and Drug Development Professionals
D-cycloserine (DCS), a partial agonist at the N-methyl-D-aspartate (NMDA) receptor, has been the subject of extensive research as a potential cognitive enhancer to augment the effects of exposure-based therapy for anxiety, obsessive-compulsive, and trauma-related disorders. The underlying principle is that by modulating the NMDA receptor, which is crucial for synaptic plasticity and learning, DCS can facilitate the extinction of fear memories that are central to the therapeutic process of exposure therapy. This guide provides a comparative analysis of the effectiveness of DCS across various disorders, supported by data from key randomized controlled trials (RCTs) and meta-analyses.
Mechanism of Action: The NMDA Receptor and Fear Extinction
D-cycloserine's therapeutic potential in this context stems from its action on the glutamatergic system, specifically as a partial agonist at the glycine-binding site of the NMDA receptor.[1][2] This receptor is a critical component in the cellular mechanisms of learning and memory, including the process of fear extinction.[3][4] Fear extinction is not the erasure of the original fear memory but rather the formation of a new, inhibitory memory that competes with the fear response.[5] By enhancing NMDA receptor function, DCS is thought to strengthen the consolidation of this new extinction memory, thereby making exposure therapy more efficient and effective.[1][2][4]
Below is a diagram illustrating the proposed signaling pathway of D-cycloserine in facilitating fear extinction.
Comparative Efficacy Across Disorders: A Tabular Summary
The effectiveness of D-cycloserine augmentation has been found to vary across different anxiety and related disorders. The following tables summarize quantitative data from key randomized controlled trials.
Table 1: Social Anxiety Disorder (SAD)
| Study | N (DCS/Placebo) | DCS Dosage | Timing of Administration | Primary Outcome Measure(s) | Key Findings |
| Hofmann et al. (2006)[6] | 27 (12/15) | 50 mg | 1 hour before sessions 2-5 of 5 total sessions | Liebowitz Social Anxiety Scale (LSAS), Social Phobic Disorders-Severity Form (SPD-S) | DCS group showed significantly greater improvement on LSAS and SPD-S compared to placebo.[6] |
| Smits et al. (2013)[7] | 145 | 50 mg | 1 hour before 5 exposure sessions in a 12-session CBT protocol | Clinical Global Impression-Improvement (CGI-I) | DCS enhancement was specific to successful exposure sessions (low end-of-session fear).[7] |
| Hofmann et al. (2020)[8][9][10] | 152 | 50 mg | Pre-session, post-session, or tailored post-session | LSAS, SPD-S | Both pre- and post-session DCS were superior to placebo in reducing SAD symptoms.[8][9][10] |
Table 2: Panic Disorder
| Study | N (DCS/Placebo) | DCS Dosage | Timing of Administration | Primary Outcome Measure(s) | Key Findings |
| Otto et al. (2010)[11][12] | 31 | 50 mg | 1 hour before sessions 3-5 of 5 total sessions | Panic Disorder Severity Scale (PDSS), Clinician's Global Impression of Severity (CGI-S) | DCS group showed significantly better outcomes on PDSS and CGI-S at post-treatment and 1-month follow-up.[11][12] |
| Otto et al. (2016)[13][[“]] | 180 | 50 mg | 1 hour before the final 3 of 5 sessions | PDSS | DCS showed a benefit early in the trial, but this was not maintained at follow-up.[13][[“]] |
Table 3: Obsessive-Compulsive Disorder (OCD)
| Study | N (DCS/Placebo) | DCS Dosage | Timing of Administration | Primary Outcome Measure(s) | Key Findings |
| Wilhelm et al. (2008)[15][16][17] | 23 | 100 mg | 1 hour before 10 behavior therapy sessions | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | DCS group had significantly more improved OCD symptoms at mid-treatment compared to placebo.[15][16][17] |
| Storch et al. (2007)[18] | 30 (youth) | 25 mg or 50 mg (weight-adjusted) | 1 hour before 7 exposure and response prevention sessions | Children's Yale-Brown Obsessive Compulsive Scale (CY-BOCS) | Small-to-moderate, non-significant treatment effects in favor of DCS.[18] |
Table 4: Post-Traumatic Stress Disorder (PTSD)
| Study | N (DCS/Placebo) | DCS Dosage | Timing of Administration | Primary Outcome Measure(s) | Key Findings |
| Rothbaum et al. (2014)[1] | 156 | 50 mg | Before 5 virtual reality exposure (VRE) sessions | Clinician-Administered PTSD Scale (CAPS) | No overall difference between DCS and placebo; however, DCS enhanced outcomes in those who showed within-session learning.[1] |
| Difede et al. (2014)[19][20] | 25 | 100 mg | 90 minutes before each weekly VRE session | CAPS | DCS group showed earlier and greater improvement in PTSD symptoms, with large between-group effect sizes at post-treatment and 6-month follow-up.[19][20] |
| Litz et al. (2012)[21][22] | 26 | 50 mg | 30 minutes before sessions 2-5 of 6 total sessions | CAPS | DCS group experienced significantly less symptom reduction than the placebo group.[21][22] |
Experimental Protocols of Key Studies
A standardized experimental workflow for a randomized controlled trial investigating DCS-augmented exposure therapy is depicted below.
Detailed Methodologies
-
Hofmann et al. (2006) - Social Anxiety Disorder
-
Participants: 27 individuals with DSM-IV criteria for SAD and significant public speaking anxiety.[6]
-
Intervention: Five therapy sessions in individual or group format. The first session was introductory, followed by four sessions of exposure to public speaking with videotaped feedback.[6]
-
Drug Administration: 50 mg of DCS or placebo was administered one hour before each of the four exposure sessions.[6]
-
Assessments: Symptoms were assessed at baseline, post-treatment, and at a 1-month follow-up using self-report measures and clinician ratings.[6]
-
-
Wilhelm et al. (2008) - Obsessive-Compulsive Disorder
-
Participants: 23 patients with a primary diagnosis of OCD.[15][16][17]
-
Intervention: Ten sessions of behavior therapy conducted twice a week.[15][16][17]
-
Drug Administration: 100 mg of DCS or placebo was administered one hour before each behavior therapy session.[15][16][17]
-
Assessments: OCD symptoms were evaluated at baseline, mid-treatment, post-treatment, and at a 1-month follow-up.[17]
-
-
Rothbaum et al. (2014) - Post-Traumatic Stress Disorder
-
Participants: 156 Iraq and Afghanistan war veterans with PTSD.[1]
-
Intervention: An introductory session followed by five sessions of virtual reality exposure therapy.[1]
-
Drug Administration: 50 mg of DCS or placebo was administered before each of the five exposure sessions.[1]
-
Assessments: PTSD symptoms were assessed at pre- and post-treatment, and at 3, 6, and 12-month follow-ups.[1]
-
Moderators of D-Cycloserine Efficacy
Meta-analyses have identified several factors that may moderate the effectiveness of DCS augmentation.[23][24] These include the timing of administration, the dosage, the number of DCS-paired sessions, and the success of the exposure session itself. The relationship between these factors and treatment outcome is complex and warrants further investigation.
Key considerations for optimizing DCS augmentation include:
-
Timing: Administration 1-2 hours before an exposure session appears to be more effective than administration at other times.[25] However, some research suggests post-session administration can also be effective.[8][9][10]
-
Dosage: Lower doses (e.g., 50 mg) have generally been found to be effective, with higher doses not necessarily conferring additional benefit and potentially having antagonistic effects.[25]
-
Number of Sessions: The augmenting effect of DCS may be more pronounced in the earlier stages of therapy and may diminish with an increasing number of doses.[26]
-
Exposure Success: There is evidence to suggest that DCS may be more effective when administered after a successful exposure session, where fear levels have been significantly reduced.[7] Conversely, administering DCS after an unsuccessful exposure may potentially enhance the reconsolidation of the fear memory.[7]
Conclusion
The use of D-cycloserine to augment exposure therapy represents a promising translational approach from basic neuroscience to clinical practice. While the evidence is not uniformly positive across all disorders and studies, there is a clear indication that under specific conditions, DCS can enhance the therapeutic learning process that underlies exposure therapy. For researchers and drug development professionals, the focus should now shift towards elucidating the precise conditions under which DCS is most effective. This includes further investigation into optimal dosing strategies, the timing of administration relative to exposure sessions, and identifying patient characteristics that predict a favorable response. Such research will be crucial in refining this novel therapeutic strategy and personalizing treatment for individuals suffering from anxiety and related disorders.
References
- 1. A randomized, double-blind evaluation of D-cycloserine or alprazolam combined with virtual reality exposure therapy for posttraumatic stress disorder in Iraq and Afghanistan War veterans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. D-Cycloserine Effects on Extinction of Conditioned Responses to Drug-Related Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA Agonist D-Cycloserine Facilitates Fear Memory Consolidation in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Augmentation of exposure therapy with D-cycloserine for social anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D-cycloserine enhancement of exposure therapy for social anxiety disorder depends on the success of exposure sessions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medscape.com [medscape.com]
- 9. Dose Timing of D-Cycloserine to Augment Exposure Therapy for Social Anxiety Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Efficacy of d-cycloserine for enhancing response to cognitive-behavior therapy for panic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 13. RANDOMIZED TRIAL OF D-CYCLOSERINE ENHANCEMENT OF COGNITIVE-BEHAVIORAL THERAPY FOR PANIC DISORDER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Augmentation of behavior therapy with D-cycloserine for obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 18. A Preliminary Study of D-Cycloserine Augmentation of Cognitive-Behavioral Therapy in Pediatric Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. D-cycloserine augmentation of exposure therapy for post-traumatic stress disorder: a pilot randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A randomized placebo-controlled trial of D-cycloserine and exposure therapy for posttraumatic stress disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sites.bu.edu [sites.bu.edu]
- 23. A Meta-Analysis of D-Cycloserine in Exposure-Based Treatment: Moderators of Treatment Efficacy, Response, and Diagnostic Remission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Meta-Analysis of D-Cycloserine in Exposure-Based Treatment: Moderators of Treatment Efficacy, Response, and Diagnostic Remission - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Does D-Cycloserine Enhance Exposure Therapy for Anxiety Disorders in Humans? A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Meta-Analysis: D-cycloserine Augmentation of Behavioral Therapy for the Treatment of Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of D-cycloserine and Other NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity and neuronal function, is a double-edged sword. Its overactivation triggers excitotoxicity, a key pathological process in numerous neurodegenerative diseases and acute brain injuries. Consequently, modulating NMDA receptor activity has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of the neuroprotective effects of D-cycloserine, a partial agonist at the NMDA receptor's glycine site, with two other prominent NMDA receptor modulators: memantine and ketamine, both of which are channel blockers. We delve into their mechanisms of action, present supporting experimental data, and detail the methodologies employed in these pivotal studies.
Mechanism of Action: A Tale of Three Modulators
The neuroprotective effects of D-cycloserine, memantine, and ketamine stem from their distinct interactions with the NMDA receptor complex.
-
D-cycloserine (DCS) acts as a partial agonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1][2] Its effect is dose-dependent; at low doses, it can enhance NMDA receptor function, which is thought to promote neuroplasticity and the production of neurotrophic factors.[3][4] This enhancement of receptor function may contribute to its neuroprotective effects observed in models of traumatic brain injury.[3]
-
Memantine is an uncompetitive, low-to-moderate affinity open-channel blocker of the NMDA receptor.[5] A key feature of its mechanism is its preferential blockade of extrasynaptic NMDA receptors, which are strongly linked to excitotoxic cell death pathways, while relatively sparing synaptic NMDA receptors involved in normal physiological neurotransmission.[6][7] This selectivity is thought to contribute to its favorable clinical safety profile.[7] Interestingly, at lower, neuroprotective concentrations, memantine's effects may also be mediated through a nicotinic pathway involving the activation of PI3K/Akt signaling, independent of direct NMDA receptor antagonism.[5]
-
Ketamine , like memantine, is a non-competitive NMDA receptor channel blocker.[8] However, it exhibits less selectivity for extrasynaptic receptors compared to memantine.[6] Its neuroprotective effects, particularly at sub-anesthetic doses, are linked to the blockade of NMDA receptors on GABAergic interneurons, leading to a surge in glutamate release. This glutamate surge preferentially activates AMPA receptors, triggering the release of brain-derived neurotrophic factor (BDNF) and subsequent activation of the mTOR signaling pathway, which promotes synaptogenesis and cell survival.[9][10][11][12]
Comparative Neuroprotective Efficacy: Quantitative Data
Direct head-to-head comparative studies of D-cycloserine, memantine, and ketamine for neuroprotection are limited. However, data from individual and some comparative studies provide insights into their relative efficacy in various models of neuronal injury. The following tables summarize key quantitative findings.
| In Vivo Neuroprotection: Stroke Models | ||||
| Compound | Animal Model | Dosage | Primary Outcome | Neuroprotective Effect |
| Memantine | Rat (MCAO) | 10 mg/kg, i.p. | Infarct Volume | Significant reduction (p < 0.001) |
| MK-801 (Ketamine analog) | Rat (MCAO) | 1 mg/kg, i.p. | Infarct Volume | Significant reduction (p < 0.001) |
| D-cycloserine | Mouse (Closed Head Injury) | Not specified | Functional Recovery (NSS) | Significant improvement |
| Ketamine (with Nicotinamide) | Rat (MCAO) | Not specified | Infarct Volume | Decreased to 83.8 ± 35.2 mm³ from 223.8 ± 10.6 mm³ (control) |
Note: MCAO refers to Middle Cerebral Artery Occlusion, a common model for inducing focal ischemic stroke. NSS refers to Neurological Severity Score. Data for Memantine and MK-801 are from a direct comparative study.[13] Data for D-cycloserine and Ketamine are from separate studies.[3][14]
| In Vitro Neuroprotection: Excitotoxicity Models | ||||
| Compound | Cell Model | Insult | Assay | Neuroprotective Effect |
| Memantine | Rat Cortical Neurons | NMDA | MTT & LDH | IC50: 0.13 µmol/L (MTT), 0.1 µmol/L (LDH) |
| Ifenprodil (NR2B antagonist) | Rat Cortical Neurons | NMDA | MTT & LDH | IC50: 0.13 µmol/L (MTT), 0.1 µmol/L (LDH) |
| D-cycloserine | SH-SY5Y cells | AlCl₃ | WST-8 & LDH | Significant protection (P < 0.05) |
Note: MTT and WST-8 assays measure cell viability, while the LDH assay measures cytotoxicity. IC50 represents the concentration at which 50% of the maximal protective effect is observed. Data for Memantine and Ifenprodil are from the same study.[1] Data for D-cycloserine is from a separate study.[15]
Signaling Pathways in Neuroprotection
The neuroprotective actions of these NMDA receptor modulators are mediated by distinct intracellular signaling cascades.
D-cycloserine: Enhancing Neurotrophic Support
D-cycloserine's neuroprotective effect, particularly in the context of traumatic brain injury, is associated with the restoration of Brain-Derived Neurotrophic Factor (BDNF) levels.[3] BDNF is a crucial neurotrophin that supports neuronal survival, growth, and differentiation.
D-cycloserine's neuroprotective signaling pathway.
Memantine: Preferential Blockade and Pro-Survival Signaling
Memantine's primary neuroprotective mechanism involves the preferential blockade of extrasynaptic NMDA receptors, thereby inhibiting excitotoxic signaling while preserving synaptic function.[6][7] Additionally, at lower concentrations, it can activate a pro-survival pathway involving PI3K/Akt, which is independent of its NMDA receptor antagonism.[5]
Memantine's dual neuroprotective signaling pathways.
Ketamine: Disinhibition and Trophic Factor Upregulation
Ketamine's neuroprotective effects are linked to a cascade initiated by the blockade of NMDA receptors on inhibitory interneurons. This disinhibition leads to a glutamate surge, AMPA receptor activation, BDNF release, and subsequent activation of the mTOR pathway, promoting synaptogenesis and neuronal resilience.[9][10][11][12]
Ketamine's neuroprotective signaling cascade.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of these NMDA receptor modulators.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is widely used to mimic focal ischemic stroke.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure:
-
Anesthesia is induced (e.g., with isoflurane).
-
A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA and CCA are ligated.
-
A nylon monofilament with a rounded tip is introduced into the ICA via an incision in the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
Drug Administration: The test compound (e.g., memantine 10 mg/kg or MK-801 1 mg/kg) is administered intraperitoneally at a specific time point relative to the MCAO, for instance, 15 minutes after the onset of occlusion.[13]
-
Outcome Measurement (Infarct Volume):
-
24 hours post-MCAO, animals are euthanized, and brains are removed.
-
The brain is sectioned into coronal slices (e.g., 2 mm thick).
-
Slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
The area of infarction in each slice is measured using image analysis software, and the total infarct volume is calculated.
-
Workflow for the MCAO in vivo neuroprotection model.
In Vitro Model: NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This model assesses the ability of compounds to protect neurons from glutamate-induced cell death.
-
Cell Culture: Primary cortical neurons are harvested from embryonic rat brains and cultured for a specific period (e.g., 12-14 days) to allow for maturation and synapse formation.
-
Experimental Procedure:
-
Cultures are pre-incubated with the test compound (e.g., memantine or ifenprodil at various concentrations) for a defined period (e.g., 1 hour).
-
Excitotoxicity is induced by exposing the neurons to a high concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) for a set duration (e.g., 10 minutes).
-
The NMDA-containing medium is then washed out, and the cells are returned to their original culture medium containing the test compound.
-
-
Outcome Measurement (Cell Viability/Toxicity):
-
MTT Assay: 24 hours after the insult, MTT reagent is added to the cultures. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product, which is quantified by measuring the absorbance at a specific wavelength. Higher absorbance indicates greater cell viability.
-
LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium from damaged cells is measured. A colorimetric reaction is used to quantify LDH activity, with higher absorbance indicating greater cytotoxicity.
-
Workflow for the in vitro excitotoxicity neuroprotection model.
Conclusion
D-cycloserine, memantine, and ketamine all demonstrate neuroprotective properties through their modulation of the NMDA receptor, albeit via distinct mechanisms. D-cycloserine appears to act by enhancing neurotrophic support, making it a potential candidate for promoting recovery after brain injury. Memantine's preferential blockade of extrasynaptic NMDA receptors and its alternative pro-survival signaling pathway highlight its potential for chronic neurodegenerative conditions where excitotoxicity is a contributing factor. Ketamine's ability to induce a rapid increase in BDNF and activate mTOR signaling suggests its utility in acute settings and for conditions where rapid synaptogenesis is beneficial, though its psychotomimetic side effects are a consideration.
The choice of an optimal NMDA receptor modulator for neuroprotection will likely depend on the specific pathological context, the desired therapeutic window, and the relative importance of preventing acute cell death versus promoting long-term recovery and plasticity. Further head-to-head comparative studies in standardized models are warranted to more definitively delineate the relative neuroprotective efficacy of these promising compounds.
References
- 1. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-cycloserine improves functional recovery and reinstates long-term potentiation (LTP) in a mouse model of closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-cycloserine, a positive modulator of the N-methyl-D-aspartate receptor, enhances performance of learning tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Memantine has a nicotinic neuroprotective pathway in acute hippocampal slices after an NMDA insult - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Role of BDNF-mTORC1 Signaling Pathway in Female Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BDNF Release Is Required for the Behavioral Actions of Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reduction of edema and infarction by Memantine and MK-801 after focal cerebral ischaemia and reperfusion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Nicotinamide and ketamine reduce infarct volume and DNA fragmentation in rats after brain ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Assessment of the neuroprotective potential of d-cycloserine and l-serine in aluminum chloride-induced experimental models of Alzheimer’s disease: In vivo and in vitro studies [frontiersin.org]
Navigating the Analytical Landscape: A Comparative Guide to Quantifying 4-Aminoisoxazolidin-3-one in Biological Samples
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents and their metabolites is a cornerstone of pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of validated analytical methods for measuring 4-Aminoisoxazolidin-3-one, a key metabolite of the antibiotic D-cycloserine, in biological matrices.
This compound, also known as D-cycloserine, is a second-line antibiotic used in the treatment of tuberculosis. Monitoring its concentration in biological fluids is crucial for optimizing dosage regimens, ensuring therapeutic efficacy, and minimizing potential toxicity. This guide delves into the two predominant analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will objectively compare their performance based on published experimental data, provide detailed methodologies, and visualize the experimental workflows and logical relationships to aid in method selection.
Quantitative Performance at a Glance
The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for representative LC-MS/MS and HPLC-UV methods for the quantification of this compound in human plasma.
| Validation Parameter | LC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.20 - 20 µg/mL[1] | 5.0 - 50.0 µg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 0.20 µg/mL[1] | 5.0 µg/mL[2] |
| Intra-day Precision (%RSD) | < 15% | < 10%[2] |
| Inter-day Precision (%RSD) | < 15% | < 10%[2] |
| Accuracy (% Recovery) | Within ±15% of nominal value | 102% to 109%[2] |
| Internal Standard | Cytosine[1] | Not specified |
| Sample Volume | 100 µL of human plasma[1] | Not specified, but typically larger than LC-MS/MS |
Visualizing the Analytical Process
To better understand the practical application of these methods, the following diagrams illustrate the general experimental workflow and a comparison of the two techniques.
Detailed Experimental Protocols
For scientists looking to implement these methods, the following sections provide detailed experimental protocols based on published literature.
Protocol 1: LC-MS/MS Method for this compound in Human Plasma
This protocol is adapted from a validated method for the estimation of cycloserine in human plasma.[1]
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma in a pre-labeled tube, add the internal standard (Cytosine).
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography Conditions
-
Column: BDS Hypersil C18 (150 × 4.6 mm, 5 µm)[1].
-
Mobile Phase: A mixture of 0.2% formic acid in water, methanol, and acetonitrile (70:15:15, v/v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Cycloserine): Precursor ion (m/z) → Product ion (m/z). Specific values would need to be optimized.
-
Cytosine (Internal Standard): Precursor ion (m/z) → Product ion (m/z). Specific values would need to be optimized.
-
-
Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.
4. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of this compound into blank plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples.
Protocol 2: HPLC-UV Method for this compound in Human Plasma
This protocol is based on a described method for the determination of cycloserine in human plasma.[2]
1. Sample Preparation (Solid-Phase Extraction)
-
Similar to the LC-MS/MS protocol, utilize solid-phase extraction to isolate the analyte from the plasma matrix.
2. High-Performance Liquid Chromatography Conditions
-
Column: Reverse phase T3 column (150 mm)[2].
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for adequate separation.
-
Flow Rate: 0.4 mL/min[2].
-
Column Temperature: 30 °C[2].
-
Injection Volume: Typically 20-50 µL.
-
UV Detection Wavelength: 240 nm[2].
3. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking known amounts of this compound into blank plasma.
-
Analyze QC samples at a minimum of three concentration levels (low, medium, high) to ensure the accuracy and precision of the analytical run.
Conclusion: Selecting the Right Tool for the Job
Both LC-MS/MS and HPLC-UV are robust and reliable methods for the quantification of this compound in biological samples. The choice between them often depends on the specific requirements of the study.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies requiring low limits of quantification and high specificity, especially when dealing with complex biological matrices. Its high throughput capabilities are also advantageous for large-scale clinical trials.[1]
-
HPLC-UV is a more accessible and cost-effective technique. While it may have a higher limit of quantification compared to LC-MS/MS, it can be perfectly suitable for studies where the expected concentrations of this compound are within its linear range.[2] Its simplicity and robustness make it a workhorse in many analytical laboratories.
Ultimately, the decision should be guided by the required sensitivity, the complexity of the sample matrix, available instrumentation, and budgetary considerations. For regulated bioanalysis supporting drug development, the high sensitivity and selectivity of LC-MS/MS are generally preferred. For routine therapeutic drug monitoring where concentrations are expected to be higher, a well-validated HPLC-UV method can provide accurate and reliable results.
References
A comparative study of different synthesis routes for 4-Aminoisoxazolidin-3-one
For Researchers, Scientists, and Drug Development Professionals
4-Aminoisoxazolidin-3-one, a compound of significant interest in medicinal chemistry, is accessible through various synthetic strategies. This guide provides a comparative overview of prominent chemical and biosynthetic routes, offering insights into their respective methodologies, yields, and starting materials. The information presented is intended to assist researchers in selecting the most suitable synthesis for their specific applications, considering factors such as enantiomeric purity, scalability, and reagent availability.
Chemical Synthesis Routes: A Tale of Two Precursors
Chemical syntheses of this compound have evolved significantly, with modern approaches favoring readily available and chiral starting materials to ensure the desired stereochemistry of the final product. Two major strategies have emerged, one starting from D-serine and another from α-amino-β-chloropropionic acid.
Synthesis from D-Serine
Recent advancements in the synthesis of this compound, particularly its D-enantiomer (D-cycloserine), have focused on utilizing the inexpensive and chiral precursor, D-serine.[1][2] These methods are attractive due to their efficiency and the mild reaction conditions employed.[2] Three distinct and efficient routes starting from D-serine have been developed, each involving a key cyclization step.[2] Notably, two of these routes can be performed as one-pot operations, simplifying the overall process.[2]
A representative synthesis starting from a D-serine derivative involves the reaction of N-Boc-O-tosyl-D-serine methyl ester with hydroxylamine. The resulting intermediate undergoes cyclization to yield the protected this compound, which is then deprotected to afford the final product.
Synthesis from α-Amino-β-chloropropionic Acid
A more traditional, patented approach involves a multi-step synthesis commencing with α-amino-β-chloropropionic acid.[3] This method can be adapted to produce either the racemic mixture or the optically active enantiomers, depending on the chirality of the starting material.[3]
The key steps in this process include the reaction of α-amino-β-chloropropionic acid with phosgene to form an N-carboanhydride intermediate (4-chloromethyl-2,5-dioxo-oxazolidine).[3] This intermediate is then reacted with hydroxylamine to yield α-amino-β-chloropropionohydroxamic acid.[3] The final step involves the cyclization of this hydroxamic acid derivative using a basic agent to furnish this compound.[3]
Biosynthesis and Enzymatic Synthesis
Nature offers its own elegant route to D-cycloserine, which is produced by several species of Streptomyces.[4][5] The biosynthetic pathway involves a ten-gene cluster.[1] Key enzymes in this pathway, such as O-ureido-L-serine synthase and D-cycloserine synthetase, have been identified and utilized to establish an in-vitro synthesis system.[5] This enzymatic approach allows for the synthesis of D-cycloserine from O-ureido-D-serine in a process that is dependent on the presence of Mg(II) and ATP.[5]
Comparative Data of Synthesis Routes
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| From D-Serine | D-Serine | Varies depending on the specific route; may include protecting groups (e.g., Boc), activating agents (e.g., tosyl chloride), and hydroxylamine.[2] | Good yields reported.[2] | Utilizes a readily available and inexpensive chiral precursor; can be performed as a one-pot synthesis; employs mild reaction conditions.[2] | Requires multiple protection and deprotection steps in some variations. |
| From α-Amino-β-chloropropionic Acid | α-Amino-β-chloropropionic acid | Phosgene, hydroxylamine, basic agent (e.g., triethylamine, alkali metal alcoholate).[3] | Not explicitly quantified in the provided text. | Can produce both racemic and optically active forms.[3] | Involves the use of highly toxic phosgene; multi-step process.[3] |
| Biosynthesis/Enzymatic | L-serine and L-arginine (in vivo)[1]; O-ureido-D-serine (in vitro)[5] | Specific enzymes (e.g., O-ureido-L-serine synthase, D-cycloserine synthetase), Mg(II), ATP.[5] | Not explicitly quantified in the provided text. | Highly specific for the D-enantiomer; environmentally friendly. | May require complex enzyme isolation and purification; potentially lower volumetric productivity compared to chemical synthesis. |
Experimental Protocols
General Procedure for Synthesis from α-Amino-β-chloropropionic Acid
Step 1: Formation of N-carboanhydride α-Amino-β-chloropropionic acid is suspended in an inert organic solvent such as dioxane or tetrahydrofuran.[3] Phosgene is then introduced into the suspension.[3] The reaction mixture is stirred, and the temperature may rise.[3] After the reaction is complete, the solvent is evaporated in vacuo to yield the crystalline N-carboanhydride (4-chloromethyl-2,5-dioxo-oxazolidine).[3] The crude product can be purified by crystallization.[3]
Step 2: Formation of α-Amino-β-chloropropionohydroxamic acid The N-carboanhydride is dissolved in a suitable solvent like ethanol.[3] A solution of hydroxylamine (or a salt thereof) in a solvent such as ethanol or water is added to the N-carboanhydride solution, typically at a cooled temperature (e.g., 0-5 °C).[3] The reaction leads to the evolution of carbon dioxide and the precipitation of α-amino-β-chloropropionohydroxamic acid.[3] The product is then collected by filtration and washed.[3]
Step 3: Cyclization to this compound α-Amino-β-chloropropionohydroxamic acid is suspended in a solvent like water.[3] A basic agent, such as triethylamine, is added dropwise to the suspension while stirring.[3] The reaction is typically maintained at a controlled temperature (e.g., 30-34 °C).[3] After the starting material dissolves, the solution is filtered and the pH is adjusted to 6.1-6.2 with an acid like hydrochloric acid.[3] The addition of a solvent like ethanol induces crystallization of the final product, this compound.[3]
Visualizing the Synthetic Workflows
Caption: Workflow for the synthesis of this compound from D-Serine.
Caption: Synthesis of this compound from α-Amino-β-chloropropionic acid.
Caption: Biosynthetic pathway of D-cycloserine.
References
- 1. Cycloserine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents [patents.google.com]
- 4. D-Cycloserine synthesis - chemicalbook [chemicalbook.com]
- 5. Establishment of an In Vitro d-Cycloserine-Synthesizing System by Using O-Ureido-l-Serine Synthase and d-Cycloserine Synthetase Found in the Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Power of D-cycloserine: A Comparative Guide to Combination Antibiotic Therapy
For Immediate Release
In an era where antimicrobial resistance poses a significant threat to global health, the strategic combination of existing antibiotics offers a promising avenue to enhance therapeutic efficacy. This guide provides a comprehensive evaluation of the synergistic effects of D-cycloserine (DCS), a broad-spectrum antibiotic, with other antimicrobial agents. By targeting the early stages of bacterial cell wall synthesis, D-cycloserine creates opportunities for synergistic interactions that can overcome resistance mechanisms and potentiate the activity of partner drugs. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of key combinations, supporting experimental data, and methodologies.
D-cycloserine: Mechanism of Action
D-cycloserine, an analog of the amino acid D-alanine, inhibits two essential enzymes in the cytoplasmic stage of peptidoglycan synthesis: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[1] This dual inhibition disrupts the formation of the D-Ala-D-Ala dipeptide, a critical building block for the bacterial cell wall, leading to bacteriostatic or bactericidal effects.[1] This unique mechanism of action makes D-cycloserine a valuable component in combination therapies, particularly against drug-resistant bacteria.
I. Synergistic Effect of D-cycloserine and Vancomycin against Vancomycin-Resistant Staphylococcus aureus (VRSA)
The combination of D-cycloserine and vancomycin has shown significant synergistic activity against vancomycin-highly resistant S. aureus (VRSA) strains that do not possess the van gene cluster.[2][3][4][5][6] This synergy is particularly relevant for VRSA strains that have developed resistance through mechanisms other than the acquisition of the van genes, which confer resistance by altering the peptidoglycan precursor target of vancomycin.
Quantitative Data Summary
| Bacterial Strain | Antibiotic | MIC (µg/mL) Alone | MIC (µg/mL) in Combination | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| S. aureus 16038 (van- VISA) | Vancomycin | - | - | 0.5 | Synergy | [5] |
| D-cycloserine | 32 | 8 | [5] | |||
| VanA-type strains | Vancomycin + D-cycloserine | - | - | 5 | Antagonism | [3][4][5] |
| VanB-type strains | Vancomycin + D-cycloserine | - | - | 3 | Antagonism | [3][4][5] |
Note: A Fractional Inhibitory Concentration (FIC) Index of ≤0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, >1 to ≤4 indicates indifference, and >4 indicates antagonism.[7]
Experimental Protocol: Checkerboard Synergy Assay
The synergistic interaction between D-cycloserine and vancomycin is typically evaluated using the checkerboard microdilution method.[8]
-
Preparation of Antibiotic Solutions: Stock solutions of D-cycloserine and vancomycin are prepared and serially diluted.
-
Microtiter Plate Setup: A 96-well microtiter plate is prepared with varying concentrations of both antibiotics. One antibiotic is serially diluted along the x-axis, and the other is diluted along the y-axis, creating a matrix of concentration combinations.
-
Bacterial Inoculum: The VRSA strain of interest is cultured to a 0.5 McFarland turbidity standard and then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[8]
-
Incubation: The plate is incubated at 35°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic, alone or in combination, that visibly inhibits bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.[7][8]
Signaling Pathway and Mechanism of Synergy
The synergy between D-cycloserine and vancomycin in van-negative VRSA is attributed to a dual assault on the peptidoglycan synthesis pathway.
References
- 1. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 2. D-cycloserine increases the effectiveness of vancomycin against vancomycin-highly resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opposite effect of vancomycin and D-Cycloserine combination in both vancomycin resistant Staphylococcus aureus and enterococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
A Head-to-Head Showdown: D-cycloserine Versus Other Cognitive Enhancers in Preclinical Arenas
For researchers, scientists, and drug development professionals, the quest for effective cognitive enhancers is a continuous journey. Among the contenders, D-cycloserine (DCS), a partial agonist of the NMDA receptor, has shown promise. This guide provides an objective, data-driven comparison of D-cycloserine with other notable cognitive enhancers in preclinical models, offering a comprehensive overview of their relative performance and the experimental context of these findings.
At a Glance: Comparative Efficacy of Cognitive Enhancers
The following tables summarize quantitative data from preclinical studies, offering a head-to-head comparison of D-cycloserine with other cognitive enhancers across various cognitive domains. It is important to note that these data are compiled from different studies and direct, simultaneous head-to-head trials are limited.
Table 1: D-cycloserine vs. Aniracetam in a Scopolamine-Induced Amnesia Model
| Cognitive Enhancer | Animal Model | Cognitive Task | Dosage | Key Finding |
| D-cycloserine | Rat | Passive Avoidance | 6 mg/kg (acute) | Reversed scopolamine-induced deficits[1] |
| Aniracetam | Rat | Passive Avoidance | 50 mg/kg (acute) | Did not influence scopolamine-induced amnesia[1] |
Table 2: D-cycloserine in a Model of Age-Related Cognitive Decline
| Cognitive Enhancer | Animal Model | Cognitive Task | Dosage | Key Finding |
| D-cycloserine | Aged Fischer-344 Rats (24 months old) | Water Maze (Place Discrimination & Repeated Acquisition) | 3, 10, 30 mg/kg | Improved performance in both tasks[2] |
Table 3: Performance of Other Cognitive Enhancers in Preclinical Models
| Cognitive Enhancer | Class | Animal Model | Cognitive Task | Dosage | Key Finding |
| Aniracetam | Ampakine | Rats with entorhinal cortex lesions | Radial Maze | 50 mg/kg (10 days) | Produced beneficial effects[1] |
| Aniracetam | Ampakine | Healthy C57BL/6J Mice | Morris Water Maze, Fear Conditioning, Accelerating Rotarod | 50 mg/kg (daily) | No significant difference compared to placebo[3][4] |
| Modafinil | Eugeroic | Healthy, non-sleep deprived humans | Digit Span, Visual Pattern Recognition Memory, Spatial Planning, Stop-Signal Reaction Time | 100 mg or 200 mg | Significantly enhanced performance[5][6] |
| Donepezil | Cholinesterase Inhibitor | APPSWE mice (Alzheimer's model) | Recognition Memory | Efficacious doses | Improved recognition memory[7] |
Delving into the Details: Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies. Below are detailed protocols for the key experiments cited.
Morris Water Maze Test
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.
Apparatus:
-
A large circular pool (typically 1.5-2 meters in diameter) filled with water made opaque with non-toxic paint or milk powder.
-
An escape platform submerged just below the water surface.
-
Various extra-maze visual cues are placed around the room to serve as spatial references.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded. This is repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
Novel Object Recognition Test
This task assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects and one novel object.
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena to acclimate to the environment.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period. The time spent exploring each object is recorded.
-
Test Phase (T2): After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar versus the novel object is measured. A preference for the novel object indicates successful memory of the familiar one.
Passive Avoidance Test
This task evaluates fear-motivated learning and memory.
Apparatus:
-
A two-chambered apparatus with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
Procedure:
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the animal is again placed in the light compartment. The latency to enter the dark compartment is measured. A longer latency to enter the dark compartment is indicative of memory of the aversive stimulus.
Visualizing the Mechanism: Signaling Pathways
To understand how D-cycloserine exerts its cognitive-enhancing effects, it is essential to visualize its underlying molecular mechanism.
Caption: D-cycloserine acts as a co-agonist at the NMDA receptor.
This diagram illustrates the signaling pathway initiated by the binding of glutamate and a co-agonist (glycine or D-cycloserine) to the NMDA receptor, leading to calcium influx and downstream signaling cascades that are crucial for synaptic plasticity and, consequently, learning and memory. D-cycloserine enhances this process by acting as a partial agonist at the glycine binding site of the NMDA receptor.
References
- 1. Effects of D-cycloserine and aniracetam on spatial learning in rats with entorhinal cortex lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-cycloserine, a novel cognitive enhancer, improves spatial memory in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 4. Oral aniracetam treatment in C57BL/6J mice without pre-existing cognitive dysfunction reveals no changes in learning, memory, anxiety or stereotypy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modafinil improves cognition and attentional set shifting in patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of D-cycloserine's Efficacy Across Diverse Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-cycloserine's (DCS) antibacterial activity against various bacterial strains. The information presented is supported by experimental data to aid in research and development efforts related to this broad-spectrum antibiotic.
D-cycloserine, a structural analog of the amino acid D-alanine, is a crucial second-line antibiotic, particularly in the treatment of multidrug-resistant tuberculosis.[1][2] Its mechanism of action involves the inhibition of two essential enzymes in the bacterial cell wall synthesis pathway: alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl).[3][4][5][6][7] This disruption of peptidoglycan formation leads to a compromised cell wall and subsequent bacterial cell death.[6]
Quantitative Assessment of Antibacterial Activity
The susceptibility of different bacterial strains to D-cycloserine is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The table below summarizes the MIC values for D-cycloserine against a range of bacterial species as reported in various studies.
| Bacterial Strain | Gram Type | MIC (µg/mL) | Noteworthy Findings |
| Mycobacterium tuberculosis H37Rv | N/A | 2.3 - 20 | Laboratory strains are generally more susceptible than clinical isolates.[8] MIC values for multidrug-resistant (MDR-TB) clinical isolates can range from 32 to 64 µg/mL.[8][9] |
| Mycobacterium bovis BCG | N/A | >40 | Naturally more resistant to D-cycloserine compared to M. tuberculosis H37Rv.[1] |
| Staphylococcus aureus | Gram-positive | - | Sublethal doses can induce the formation of protoplasts by disrupting the cell wall.[10] D-cycloserine can increase the susceptibility of vancomycin-highly resistant S. aureus (VRSA) to vancomycin.[11] |
| Escherichia coli | Gram-negative | - | The cycA gene, which codes for a permease, is involved in the transport of D-cycloserine into the cell in minimal media.[12][13] |
Mechanism of Action: A Signaling Pathway
D-cycloserine's primary mode of action is the disruption of peptidoglycan synthesis, a critical component of the bacterial cell wall. The following diagram illustrates the key steps in this pathway and the points of inhibition by D-cycloserine.
Caption: D-cycloserine inhibits Alanine Racemase and D-alanine:D-alanine Ligase.
Experimental Protocols
A fundamental method for assessing the antibacterial efficacy of D-cycloserine is the determination of its Minimum Inhibitory Concentration (MIC).
Protocol for MIC Determination (Broth Microdilution Method)
-
Preparation of D-cycloserine Stock Solution: A stock solution of D-cycloserine is prepared in an appropriate solvent and sterilized by filtration.
-
Serial Dilutions: Two-fold serial dilutions of the D-cycloserine stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Middlebrook 7H9 for Mycobacterium).
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (no antibiotic) and a negative control well (no bacteria) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for a specified period, which can be several days for slow-growing bacteria like M. tuberculosis).[8]
-
Reading the Results: The MIC is determined as the lowest concentration of D-cycloserine that shows no visible bacterial growth. This can be assessed visually or by using a growth indicator dye like resazurin.[8]
The following diagram outlines the general workflow for determining the MIC of D-cycloserine.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks
D-cycloserine remains a valuable antibiotic, particularly for combating drug-resistant bacterial infections. Its unique mechanism of action, targeting the foundational process of cell wall synthesis, provides a strong basis for its efficacy. The provided data and protocols offer a comparative overview to guide further research and development in the field of antimicrobial agents. Understanding the differential effects of D-cycloserine on various bacterial strains is paramount for optimizing its clinical use and exploring potential synergistic combinations with other antibiotics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. What is the mechanism of Cycloserine? [synapse.patsnap.com]
- 4. Cycloserine: Mechanism, Clinical Applications, and Emerging Research - Amerigo Scientific [amerigoscientific.com]
- 5. Mechanism of action of Cycloserine_Chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. Cycloserine - Wikipedia [en.wikipedia.org]
- 8. Mechanism-Based Inhibition of the Mycobacterium tuberculosis Branched-Chain Aminotransferase by D- and L-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-Cycloserine Pharmacokinetics/Pharmacodynamics, Susceptibility, and Dosing Implications in Multidrug-resistant Tuberculosis: A Faustian Deal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Staphylococcus aureus Protoplasting Induced by d-Cycloserine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-cycloserine increases the effectiveness of vancomycin against vancomycin-highly resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Escherichia coli d-Cycloserine Transport and Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Escherichia coli D-cycloserine transport and resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 4-Aminoisoxazolidin-3-one: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the safe disposal of 4-Aminoisoxazolidin-3-one, also known as DL-Cycloserine, ensuring the safety of personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. According to its hazard classification, this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation[1]. Therefore, personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure. |
| Eye/Face Protection | Use chemical safety goggles and/or a face shield. |
| Skin and Body Protection | Wear a lab coat or other protective clothing. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation. |
In the event of a spill, immediately evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Do not let the product enter drains.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with national and local regulations. The following protocol outlines the general steps for its safe disposal.
Experimental Protocol: Waste Disposal
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Do not mix with other waste materials. Keep it in its original container if possible, or a clearly labeled, compatible container.
-
-
Container Management:
-
Ensure the waste container is tightly sealed and properly labeled with the chemical name and associated hazards.
-
Store the sealed container in a designated, well-ventilated waste storage area, away from incompatible materials.
-
-
Engage a Licensed Waste Disposal Contractor:
-
The primary method for the disposal of this chemical is through an approved waste disposal plant[2].
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
-
Documentation:
-
Maintain a record of the waste, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
-
-
Empty Container Disposal:
-
Handle uncleaned, empty containers in the same manner as the product itself.
-
Consult with your waste disposal contractor for the proper procedure for decontaminating or disposing of empty containers.
-
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the key decision points and actions.
By adhering to these procedures and safety precautions, laboratory professionals can ensure the responsible and safe management of this compound waste, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling 4-Aminoisoxazolidin-3-one
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4-Aminoisoxazolidin-3-one (also known as DL-Cycloserine). The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure safe laboratory practices and proper disposal.
Hazard Summary and GHS Classification
This compound is classified with several hazards that necessitate careful handling.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound.[2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[4] For tasks with a high potential for splashes, a face shield should be worn in addition to goggles.[3][5] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Wear chemical-resistant, powder-free gloves such as nitrile or neoprene.[5] It is important to never wear canvas, leather, or cotton gloves.[4] | Prevents skin contact which can lead to irritation.[1] |
| Body Protection | A laboratory coat is required at a minimum. For procedures with a higher risk of exposure, a disposable gown or chemical-resistant apron should be worn.[4][5] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust can be generated, a NIOSH-approved respirator (e.g., N95) or a full face-piece chemical cartridge respirator is necessary.[2][5] | Protects against inhalation of the powder, which may cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
1. Preparation and Engineering Controls:
-
Conduct all work with this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, gather all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as detailed in the table above.
2. Weighing and Transfer:
-
Handle this compound as a powder. Take care to minimize the creation of dust.
-
Use a spatula or other appropriate tool to transfer the chemical.
-
If possible, use a balance with a draft shield.
-
Close the container tightly after use.
3. Spill and Emergency Procedures:
-
Minor Spill:
-
Evacuate the immediate area if necessary.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the laboratory and notify your supervisor and institutional safety office immediately.
-
Prevent entry into the affected area.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
-
Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. DL-Cycloserine | C3H6N2O2 | CID 401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gerpac.eu [gerpac.eu]
- 3. americanchemistry.com [americanchemistry.com]
- 4. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
